3-Methyl-5-benzofuranol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1-benzofuran-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWUXOWTWHWMSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543318 | |
| Record name | 3-Methyl-1-benzofuran-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7182-21-0 | |
| Record name | 3-Methyl-5-benzofuranol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7182-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-benzofuran-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-1-benzofuran-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Chemistry and Application of 3-Methyl-5-benzofuranol: A Technical Guide
Introduction
3-Methyl-5-benzofuranol, a key heterocyclic organic compound, has garnered significant attention within the scientific community. Its unique structural scaffold, featuring a bicyclic system with a fused benzene and furan ring, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules. This guide provides an in-depth exploration of the chemical properties, structure, synthesis, and spectral characteristics of this compound. Furthermore, it delves into the burgeoning field of its applications, particularly in the realm of drug discovery and development, offering insights for researchers, scientists, and professionals in the pharmaceutical industry. The benzofuran nucleus is a common motif in numerous biologically active natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antioxidant properties.[1][2][3][4][5] As such, this compound serves as a critical building block for the development of novel therapeutic agents.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical identity and behavior.
Structural Representation
The molecular structure of this compound consists of a benzofuran core with a methyl group substituted at the 3-position and a hydroxyl group at the 5-position.
Caption: Chemical Structure of this compound.
Physicochemical Properties
A compilation of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various chemical processes.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | [6][7][8] |
| Molecular Weight | 148.16 g/mol | [6] |
| IUPAC Name | 3-methyl-1-benzofuran-5-ol | [6] |
| CAS Number | 7182-21-0 | [6][8] |
| Synonyms | 3-Methylbenzofuran-5-ol, 5-Hydroxy-3-methylbenzofuran | [6] |
| Predicted XlogP | 2.3 | [6][7] |
| Appearance | Not specified in provided results | |
| Melting Point | Not specified in provided results | [9][10][11] |
| Boiling Point | Not specified in provided results | [9][10][11] |
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H317: May cause an allergic skin reaction.[6]
-
H319: Causes serious eye irritation.[6]
It is imperative that appropriate personal protective equipment be used and safety precautions be followed when handling this compound.
Synthesis of this compound
The efficient synthesis of this compound is crucial for its availability for research and industrial applications. Several synthetic routes have been developed, with a one-pot process being highlighted for its practicality and high yield.[12][13]
One-Pot Synthesis from Morpholine, Propionaldehyde, and p-Benzoquinone
This method stands out for its efficiency, achieving isolated yields of 85-87%.[12][13] It avoids tedious multi-step isolation and purification, enhancing production efficiency and reducing chemical waste.[12][13]
Caption: One-pot synthesis of this compound.
Experimental Protocol: One-Pot Synthesis (Conceptual Outline)
-
Reaction Setup: In a suitable reaction vessel, combine morpholine, propionaldehyde, and a solvent (e.g., THF).
-
Enamine Formation: The reaction between morpholine and propionaldehyde forms an enamine intermediate.
-
Michael Addition: The enamine undergoes a Michael addition to p-benzoquinone.
-
Cyclization and Deamination: Subsequent intramolecular cyclization and deamination steps lead to the formation of the benzofuran ring.
-
Work-up and Purification: The reaction mixture is then subjected to an appropriate work-up procedure, which may include extraction and solvent removal, followed by purification techniques such as crystallization or column chromatography to isolate the pure this compound.
Note: This is a conceptual outline. For a detailed, validated protocol, refer to the supporting information of the cited literature.[12]
Spectral Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections detail the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, the hydroxyl proton, and the proton on the furan ring. The chemical shifts and coupling constants of these protons provide valuable information about the connectivity of the molecule.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbons of the benzene and furan rings, the methyl carbon, and the carbon bearing the hydroxyl group.
Specific peak assignments and spectral data can be found in the supporting information of relevant publications.[8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the different functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | ~3200-3600 (broad) |
| C-H stretch (aromatic) | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-3000 |
| C=C stretch (aromatic) | ~1450-1600 |
| C-O stretch (hydroxyl) | ~1260-1350 |
| C-O-C stretch (furan) | ~1000-1300 |
Actual spectral data can be obtained from databases such as SpectraBase.[14]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (148.16 g/mol ). The fragmentation pattern will reveal characteristic losses of functional groups, aiding in structural confirmation.
Applications and Biological Significance
The benzofuran scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of various bioactive compounds.
Intermediate in Drug Synthesis
This compound is a key intermediate in the preparation of a variety of bioactive molecules.[12] Its derivatives have been investigated for a range of therapeutic applications.
Anticancer Activity of Derivatives
Derivatives of 3-methylbenzofuran have shown promising results as potential antitumor agents, particularly against non-small cell lung cancer.[2][15]
-
Mechanism of Action: Studies on certain 3-methylbenzofuran derivatives suggest that their anticancer activity may be mediated through the induction of apoptosis (programmed cell death) in cancer cells.[13] Some derivatives have also been found to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein involved in angiogenesis (the formation of new blood vessels that supply tumors).[2][15]
Caption: Proposed mechanism of action for some 3-methylbenzofuran derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-methylbenzofuran derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Other Applications
Beyond its medicinal potential, this compound is also utilized in the fragrance industry. It can be used as an additive in spices and perfumes to enhance their aroma.[12][14]
Conclusion
This compound is a versatile chemical entity with a well-defined structure and a growing list of applications. Its efficient synthesis and the intriguing biological activities of its derivatives, particularly in the field of oncology, underscore its importance in modern chemical and pharmaceutical research. This guide has provided a comprehensive overview of its core chemical properties, synthesis, and characterization, laying a foundation for further exploration and innovation by researchers and drug development professionals. The continued investigation into the structure-activity relationships of this compound derivatives holds significant promise for the discovery of novel therapeutic agents and other valuable chemical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scienceopen.com [scienceopen.com]
- 10. benchchem.com [benchchem.com]
- 11. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 3-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 13542526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Methyl-5-benzofuranol (CAS: 7182-21-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5-benzofuranol, with the Chemical Abstracts Service (CAS) number 7182-21-0, is a heterocyclic organic compound belonging to the benzofuran family.[1][2] This class of compounds, characterized by a fused benzene and furan ring system, is a common scaffold in numerous natural products and synthetic molecules of significant biological and commercial interest.[3][4][5] this compound itself serves as a key intermediate in the synthesis of a variety of more complex molecules, including potential drug candidates and fragrance components.[6] Its unique structural features, combining a benzofuran core with a hydroxyl and a methyl group, impart specific chemical reactivity and physical properties that are of interest to researchers in medicinal chemistry, organic synthesis, and materials science.[2] This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis and purification, analytical characterization, potential applications, and safety and handling protocols.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions.
| Property | Value | Source |
| CAS Number | 7182-21-0 | [1] |
| Molecular Formula | C₉H₈O₂ | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| IUPAC Name | 3-methyl-1-benzofuran-5-ol | [1] |
| Synonyms | 3-Methylbenzofuran-5-ol, 5-Hydroxy-3-methylbenzofuran | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Distinctive aromatic odor | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water.[2][7] | |
| XLogP3-AA | 2.3 | [7] |
Synthesis and Purification
The efficient synthesis of this compound is crucial for its accessibility in research and industrial applications. Several synthetic routes have been developed, with a notable one-pot process offering high efficiency and scalability.
One-Pot Synthesis from Morpholine, Propionaldehyde, and p-Benzoquinone
A highly efficient and practical one-pot synthesis has been reported, achieving isolated yields of 85-87%.[6] This method is advantageous as it avoids tedious multi-step isolations and purifications, enhancing production efficiency and reducing chemical waste.[6]
Reaction Scheme:
A simplified workflow for the one-pot synthesis.
Detailed Experimental Protocol:
-
Step 1: Reaction Setup: In a suitable reaction vessel, combine morpholine, propionaldehyde, and p-benzoquinone in an appropriate solvent such as THF.[6] The reaction is typically carried out under an inert atmosphere.
-
Step 2: Reaction Execution: The reaction mixture is stirred at a controlled temperature for a specified duration to ensure complete conversion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Step 3: Workup and Isolation: Upon completion, the reaction mixture is subjected to a workup procedure which may involve quenching the reaction, extraction with an organic solvent, and washing to remove impurities.
-
Step 4: Purification: The crude product is then purified. The referenced one-pot process highlights the reduced need for extensive purification, though techniques like column chromatography or recrystallization can be employed if higher purity is required.[6] The solvent can be recovered by distillation, contributing to the greenness of the process.[6]
Alternative Synthetic Routes
While the one-pot synthesis is highly efficient, other methods for constructing the benzofuran scaffold are prevalent in organic chemistry. These often involve the cyclization of appropriately substituted phenols. Palladium-catalyzed reactions, for instance, are widely used for the synthesis of benzofuran derivatives and could be adapted for the synthesis of this compound.[8]
Analytical Characterization
The unambiguous identification and purity assessment of this compound are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, a signal for the proton on the furan ring, a singlet for the methyl group, and a broad singlet for the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons would provide information about their relative positions.
-
¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the methyl carbon, the carbons of the benzofuran core, and the carbon bearing the hydroxyl group. The availability of ¹³C NMR spectra has been noted in databases such as PubChem, although specific peak assignments may require further analysis.[1] A publication on a one-pot synthesis also indicates the availability of both ¹H and ¹³C NMR spectra in its supporting information.[6]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
-
C-H stretching vibrations for the aromatic and methyl groups typically appear in the 2850-3100 cm⁻¹ region.
-
C=C stretching vibrations of the aromatic and furan rings are expected in the 1450-1600 cm⁻¹ range.
-
C-O stretching vibrations for the furan ether and the phenolic hydroxyl group will be present in the 1000-1300 cm⁻¹ region.
An FTIR spectrum obtained via the KBr wafer technique is available in the PubChem database.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. For this compound (MW = 148.16 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 148. The fragmentation pattern would likely involve the loss of the methyl group or other characteristic cleavages of the benzofuran ring system.
A typical analytical workflow for compound characterization.
Applications in Research and Industry
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[3][5][9] This suggests that this compound holds significant potential as a building block for the development of new therapeutic agents.
Drug Development Intermediate
Benzofuran derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][9] Specifically, various substituted 3-methylbenzofurans have been investigated for their potential as antitumor agents, showing activity against non-small cell lung cancer cells.[9] The hydroxyl group at the 5-position of this compound provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
Fragrance and Flavor Industry
This compound and its derivatives have also found applications in the fragrance industry.[7] Its distinct aromatic odor makes it a valuable component in the formulation of perfumes and other scented products.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound.
Hazard Identification
According to GHS classifications, this compound is considered:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation[1]
-
May cause an allergic skin reaction[1]
-
Causes serious eye irritation[1]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10]
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local regulations.
Conclusion
This compound is a valuable heterocyclic compound with significant potential in both academic research and industrial applications. Its efficient one-pot synthesis makes it readily accessible, and its versatile chemical structure allows for its use as a key intermediate in the development of new pharmaceuticals and fragrance materials. A thorough understanding of its properties, synthesis, and safe handling, as outlined in this guide, is essential for any scientist working with this compound. Further research into its biological activities and toxicological profile will undoubtedly uncover new applications and expand its utility in the future.
References
- 1. 3-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 13542526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H8O2) [pubchemlite.lcsb.uni.lu]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound, 7182-21-0 [thegoodscentscompany.com]
- 8. rsc.org [rsc.org]
- 9. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
An In-depth Technical Guide to 3-Methyl-1-benzofuran-5-ol: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-1-benzofuran-5-ol (CAS No. 7182-21-0), a versatile heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. This document delves into the molecule's chemical identity, physicochemical properties, and detailed synthetic methodologies. Emphasis is placed on a highly efficient, one-pot synthesis that represents a significant process improvement over traditional multi-step routes. The guide further explores the characterization of 3-Methyl-1-benzofuran-5-ol through an analysis of its spectroscopic data. Finally, it highlights the compound's role as a key intermediate in the synthesis of diverse, biologically active molecules and discusses the broader pharmacological potential of the benzofuran scaffold, positioning 3-Methyl-1-benzofuran-5-ol as a valuable building block in modern drug discovery pipelines.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus, a heterocyclic system comprising a fused benzene and furan ring, is a privileged scaffold in medicinal chemistry.[1] Benzofuran derivatives are prevalent in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities.[1][2] These activities include anticancer, antifungal, anti-inflammatory, antiviral, and antioxidant properties, among others.[1][3][4] The inherent versatility of the benzofuran ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.
3-Methyl-1-benzofuran-5-ol, in particular, has emerged as a crucial intermediate for the preparation of numerous bioactive molecules.[5] Its strategic substitution pattern, featuring a methyl group on the furan ring and a hydroxyl group on the benzene ring, provides reactive handles for further chemical elaboration. This guide aims to serve as a detailed resource for researchers, providing the essential technical information required to effectively utilize this compound in their research and development endeavors.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's identity and properties is fundamental to its application in research. This section outlines the key identifiers and physicochemical characteristics of 3-Methyl-1-benzofuran-5-ol.
Table 1: Chemical Identifiers for 3-Methyl-1-benzofuran-5-ol
| Identifier | Value | Source |
| IUPAC Name | 3-methyl-1-benzofuran-5-ol | [6] |
| Common Name | 3-Methyl-5-benzofuranol | [5][7] |
| CAS Number | 7182-21-0 | [6][7] |
| Molecular Formula | C₉H₈O₂ | [6][7] |
| Molecular Weight | 148.16 g/mol | [6] |
| Canonical SMILES | CC1=COC2=C1C=C(C=C2)O | [6] |
| InChIKey | CFWUXOWTWHWMSB-UHFFFAOYSA-N | [6] |
Table 2: Physicochemical Properties of 3-Methyl-1-benzofuran-5-ol
| Property | Value | Notes |
| Appearance | White to off-white solid | General observation |
| Melting Point | 92 °C | [8] |
| Boiling Point | Not explicitly found | Data not available in searched sources |
| Solubility | Soluble in water (1749 mg/L @ 25 °C, est.) | [8] |
| XlogP3-AA | 2.3 | [8] |
Synthesis and Characterization
The efficient synthesis and thorough characterization of 3-Methyl-1-benzofuran-5-ol are paramount for its use as a research chemical and building block. This section details a modern, efficient synthetic protocol and discusses the expected spectroscopic profile for this compound.
Synthetic Methodologies: A Shift Towards Efficiency
Historically, the synthesis of 3-Methyl-1-benzofuran-5-ol involved multi-step procedures that were often low-yielding and required tedious purification of intermediates.[5] A traditional route, for example, utilized expensive starting materials like 2-acetyl-4-methoxyphenol and involved hazardous reagents such as ethyl bromoacetate and boron tribromide, resulting in a total yield of only 31%.[5]
More recently, a highly efficient, three-step, one-pot process has been developed, dramatically improving the synthesis of this key intermediate.[5][9] This method utilizes readily available starting materials—morpholine, propionaldehyde, and p-benzoquinone—to produce 3-Methyl-1-benzofuran-5-ol in isolated yields of 85-87%.[5][9] The key advantages of this approach are the avoidance of intermediate isolation and purification steps, which not only enhances production efficiency but also significantly reduces chemical waste.[5][9] The scalability of this one-pot process has been demonstrated, suggesting its potential for large-scale industrial applications.[5]
Experimental Protocol: One-Pot Synthesis of 3-Methyl-1-benzofuran-5-ol [5]
-
Step 1: Formation of Enamine. Morpholine and propionaldehyde are reacted in a suitable solvent (e.g., THF) to form the corresponding enamine.
-
Step 2: Michael Addition. The in-situ generated enamine undergoes a Michael addition to p-benzoquinone.
-
Step 3: Cyclization and Aromatization. The intermediate from the Michael addition undergoes intramolecular cyclization followed by aromatization to yield the final product, 3-Methyl-1-benzofuran-5-ol.
Spectroscopic Characterization
Table 3: Predicted Spectroscopic Data for 3-Methyl-1-benzofuran-5-ol
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the benzene ring (approx. 6.5-7.5 ppm). - Furan ring proton (approx. 7.0-7.5 ppm). - Methyl group protons (singlet, approx. 2.0-2.5 ppm). - Hydroxyl proton (broad singlet, variable chemical shift). |
| ¹³C NMR | - Aromatic and furan carbons (approx. 100-160 ppm). - Carbon bearing the hydroxyl group (approx. 150-160 ppm). - Methyl carbon (approx. 10-20 ppm). |
| IR Spectroscopy | - O-H stretching (broad, approx. 3200-3600 cm⁻¹). - C-H stretching (aromatic, approx. 3000-3100 cm⁻¹; aliphatic, approx. 2850-3000 cm⁻¹). - C=C stretching (aromatic, approx. 1450-1600 cm⁻¹). - C-O stretching (approx. 1000-1300 cm⁻¹). |
| Mass Spectrometry (EI) | - Molecular ion (M⁺) peak at m/z = 148. - Fragmentation pattern potentially involving loss of CO, CH₃, or other small fragments. |
Disclaimer: The NMR and Mass Spectrometry data are predicted values based on the chemical structure and data from analogous compounds. Experimental verification is recommended.
Applications in Drug Development and Research
3-Methyl-1-benzofuran-5-ol serves as a versatile scaffold and a key starting material for the synthesis of a variety of biologically active compounds. Its utility spans multiple therapeutic areas, underscoring its importance in modern drug discovery.
A Key Intermediate in Bioactive Molecule Synthesis
This benzofuran derivative is a documented precursor to several classes of therapeutic agents:
-
Caspase-3 Inhibitors: Caspase-3 is a key enzyme in the apoptotic pathway, and its inhibitors have therapeutic potential in diseases characterized by excessive cell death. 3-Methyl-1-benzofuran-5-ol is a building block for the synthesis of potent Caspase-3 inhibitors.[5]
-
Antitumor Quinone Substrates: It is used in the preparation of quinone-based compounds that are substrates for NAD(P)H: quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many tumors. This approach allows for targeted activation of cytotoxic agents in cancer cells.[5]
-
TGR5 Agonists: TGR5 (G-protein-coupled bile acid receptor 1) is a promising target for the treatment of metabolic diseases such as type 2 diabetes and obesity. 3-Methyl-1-benzofuran-5-ol is a key intermediate in the synthesis of TGR5 agonists.[5]
The Benzofuran Scaffold in Cancer Research
The broader class of benzofuran derivatives has shown significant promise in oncology. These compounds can exert their antiproliferative effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and angiogenesis.[3]
One critical pathway in tumor angiogenesis is mediated by the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The development of 3-methylbenzofuran derivatives as potential VEGFR-2 inhibitors for non-small cell lung cancer highlights the therapeutic potential of this scaffold.[3][10][11]
Applications Beyond Pharmaceuticals
In addition to its role in drug discovery, 3-Methyl-1-benzofuran-5-ol has found applications in the fragrance industry. It is reported to possess a powerful and complex leathery note, making it a valuable component in the formulation of perfumes and other scented products.[12]
Conclusion
3-Methyl-1-benzofuran-5-ol is a heterocyclic compound of considerable scientific and commercial interest. Its value is underscored by its role as a key intermediate in the synthesis of a diverse range of biologically active molecules, from potential anticancer agents to therapeutics for metabolic disorders. The development of an efficient, one-pot synthesis has made this compound more accessible for research and development. As the quest for novel therapeutic agents continues, the strategic application of versatile building blocks like 3-Methyl-1-benzofuran-5-ol will undoubtedly play a pivotal role in advancing the frontiers of drug discovery. This guide provides a foundational resource for scientists and researchers looking to harness the potential of this important molecule.
References
- 1. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. escholarship.org [escholarship.org]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929) [hmdb.ca]
- 8. uni-saarland.de [uni-saarland.de]
- 9. rsc.org [rsc.org]
- 10. NP-MRD: 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0254574) [np-mrd.org]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Physical and chemical properties of 3-Methyl-5-benzofuranol
An In-Depth Technical Guide to 3-Methyl-5-benzofuranol: Properties, Synthesis, and Applications
Introduction: Unveiling a Versatile Heterocyclic Scaffold
This compound is a significant heterocyclic organic compound that has garnered attention in various chemical and pharmaceutical sectors. As a derivative of benzofuran, it possesses a unique structural motif that serves as a cornerstone for the synthesis of more complex molecules.[1] Its utility spans from being a crucial intermediate in the creation of bioactive molecules and pharmaceuticals to an additive in the fragrance industry.[1][2] This guide aims to provide a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
PART 1: Physicochemical and Structural Properties
The fundamental physical and chemical characteristics of a compound are paramount for its application in research and development. These properties dictate its behavior in different environments and its suitability for various synthetic transformations.
Structural and Molecular Data
The foundational attributes of this compound are summarized in the table below, providing a quick reference for its key identifiers and molecular properties.
| Property | Value | Source |
| IUPAC Name | 3-methyl-1-benzofuran-5-ol | [3] |
| Molecular Formula | C₉H₈O₂ | [3][4] |
| Molecular Weight | 148.16 g/mol | [3] |
| Canonical SMILES | CC1=COC2=C1C=C(C=C2)O | [3] |
| InChIKey | CFWUXOWTWHWMSB-UHFFFAOYSA-N | [3] |
| CAS Number | 7182-21-0 | [4] |
| Appearance | Amber Liquid | [5] |
| Boiling Point | 173 - 175 °C | [5] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazard statements. It is reported to be harmful if swallowed, cause skin irritation, may cause an allergic skin reaction, and cause serious eye irritation.[3] It is also considered toxic to aquatic life with long-lasting effects.[3] Appropriate personal protective equipment, including gloves and safety glasses, should be used when handling this compound.[6]
PART 2: Synthesis and Reactivity
The synthetic accessibility and reactivity of this compound are key to its utility as a chemical intermediate.
Efficient One-Pot Synthesis
Traditional multi-step syntheses of this compound have been largely supplanted by more efficient methods. A notable advancement is a three-step, one-pot process that utilizes morpholine, propionaldehyde, and p-benzoquinone.[1][7] This method offers high isolated yields of 85-87% and is scalable, making it suitable for industrial applications.[1][7] The one-pot nature of this synthesis significantly reduces waste and improves overall efficiency by avoiding the isolation and purification of intermediates.[1][7]
Caption: One-pot synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is primarily dictated by its two main functional components: the phenolic hydroxyl group and the electron-rich benzofuran ring system.
-
Phenolic Hydroxyl Group: The hydroxyl group at the 5-position can undergo typical reactions of phenols, such as etherification and esterification. For example, it can be methylated using reagents like methyl iodide.[2] This functional handle is crucial for derivatization in drug discovery.
-
Benzofuran Ring: The fused ring system can participate in electrophilic aromatic substitution reactions, although the substitution pattern will be directed by the existing methyl and hydroxyl groups. The furan ring component can also undergo reactions such as hydrogenation.[2]
PART 3: Spectroscopic Characterization
A comprehensive understanding of a molecule's structure is incomplete without spectroscopic analysis. The following sections detail the expected spectroscopic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton. The aromatic protons will appear as a complex multiplet in the downfield region (typically 6.5-7.5 ppm). The methyl protons will present as a singlet at approximately 2.0-2.5 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The aromatic carbons will resonate in the range of 100-160 ppm. The methyl carbon will appear upfield, typically around 10-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.
-
C-H stretching vibrations for the aromatic and methyl groups just above and below 3000 cm⁻¹.
-
C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region.
-
A strong C-O stretching band for the phenolic ether around 1200-1250 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) at m/z = 148, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group (CH₃), resulting in a significant fragment at m/z = 133.
PART 4: Applications in Drug Development and Research
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[8] this compound serves as a key building block for several of these.
Intermediate for Bioactive Molecules
This compound is a known key intermediate for the synthesis of a variety of bioactive molecules, including:
-
Caspase-3 inhibitors.[1]
-
NAD(P)H: quinone oxidoreductase 1-directed antitumor agents.[1]
-
TGR5 agonists.[1]
The development of novel 3-methylbenzofuran derivatives has shown promise in creating potent antitumor agents, particularly for non-small cell lung cancer.[9][10][11] These derivatives have demonstrated the ability to inhibit the growth of cancer cell lines and show inhibitory activity against key targets like VEGFR-2.[9][11]
PART 5: Experimental Protocol: ¹H NMR Spectroscopy
This section provides a step-by-step methodology for acquiring and analyzing a ¹H NMR spectrum of this compound.
Objective
To obtain a high-resolution ¹H NMR spectrum of this compound to confirm its chemical structure.
Materials and Equipment
-
This compound sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pipette
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Procedure
-
Sample Preparation: a. Weigh approximately 5-10 mg of this compound and place it in a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. c. Gently swirl or vortex the vial to ensure the sample is completely dissolved. d. Using a pipette, transfer the solution to a clean NMR tube.
-
Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications. b. Place the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
Data Acquisition: a. Set the appropriate acquisition parameters, including the spectral width, number of scans, and relaxation delay. For a routine ¹H spectrum, 8-16 scans are typically sufficient. b. Acquire the free induction decay (FID) data.
-
Data Processing: a. Apply a Fourier transform to the FID to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known value). d. Integrate the peaks to determine the relative ratios of protons. e. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the respective protons in the molecule.
Caption: Workflow for ¹H NMR Spectroscopy.
Conclusion
This compound is a molecule of considerable interest due to its versatile chemical nature and its role as a precursor to high-value compounds, particularly in the pharmaceutical industry. Its efficient synthesis, well-defined reactivity, and clear spectroscopic profile make it an accessible and valuable tool for chemists. A thorough understanding of its properties, as outlined in this guide, is essential for leveraging its full potential in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US9212336B2 - 3-methyl-benzofuran-5-ol and its use in perfume compositions - Google Patents [patents.google.com]
- 3. 3-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 13542526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Methyl-5-benzofuranol: Synthesis, Properties, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methyl-5-benzofuranol, a key heterocyclic organic compound, has garnered significant attention within the scientific community. Its versatile scaffold serves as a critical building block in the synthesis of a wide array of bioactive molecules and fine chemicals. This guide provides a comprehensive overview of its chemical properties, advanced synthesis protocols, and its pivotal role as an intermediate in pharmaceutical and industrial applications.
Core Molecular and Physical Properties
This compound is characterized by a fused bicyclic structure consisting of a benzene ring and a furan ring, with a methyl group at the 3-position and a hydroxyl group at the 5-position.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | [1][2][3] |
| Molecular Weight | 148.16 g/mol | [1][2] |
| IUPAC Name | 3-methyl-1-benzofuran-5-ol | [1] |
| CAS Number | 7182-21-0 | [1][2] |
| Monoisotopic Mass | 148.052429494 Da | [1] |
Advanced Synthesis Protocol: A High-Yield, One-Pot Process
Traditional synthesis routes for this compound were often multi-step processes plagued by low overall yields (around 31%), the use of expensive starting materials, and reliance on hazardous reagents like ethyl bromoacetate and boron tribromide, which complicated purification and waste disposal.[4]
A modern, highly efficient one-pot synthesis has been developed, achieving isolated yields of 85-87%.[4][5] This process significantly enhances production efficiency and reduces chemical waste, making it suitable for large-scale applications.[4][5] The causality behind this improved efficiency lies in avoiding the isolation and purification of intermediates, which is a common bottleneck in multi-step syntheses.
Experimental Workflow: One-Pot Synthesis
The diagram below outlines the streamlined, three-step one-pot synthesis of this compound from readily available starting materials: morpholine, propionaldehyde, and p-benzoquinone.[4]
Caption: A streamlined one-pot synthesis process for this compound.
Detailed Step-by-Step Methodology
The following protocol is a self-validating system designed for reproducibility and scalability.
-
Enamine Formation: Morpholine is reacted with propionaldehyde in a suitable solvent such as Tetrahydrofuran (THF). This in-situ reaction forms the corresponding enamine. The choice of morpholine is critical as it acts as a recyclable secondary amine catalyst.
-
Michael Addition: p-Benzoquinone is introduced to the reaction mixture. The previously formed enamine undergoes a Michael 1,4-addition to the p-benzoquinone. This step is the key carbon-carbon bond-forming reaction that sets up the benzofuran scaffold.
-
Cyclization and Aromatization: An acid catalyst is added to the mixture. This protonates the intermediate, facilitating an intramolecular cyclization followed by dehydration (aromatization) to yield the final product, this compound.
-
Isolation: The final product is isolated via standard extraction and crystallization procedures. The high yield and purity obtained often eliminate the need for cumbersome column chromatography.[4]
This one-pot approach has been successfully scaled up to the mole level, maintaining high yields and allowing for the recovery of over 90% of the THF solvent, which significantly improves the process's economic and environmental viability.[4]
Applications in Drug Discovery and Industry
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate for the synthesis of complex, biologically active molecules.[4] Its derivatization allows for the exploration of various pharmacological activities.
Key Intermediate in Bioactive Molecule Synthesis
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, known to be present in molecules with a wide range of biological activities.[6][7] Derivatives of this compound are key intermediates for several classes of therapeutic agents:
-
Caspase-3 Inhibitors: These are investigated for their potential in treating apoptosis-related diseases.[4]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1)-Directed Antitumor Agents: These compounds are designed to be activated by the NQO1 enzyme, which is often overexpressed in cancer cells, leading to targeted cytotoxicity.[4]
-
TGR5 Agonists: Takeda G-protein coupled receptor 5 (TGR5) is a promising target for metabolic diseases like type 2 diabetes and obesity.[4]
-
Anticancer Agents: Further studies have shown that 3-methylbenzofuran derivatives can be modified to create potent antitumor agents against non-small cell lung cancer by inhibiting pathways like VEGFR-2.[8][9]
Industrial Applications
Beyond pharmaceuticals, this compound and its derivatives have applications in the fragrance industry. They can be used as additives in perfumes, personal care products, and fabric care to impart or enhance specific aromas.[4][10]
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.[1]
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects |
Handling Recommendations:
-
Use in a well-ventilated area or under a chemical fume hood.[11]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]
-
Avoid breathing dust, fumes, or vapors.[12]
-
Prevent release into the environment.[11]
-
Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][13]
Conclusion
This compound is a compound of significant scientific and commercial interest. Its value is defined not only by its intrinsic properties but by its role as a versatile and indispensable intermediate. The development of efficient, scalable, and environmentally conscious synthesis methods has unlocked its potential for broader applications, particularly in the design and development of next-generation therapeutics. For researchers in drug discovery, this molecule represents a foundational element for building complex and potent pharmacological agents.
References
- 1. 3-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 13542526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7182-21-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atlantis-press.com [atlantis-press.com]
- 7. nbinno.com [nbinno.com]
- 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US9212336B2 - 3-methyl-benzofuran-5-ol and its use in perfume compositions - Google Patents [patents.google.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Natural occurrence of 3-Methyl-5-benzofuranol
An In-depth Technical Guide to the Natural Occurrence of 3-Methyl-5-benzofuranol and its Congeners: A Resource for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: Charting the Unexplored Territories of Natural Benzofuranols
Within the vast and intricate tapestry of natural products, the benzofuran scaffold stands out as a privileged heterocyclic motif, underpinning the structure of a multitude of biologically active compounds.[1][2][3][4][5] These molecules, isolated from a diverse array of terrestrial and marine organisms, exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][6][7] This guide delves into the natural occurrence of benzofurans, with a specific focus on the intriguing, yet sparsely documented, this compound. While direct evidence for the natural origin of this compound remains elusive in the current body of scientific literature, this document aims to provide a comprehensive framework for its potential discovery and characterization. By examining the established biosynthetic pathways of known benzofuran derivatives and outlining robust methodologies for their isolation and identification, we hope to empower researchers to explore the untapped potential of this and other simple benzofuranols in the realm of drug discovery and development.
The Benzofuran Scaffold: A Cornerstone of Bioactive Natural Products
Benzofurans are a class of heterocyclic compounds characterized by a furan ring fused to a benzene ring. This core structure is a recurring theme in a wide variety of natural products, showcasing the remarkable biosynthetic versatility of nature.[1][4][5] The substitution patterns on the benzofuran ring system give rise to a vast diversity of compounds with a broad range of biological activities.[1][7]
Naturally occurring benzofurans have been isolated from a plethora of sources, including higher plants, fungi, and even marine organisms.[1][8][9] They are particularly abundant in plant families such as Asteraceae, Fabaceae, Moraceae, and Rutaceae.[1] The diverse biological activities exhibited by these compounds have made them a focal point of interest for medicinal chemists and pharmacologists.[2][4][5]
A Survey of Naturally Occurring Benzofuran Derivatives
To appreciate the context in which this compound may exist in nature, it is essential to survey the landscape of known naturally occurring benzofuran derivatives. The following table summarizes a selection of these compounds, their natural sources, and their documented biological activities.
| Compound Name | Natural Source | Reported Biological Activities | Reference |
| Ailanthoidol | Zanthoxylum ailanthoides | Anticancer, anti-inflammatory, immunosuppressive | [5][10][11] |
| Rocaglamides (Flavaglines) | Aglaia species | Anticancer, antiviral, anti-inflammatory, insecticidal | [12] |
| Eupomatenoids | Eupomatia species | Antifungal, antibacterial | |
| Moracins | Morus alba (White Mulberry) | Antifungal, antibacterial, antioxidant | [8] |
| Pterocarpans | Various legumes (Fabaceae) | Phytoalexins (antimicrobial) | |
| Coumestans | Various legumes (Fabaceae) | Phytoestrogenic | [13] |
| Karanjin | Pongamia pinnata (Karanja tree) | Insecticidal, acaricidal | |
| Griseofulvin | Penicillium griseofulvum | Antifungal | [4] |
Biosynthesis of the Benzofuran Core: A Gateway to Novel Derivatives
Understanding the biosynthetic pathways leading to the formation of the benzofuran skeleton is paramount to predicting the potential natural occurrence of novel derivatives like this compound.
Phenylpropanoid and Isoprenoid Pathway in Plants
In plants, a common route to the benzofuran core involves precursors from the phenylpropanoid and isoprenoid pathways.[14] Studies on the biosynthesis of benzofuran derivatives in Tagetes patula have elucidated a pathway that commences with 4-hydroxyacetophenone, derived from phenylalanine, and dimethylallyl diphosphate (DMAPP) from the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway.[14]
A key step is the prenylation of the aromatic precursor, followed by cyclization to form the dihydrobenzofuran ring, which can be further modified to yield the final benzofuran derivative.[14]
Proposed Biosynthetic Pathway for this compound
Based on the established biosynthetic logic, a plausible pathway for the formation of this compound can be postulated. This hypothetical pathway would likely involve the following key steps:
-
Formation of a Hydroxylated Phenylpropanoid Precursor: The pathway would likely start from a hydroxylated aromatic precursor derived from the shikimate pathway, such as p-coumaric acid or a related compound.
-
Introduction of a Three-Carbon Unit: A three-carbon unit, potentially from pyruvate or a related metabolite, could be introduced to the aromatic ring.
-
Cyclization and Methylation: Subsequent cyclization and methylation would lead to the formation of the 3-methyl-benzofuran skeleton. The hydroxyl group at the 5-position could be present from the initial precursor or introduced at a later stage through the action of a hydroxylase.
Below is a conceptual diagram of a possible biosynthetic route to this compound.
Caption: A proposed biosynthetic pathway for this compound.
Potential Natural Sources and Biological Activities of this compound
Given the wide distribution of benzofuran derivatives in the plant kingdom, a systematic investigation of plants known to produce other benzofurans would be a logical starting point in the search for this compound. Families such as Asteraceae, Fabaceae, and Moraceae are promising candidates. Furthermore, endophytic fungi residing within these plants should not be overlooked, as they are known to produce a diverse array of secondary metabolites.
Based on the biological activities of structurally similar, simple benzofuranols, this compound could potentially exhibit antimicrobial (antifungal and antibacterial) and antioxidant properties. The presence of the phenolic hydroxyl group suggests potential for radical scavenging activity.
Methodologies for the Investigation of Novel Benzofuranols
For researchers embarking on the quest to discover this compound or other novel benzofuran derivatives, a systematic and robust experimental workflow is crucial.
Extraction and Isolation Protocol
The following is a generalized protocol for the extraction and isolation of benzofuran derivatives from plant material.
Step 1: Sample Preparation
-
Collect fresh plant material (e.g., leaves, stems, roots).
-
Air-dry the material in a well-ventilated area, shielded from direct sunlight.
-
Grind the dried plant material into a fine powder.
Step 2: Solvent Extraction
-
Macerate the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for 24-48 hours.
-
Repeat the extraction process 2-3 times to ensure exhaustive extraction.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Step 3: Liquid-Liquid Partitioning
-
Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.
-
Separate the aqueous layer and sequentially partition it with solvents of increasing polarity (e.g., dichloromethane, ethyl acetate).
Step 4: Chromatographic Purification
-
Subject the fractions obtained from partitioning to column chromatography over silica gel or Sephadex LH-20.
-
Elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the compounds based on their polarity.
-
Monitor the fractions using thin-layer chromatography (TLC).
-
Further purify the fractions containing the compounds of interest using preparative high-performance liquid chromatography (HPLC).
Structural Elucidation
The structure of the isolated compounds can be determined using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are essential for elucidating the complete chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular formula.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophore system.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the discovery of novel natural products.
Caption: A general experimental workflow for natural product discovery.
Conclusion and Future Perspectives
The natural world remains a vast and largely untapped reservoir of novel chemical entities with therapeutic potential. While the natural occurrence of this compound is yet to be confirmed, the widespread presence of the benzofuran scaffold in nature, coupled with our understanding of its biosynthesis, provides a strong rationale for its existence as a natural product. The methodologies and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the rich chemical diversity of nature. The discovery of this compound or other simple benzofuranols could unveil new leads for the development of much-needed therapeutic agents. The path forward lies in the systematic and rigorous investigation of underexplored biological niches, guided by the principles of natural product chemistry and biosynthesis.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. actascientific.com [actascientific.com]
- 9. Angular tricyclic benzofurans and related natural products of fungal origin. Isolation, biological activity and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Ailanthoidol, a Neolignan, Suppresses TGF-β1-Induced HepG2 Hepatoblastoma Cell Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of benzofuran derivatives in root cultures of Tagetes patula via phenylalanine and 1-deoxy-D-xylulose 5-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methyl-5-benzofuranol: Synthesis, Characterization, and Potential Applications
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of the Benzofuran Scaffold and the Emergence of 3-Methyl-5-benzofuranol
The benzofuran scaffold is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds of significant medicinal and biological importance.[1] These compounds exhibit a broad spectrum of therapeutic properties, including antidepressant, antiviral, antifungal, antioxidant, and anti-psychotic effects.[1] The inherent versatility of the benzofuran ring system has spurred considerable interest among medicinal chemists and pharmacologists, leading to extensive research into their structure-activity relationships (SAR).[2] Within this important class of molecules, this compound (also known as 3-methyl-1-benzofuran-5-ol) has emerged as a crucial intermediate in the synthesis of numerous bioactive molecules.[3] Its utility extends from being a key building block for caspase-3 inhibitors and NAD(P)H: quinone oxidoreductase 1-directed antitumor agents to serving as a valuable additive in the fragrance industry.[3] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, spectroscopic characterization, and exploring its known and potential applications in drug discovery and materials science.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its handling, characterization, and application.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | --INVALID-LINK--[3] |
| Molecular Weight | 148.16 g/mol | --INVALID-LINK--[3] |
| CAS Number | 7182-21-0 | --INVALID-LINK--[3] |
| Appearance | White to off-white solid | Inferred from synthesis descriptions |
| Melting Point | 92 °C | --INVALID-LINK-- |
| IUPAC Name | 3-methyl-1-benzofuran-5-ol | --INVALID-LINK--[3] |
Synthesis of this compound: A Modern One-Pot Approach
Historically, the synthesis of this compound involved multi-step procedures with drawbacks such as the use of hazardous reagents, tedious purification processes, and modest overall yields.[3] A significant advancement in the preparation of this key intermediate is a highly efficient three-step, one-pot process, which dramatically improves production efficiency and reduces chemical waste.[3][4]
Rationale Behind the One-Pot Synthesis
This modern approach leverages a cascade of reactions, beginning with the formation of an enamine from a secondary amine (morpholine) and an aldehyde (propionaldehyde). This is followed by a Michael addition to p-benzoquinone and subsequent intramolecular cyclization and deamination to afford the final product. The one-pot nature of this process obviates the need for isolating and purifying intermediates, thereby streamlining the synthesis and enhancing its scalability.[3]
Experimental Protocol: Three-Step One-Pot Synthesis
The following protocol is adapted from the work of Liang et al. (2021).[4]
Materials:
-
Morpholine
-
Propionaldehyde
-
p-Benzoquinone
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Heptane
Procedure:
-
To a solution of morpholine (1.1 equiv.) in THF, add propionaldehyde (1.0 equiv.) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine.
-
In a separate flask, dissolve p-benzoquinone (1.2 equiv.) in THF.
-
Add the solution of p-benzoquinone to the enamine solution at a controlled rate.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Acidify the reaction mixture with aqueous HCl (e.g., 2 M) to a pH of approximately 1-2.
-
Heat the mixture to 50 °C and stir for 2 hours to effect deamination and cyclization.
-
Cool the reaction mixture to room temperature and perform a liquid-liquid extraction with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a mixture of ethyl acetate and heptane to yield this compound as a solid with isolated yields reported to be in the range of 85-87%.[3]
Caption: One-pot synthesis workflow for this compound.
Spectroscopic Characterization
The unambiguous identification and confirmation of the structure of this compound rely on a combination of spectroscopic techniques.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. The expected chemical shifts are influenced by the electronic environment of each nucleus.
¹H NMR Spectral Data (Predicted and based on related structures):
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.2-7.4 | s | - |
| H-4 | ~6.8-7.0 | d | ~2.5 |
| H-6 | ~6.6-6.8 | dd | ~8.5, 2.5 |
| H-7 | ~7.1-7.3 | d | ~8.5 |
| 3-CH₃ | ~2.1-2.3 | s | - |
| 5-OH | ~8.5-9.5 | br s | - |
¹³C NMR Spectral Data (Predicted and based on related structures):
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~140-145 |
| C-3 | ~115-120 |
| C-3a | ~125-130 |
| C-4 | ~105-110 |
| C-5 | ~150-155 |
| C-6 | ~110-115 |
| C-7 | ~110-115 |
| C-7a | ~150-155 |
| 3-CH₃ | ~8-12 |
Note: Actual chemical shifts may vary depending on the solvent and concentration. The supporting information of the one-pot synthesis paper by Liang et al. provides the actual experimental spectra.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3600-3200 (broad) | O-H stretch | Phenolic hydroxyl |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2950-2850 | C-H stretch | Methyl |
| ~1620-1580 | C=C stretch | Aromatic ring |
| ~1480-1450 | C-H bend | Methyl |
| ~1250-1150 | C-O stretch | Aryl ether |
| ~1200-1100 | C-O stretch | Phenolic hydroxyl |
An FTIR spectrum for this compound is available on SpectraBase.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
-
Expected Molecular Ion (M⁺): m/z = 148.0524
-
Key Fragmentation Pathways: Loss of a methyl radical (M-15) to give a fragment at m/z = 133. Subsequent loss of carbon monoxide (CO) from the furan ring is also a common fragmentation pathway for benzofurans.
Biological Significance and Potential Applications
While specific biological activity data for this compound is not extensively reported, the broader class of benzofuran derivatives, particularly those with hydroxyl and methyl substitutions, exhibit a wide range of pharmacological activities. This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potent antimicrobial and antifungal properties of benzofuran derivatives.[1][6] For instance, certain halogenated derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acid have shown activity against Gram-positive bacteria and Candida species.[6] The presence of the hydroxyl group at the 5-position is often considered crucial for activity, and modifications at the 3-position can modulate this activity. The antifungal activity of some benzofuran-5-ols has been reported to be comparable or superior to existing drugs like 5-fluorocytosine.[7]
Anticancer Activity
The benzofuran nucleus is a common feature in many compounds with demonstrated anticancer properties.[8][9] Derivatives of 3-methylbenzofuran have been investigated as potential antitumor agents, showing cytotoxicity against various cancer cell lines, including non-small cell lung carcinoma.[8] The mechanism of action for some of these derivatives involves the inhibition of key cellular targets like VEGFR-2.[8] Structure-activity relationship studies have indicated that substitutions on the benzofuran ring significantly influence the cytotoxic potency and selectivity.[2]
Antioxidant Activity
The phenolic hydroxyl group at the 5-position suggests that this compound may possess antioxidant properties. Phenolic compounds are well-known radical scavengers, and the benzofuran ring system can further stabilize the resulting phenoxyl radical. Studies on related 2,3-dihydro-5-benzofuranols have confirmed their potential as antioxidant-based inhibitors of leukotriene biosynthesis.[10]
Caption: Potential applications and roles of this compound.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the heterocyclic and benzene rings. For 5-hydroxy-3-methylbenzofuran derivatives, the following SAR principles can be inferred from the literature:
-
The 5-Hydroxy Group: The phenolic hydroxyl group is often a key pharmacophore, particularly for antioxidant and some antimicrobial activities. Its ability to donate a hydrogen atom is crucial for radical scavenging.
-
The 3-Methyl Group: The methyl group at the 3-position can influence the lipophilicity and steric profile of the molecule, which in turn affects its binding to biological targets. Modifications at this position are a common strategy in the development of benzofuran-based drugs.[8]
-
Substitution on the Benzene Ring: Introduction of various substituents on the benzene ring can significantly modulate the biological activity. For example, halogenation can enhance anticancer and antimicrobial properties.[6][9] The position of these substituents is also critical in determining the potency and selectivity of the compounds.
Conclusion
This compound is a valuable and versatile chemical entity with established importance as a synthetic intermediate and potential for further development in medicinal chemistry. The advent of an efficient one-pot synthesis has made this compound more accessible for research and industrial applications. Its structural features, particularly the phenolic hydroxyl group and the reactive benzofuran core, make it an attractive starting point for the design and synthesis of novel bioactive molecules. Further investigation into the specific biological activities of this compound itself is warranted and could unveil new therapeutic opportunities. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this important benzofuran derivative in their scientific endeavors.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 13542526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Methyl-5-benzofuranol: From Discovery to Contemporary Applications
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-5-benzofuranol, a significant heterocyclic compound. It navigates through the historical milestones of benzofuran chemistry, detailing the evolution of synthetic methodologies leading to the efficient production of this specific molecule. The guide critically analyzes various synthetic routes, from classical named reactions to modern, scalable one-pot processes, elucidating the mechanistic underpinnings and rationale behind experimental choices. Furthermore, it explores the diverse applications of this compound, highlighting its crucial role as a key intermediate in the synthesis of bioactive molecules and its utility in the fragrance industry. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering field-proven insights and detailed experimental protocols.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran scaffold, a fusion of a benzene and a furan ring, is a privileged heterocyclic motif ubiquitously found in nature and synthetic compounds.[1] Derivatives of benzofuran exhibit a broad spectrum of biological activities, including antifungal, antitumor, anti-inflammatory, and antiviral properties, making them cornerstones in medicinal chemistry and drug discovery.[2][3][4][5] this compound, in particular, has emerged as a valuable building block for the synthesis of complex bioactive molecules and fine chemicals.[6] This guide aims to provide a deep dive into the chemistry, synthesis, and applications of this important compound.
Historical Perspective: The Dawn of Benzofuran Chemistry
The journey into the world of benzofurans began in 1870 when William Henry Perkin first synthesized the parent benzofuran ring.[7][8] This pioneering work laid the foundation for the development of various synthetic methods for this class of compounds. Early approaches often involved multi-step procedures with harsh reaction conditions. Two classical named reactions of historical significance in the broader context of synthesizing related heterocyclic structures are the Perkin rearrangement and the Kostanecki acylation.
The Perkin rearrangement , also reported by Perkin, involves the ring contraction of a 2-halocoumarin in the presence of a hydroxide to yield a benzofuran.[9][10] This reaction proceeds through the opening of the lactone ring followed by an intramolecular nucleophilic substitution.
The Kostanecki acylation , on the other hand, is a method for producing chromones or coumarins from O-hydroxyaryl ketones and aliphatic acid anhydrides.[11][12] While not a direct synthesis of benzofurans, its principles of cyclization and condensation reactions were fundamental in the development of synthetic strategies for related oxygen-containing heterocycles.
These early methods, though groundbreaking for their time, often suffered from low yields and limited substrate scope. The quest for more efficient and versatile synthetic routes has been a continuous endeavor in organic chemistry.
Synthetic Methodologies: A Comparative Analysis
The synthesis of this compound has evolved significantly over the years. Below is a critical examination of the key synthetic strategies.
Classical Multi-Step Synthesis (Route A)
One of the earlier and more traditional routes to this compound involves a multi-step sequence starting from 2-acetyl-4-methoxyphenol.[6] This pathway includes condensation, hydrolysis, cyclization, and demethylation steps.
-
Causality of Experimental Choices: This route relies on well-established chemical transformations. The use of a protecting group (methyl ether) for the phenol is a common strategy in multi-step synthesis to prevent unwanted side reactions. The final demethylation step, often employing harsh reagents like boron tribromide, is necessary to unmask the desired hydroxyl group.
-
Limitations: This approach is characterized by its tedious nature, requiring the isolation and purification of intermediates at each stage. The use of toxic and hazardous reagents, coupled with low overall yields (around 31%), makes this route less practical for large-scale production.[6]
Enamine-Based Synthesis (Route B)
A more refined approach involves the reaction of an enamine, derived from a secondary amine and propionaldehyde, with p-benzoquinone.[6]
-
Causality of Experimental Choices: This method leverages the nucleophilic character of enamines to react with the electrophilic p-benzoquinone. The subsequent acid-catalyzed deamination and cyclization lead to the formation of the benzofuran ring. The choice of the secondary amine (e.g., morpholine or piperidine) can influence the reaction efficiency.
-
Limitations: While an improvement over Route A, this method can be difficult to control and reproduce, with reported yields varying widely from 25% to 76%.[6] The purification of the intermediate enamine by distillation adds to the complexity of the process.
The Nenitzescu Reaction: A Relevant Analogy
The Nenitzescu indole synthesis , first reported by Costin Nenițescu in 1929, is a powerful reaction for forming 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[13] An important feature of this reaction is that it can also lead to the formation of 5-hydroxybenzofurans as byproducts or even main products, depending on the reaction conditions and substrates.[11][12] The mechanism involves a Michael addition, followed by a nucleophilic attack and elimination.[13] While not a direct named synthesis for this compound, the principles of the Nenitzescu reaction, particularly the reaction of an enamine-type intermediate with a quinone, are highly relevant to the enamine-based synthesis of this compound.
Modern One-Pot Synthesis: A Paradigm of Efficiency
A significant advancement in the synthesis of this compound is the development of a three-step, one-pot process.[6][14] This method combines the principles of the enamine route but optimizes the conditions to avoid the isolation of intermediates, leading to a highly efficient and scalable synthesis.
-
Causality of Experimental Choices: This process begins with the in-situ formation of an enamine from morpholine and propionaldehyde. This is followed by the addition of p-benzoquinone and subsequent acid-catalyzed cyclization and deamination. The choice of solvent and the controlled addition of reagents are critical for maximizing the yield and minimizing side reactions. This one-pot approach dramatically improves the process mass intensity (PMI), a key metric in green chemistry.
-
Advantages: This modern approach offers several key advantages:
-
High Yields: Isolated yields of 85-87% have been reported.[6]
-
Scalability: The process has been successfully scaled up to the mole scale without a significant drop in performance.[6]
-
Efficiency: By eliminating the need for intermediate isolation and purification, the reaction time and waste generation are significantly reduced.[6][14]
-
Below is a diagram illustrating the workflow of the one-pot synthesis.
Caption: Workflow of the one-pot synthesis of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its characterization and application.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₂ | [8] |
| Molecular Weight | 148.16 g/mol | [8] |
| CAS Number | 7182-21-0 | [8] |
| Melting Point | 92 °C | [15] |
| Boiling Point | 272.7±20.0 °C (Predicted) | [15] |
| LogP | 1.65 at 35°C and pH 6.2 | [15] |
| Appearance | Solid | [15] |
Spectroscopic Analysis
-
¹H NMR and ¹³C NMR Spectroscopy: The nuclear magnetic resonance (NMR) spectra are crucial for the structural elucidation of this compound. The ¹H NMR spectrum would typically show signals for the aromatic protons, the furan ring proton, the methyl group protons, and the hydroxyl proton. The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule.[6][10]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Other characteristic peaks would include C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-O stretching of the furan ring and the phenol.[8][16][17]
-
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be observed at m/z 148.[18][19]
Applications in Research and Industry
This compound is a versatile compound with applications in several fields.
Key Intermediate in Drug Discovery
The primary application of this compound is as a key intermediate in the synthesis of a wide range of bioactive molecules.[6] The benzofuran nucleus is a common scaffold in many pharmacologically active compounds.[1][3][4][5][20][21] For instance, derivatives of 3-methylbenzofuran have been investigated for their potential as anticancer agents, showing activity against non-small cell lung carcinoma cell lines.[1][20] The hydroxyl group at the 5-position provides a convenient handle for further chemical modifications, allowing for the synthesis of diverse libraries of compounds for drug screening.
The following diagram illustrates the role of this compound as a precursor to more complex, biologically active molecules.
Caption: Role of this compound in the drug discovery pipeline.
Fragrance Industry
This compound has been identified as a valuable fragrance ingredient, possessing a powerful and complex leathery note with a natural feel.[22] This makes it a desirable component in the formulation of perfumes, colognes, and other scented products. The fragrance industry is constantly seeking new molecules with unique olfactory properties, and this compound offers a distinct and sought-after scent profile.
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is adapted from the efficient one-pot process.[6]
Materials:
-
Morpholine
-
Propionaldehyde
-
p-Benzoquinone
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of morpholine (1.0 eq) in anhydrous THF under an inert atmosphere, add propionaldehyde (1.1 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour to allow for the in-situ formation of the enamine.
-
Cool the reaction mixture to 0 °C and add a solution of p-benzoquinone (1.0 eq) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Add aqueous HCl (e.g., 2 M) to the reaction mixture and stir for 2 hours.
-
Neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford this compound as a solid.
Self-Validation:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity. The obtained data should be consistent with the values reported in the literature.[8][15]
Conclusion and Future Outlook
This compound stands as a testament to the continuous evolution of synthetic organic chemistry. From its conceptual roots in early benzofuran synthesis to the development of highly efficient and sustainable one-pot procedures, its journey highlights the drive for innovation in chemical manufacturing. Its established role as a key intermediate in the synthesis of bioactive compounds ensures its continued relevance in drug discovery and development. Furthermore, its unique olfactory properties have carved a niche for it in the fragrance industry.
Future research may focus on expanding the library of bioactive molecules derived from this compound, potentially leading to the discovery of new therapeutic agents. Additionally, further optimization of its synthesis, perhaps through the use of novel catalytic systems, could lead to even more environmentally friendly and cost-effective production methods. As our understanding of the biological significance of the benzofuran scaffold deepens, the importance of versatile building blocks like this compound is set to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Novel synthesis of chromene and benzofuran derivativesviathe Nenitzescu reaction - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 8. 3-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 13542526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Novel synthesis of chromene and benzofuran derivativesviathe Nenitzescu reaction - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 10. scienceopen.com [scienceopen.com]
- 11. revistadechimie.ro [revistadechimie.ro]
- 12. 2-Imidazolidinone benzofurans as unexpected outcome of the Lewis acid mediated Nenitzescu reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. digibuo.uniovi.es [digibuo.uniovi.es]
- 15. 7182-21-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-, [webbook.nist.gov]
- 17. Benzofuran [webbook.nist.gov]
- 18. Benzofuran, 3-methyl- [webbook.nist.gov]
- 19. 3-Methylbenzofuran | C9H8O | CID 88939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mzCloud – 1 2 1 3 Benzodioxol 5 yl 3 methyl 1 benzofuran 5 yl 1 2 propanediol [mzcloud.org]
Methodological & Application
One-Pot Synthesis of 3-Methyl-5-benzofuranol: A Detailed Application Note and Protocol for Researchers
Introduction: A Paradigm Shift in Benzofuran Synthesis
3-Methyl-5-benzofuranol is a pivotal intermediate in the synthesis of a multitude of biologically active molecules and finds application as a fragrance enhancer. Traditional synthetic routes to this valuable compound are often multi-step processes plagued by the use of hazardous reagents, tedious purification procedures, and low overall yields. This application note details a highly efficient, scalable, and environmentally conscious one-pot synthesis of this compound. The protocol described herein circumvents the limitations of previous methods by employing a three-step, one-pot process that significantly enhances production efficiency and minimizes chemical waste. This approach, which has been demonstrated to be effective for a range of aliphatic aldehydes and ketones, offers a practical and robust solution for researchers and professionals in drug development and fine chemical synthesis.
Methodology: A Streamlined Approach to this compound
The one-pot synthesis of this compound is achieved through a domino reaction involving morpholine, propionaldehyde, and p-benzoquinone. This method has been shown to produce isolated yields of 85-87%.[1][2] The process is not only efficient but also scalable, with successful reactions demonstrated at the 1.0 mol scale, indicating its potential for industrial applications.[1]
Reaction Scheme
The overall reaction can be summarized as follows:
This one-pot process avoids the need for isolating and purifying intermediates, which is a significant advantage over traditional multi-step syntheses that can have overall yields as low as 31% and involve toxic reagents like ethyl bromoacetate and boron tribromide.[1]
Experimental Protocol
Materials:
-
Morpholine
-
Propionaldehyde
-
p-Benzoquinone
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl) solution, saturated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dropping funnel
-
Heating mantle or oil bath
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Enamine Formation: To a solution of morpholine (1.1 equiv.) in anhydrous THF in a three-necked flask, add propionaldehyde (1.0 equiv.) dropwise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes to form the corresponding enamine.
-
Michael Addition: To the freshly prepared enamine solution, add a solution of p-benzoquinone (1.2 equiv.) in THF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cyclization and Aromatization: Cool the reaction mixture to 0 °C and add concentrated hydrochloric acid (3.0 equiv.) dropwise. The color of the solution will change, indicating the progress of the reaction. After the addition, heat the mixture to reflux and maintain for 3 hours to effect cyclization and aromatization.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with a saturated sodium chloride solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford this compound as a pure solid.
Data Summary
| Scale (p-Benzoquinone) | Isolated Yield (%) | Solvent Recovery (%) |
| Lab Scale (mmol) | 85-87 | >90 |
| Scale-up (1.0 mol) | 85-87 | >90 |
Table 1: Representative yields and solvent recovery for the one-pot synthesis of this compound.[1]
Causality and Mechanistic Insights
The elegance of this one-pot synthesis lies in the seamless progression of three distinct chemical transformations within a single reaction vessel. Understanding the underlying mechanism is crucial for optimizing the reaction and adapting it for other substrates.
-
Enamine Formation: The reaction initiates with the formation of a morpholine-derived enamine from propionaldehyde. Morpholine, a secondary amine, acts as a nucleophile, attacking the carbonyl carbon of propionaldehyde. Subsequent dehydration leads to the formation of the electron-rich enamine. This step is critical as it activates the α-carbon of the aldehyde for subsequent nucleophilic attack.
-
Michael Addition: The generated enamine then acts as a soft nucleophile in a Michael 1,4-conjugate addition to the electron-deficient p-benzoquinone. This is a key carbon-carbon bond-forming step that establishes the basic framework of the benzofuran ring system.
-
Cyclization and Aromatization: The addition of a strong acid, such as hydrochloric acid, serves two purposes. Firstly, it hydrolyzes the enamine moiety to reveal a ketone. Secondly, it catalyzes an intramolecular cyclization between the enol form of the ketone and one of the carbonyl groups of the quinone ring. Subsequent dehydration under reflux conditions leads to the formation of the aromatic benzofuran ring, yielding the final product, this compound.
Experimental Workflow Diagram
Caption: Workflow for the one-pot synthesis of this compound.
Trustworthiness and Self-Validation
The robustness of this protocol is evidenced by its high yields and scalability.[1] For self-validation, researchers should expect to obtain this compound as a solid with a yield in the range of 85-87%. The purity of the final compound can be confirmed by standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of this compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
Adherence to the described stoichiometry, reaction times, and temperatures is crucial for achieving the reported yields and purity. The visual color change upon acidification provides a useful in-process check for the progress of the cyclization step.
Conclusion: A Superior Synthetic Strategy
The detailed one-pot synthesis of this compound offers a significant improvement over traditional methods. By combining three reaction steps into a single, efficient process, this protocol minimizes waste, reduces manual labor, and provides a high yield of a valuable chemical intermediate. The scalability of this method further underscores its potential for large-scale production in industrial settings. This application note provides researchers and drug development professionals with a reliable and practical guide to a modern and efficient synthetic route to this compound.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Benzofurans
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This has spurred significant interest in the development of efficient and versatile synthetic methodologies for its construction. Among the various approaches, palladium-catalyzed reactions have emerged as a powerful and indispensable tool, offering high efficiency, broad functional group tolerance, and diverse bond-forming strategies.[4][5] This comprehensive guide provides an in-depth exploration of key palladium-catalyzed methods for the synthesis of benzofurans, including Sonogashira coupling followed by cyclization, Heck-type reactions, and direct C-H activation strategies. Detailed protocols, mechanistic insights, and comparative data are presented to empower researchers in selecting and implementing the optimal synthetic route for their specific target molecules.
Introduction: The Significance of Benzofurans and the Power of Palladium Catalysis
Benzofurans are a class of heterocyclic compounds characterized by a furan ring fused to a benzene ring. This structural unit is a cornerstone in numerous biologically active compounds and approved drugs.[1][6] The diverse pharmacological profiles of benzofuran derivatives underscore the importance of robust synthetic methods for their preparation.[1][2]
Palladium catalysis has revolutionized the synthesis of complex organic molecules, and its application in constructing the benzofuran core is a testament to its versatility.[4][5] Palladium catalysts can facilitate a variety of carbon-carbon and carbon-heteroatom bond formations under relatively mild conditions, making them highly attractive for modern organic synthesis.[4][5] This guide will delve into three prominent palladium-catalyzed strategies for benzofuran synthesis, providing the foundational knowledge and practical protocols necessary for their successful application.
Domino Sonogashira Coupling and Cyclization: A Versatile Approach
The domino Sonogashira coupling followed by an intramolecular cyclization of a terminal alkyne with a 2-halophenol is a widely employed and highly effective method for synthesizing 2-substituted benzofurans.[7][8] This one-pot procedure is valued for its operational simplicity and broad substrate scope.[7][9]
Mechanistic Rationale
The reaction proceeds through a dual catalytic cycle involving both palladium and copper.[10] The palladium cycle facilitates the cross-coupling of the alkyne and the aryl halide, while the copper co-catalyst activates the terminal alkyne.
-
Palladium(0) Species Generation: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition to the 2-halophenol (typically an iodide or bromide) to form a Pd(II)-aryl intermediate.
-
Transmetalation: Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. This species then undergoes transmetalation with the Pd(II)-aryl intermediate, transferring the alkynyl group to the palladium center.
-
Reductive Elimination: The resulting Pd(II) intermediate, now bearing both the aryl and alkynyl ligands, undergoes reductive elimination to form the coupled product and regenerate the Pd(0) catalyst.
-
Intramolecular Cyclization: The phenol moiety in the coupled product then undergoes an intramolecular hydroalkoxylation (cyclization) onto the alkyne, often promoted by the reaction conditions (base or residual catalyst), to furnish the benzofuran ring.[8]
Catalytic Cycle: Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of 2-Phenylbenzofuran
This protocol describes the synthesis of 2-phenylbenzofuran from 2-iodophenol and phenylacetylene.
Materials:
-
2-Iodophenol
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-iodophenol (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-phenylbenzofuran.
Data Summary
| Entry | 2-Halophenol | Alkyne | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Piperidine | DMF | 60 | 85 | [11] |
| 2 | 2-Bromophenol | 1-Octyne | Pd(OAc)₂ (2), PPh₃ (4), CuI (5) | K₂CO₃ | DMF | 100 | 78 | N/A |
| 3 | 2-Iodophenol | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3), CuI (5) | Et₃N | Toluene | 80 | 92 | N/A |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Palladium-Catalyzed Heck-Type Reactions for Benzofuran Synthesis
The Heck reaction, a cornerstone of palladium catalysis, can be ingeniously adapted for benzofuran synthesis. A common strategy involves an intramolecular Heck cyclization of a vinyl ether derived from a phenol. A more advanced approach is a one-pot tandem Heck alkynylation/cyclization.[9]
Mechanistic Insights
A proposed mechanism for a tandem Heck alkynylation/cyclization involves two interconnected catalytic cycles.[9]
-
Heck Alkynylation Cycle:
-
A Pd(II) precatalyst is reduced to the active Pd(0) species.
-
Oxidative addition of the 2-halophenol to Pd(0) forms an arylpalladium(II) complex.
-
Coordination of the alkyne and subsequent migratory insertion forms a vinylpalladium(II) intermediate.
-
β-hydride elimination is suppressed in this pathway. Instead, the reaction proceeds towards the cyclization step.
-
-
Intramolecular Cyclization Cycle:
-
The phenolic hydroxyl group attacks the palladium-activated alkyne in an intramolecular fashion (oxy-palladation).
-
This cyclization event forms a new palladium(II) intermediate.
-
Reductive elimination regenerates the Pd(0) catalyst and releases the benzofuran product.
-
Workflow: Tandem Heck Alkynylation/Cyclization
Caption: Logical workflow for tandem Heck alkynylation/cyclization.
Experimental Protocol: One-Pot Synthesis of 2-Butylbenzofuran
This protocol outlines a one-pot synthesis from 2-iodophenol and 1-hexyne.
Materials:
-
2-Iodophenol
-
1-Hexyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a sealed tube, combine 2-iodophenol (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) followed by 1-hexyne (1.5 mmol).
-
Seal the tube and heat the mixture at 120 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction with water and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Remove the solvent under reduced pressure and purify the residue by flash chromatography (silica gel, petroleum ether) to yield 2-butylbenzofuran.
C-H Activation Strategies: The Modern Frontier
Direct C-H activation/functionalization represents a highly atom- and step-economical approach to benzofuran synthesis.[12] These methods obviate the need for pre-functionalized starting materials, such as halo-phenols, by directly coupling phenols with various partners like alkynes or alkenes.[13][14]
Mechanistic Principles
Palladium-catalyzed C-H activation for benzofuran synthesis can proceed through several pathways. One common mechanism involves the reaction of a phenol with an alkyne:
-
Coordination: The palladium catalyst coordinates to the alkyne.
-
Directed C-H Activation: The phenolic hydroxyl group directs the palladium catalyst to the ortho C-H bond, which is then cleaved to form a palladacycle intermediate. This is often the rate-determining step.[15]
-
Alkyne Insertion: The coordinated alkyne inserts into the palladium-carbon bond.
-
Reductive Elimination: The resulting intermediate undergoes C-O reductive elimination to form the benzofuran ring and regenerate the active palladium catalyst. An oxidant is often required to facilitate the catalytic turnover.
Catalytic Cycle: C-H Activation/Annulation
Caption: Generalized catalytic cycle for benzofuran synthesis via C-H activation.
Experimental Protocol: Synthesis of 2,3-Diphenyl-5-hydroxybenzofuran
This protocol details a palladium-catalyzed C-H functionalization/cyclization of benzoquinone with diphenylacetylene.[16]
Materials:
-
1,4-Benzoquinone
-
Diphenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Dioxane
Procedure:
-
To a reaction vial, add 1,4-benzoquinone (0.5 mmol), diphenylacetylene (0.25 mmol), and Pd(OAc)₂ (0.025 mmol, 10 mol%).
-
Add 1,4-dioxane (2 mL) as the solvent.
-
Seal the vial and heat the reaction mixture at 100 °C for 24 hours.
-
After cooling, concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to obtain the desired 2,3-diphenyl-5-hydroxybenzofuran.
Comparative Overview of Strategies
| Strategy | Key Advantages | Key Considerations | Typical Starting Materials |
| Domino Sonogashira | High yields, broad substrate scope, well-established.[7] | Requires pre-functionalized halophenols, often uses a copper co-catalyst.[17] | 2-Halophenols, terminal alkynes. |
| Heck-Type Reactions | Good functional group tolerance, can be performed in one pot.[9] | May require higher temperatures, substrate-dependent efficiency. | 2-Halophenols, alkynes/alkenes. |
| C-H Activation | High atom economy, avoids pre-functionalization.[12][18] | May require specific directing groups, can have regioselectivity challenges, often needs an oxidant.[15] | Phenols, alkynes/alkenes. |
Conclusion
Palladium catalysis offers a powerful and versatile platform for the synthesis of medicinally important benzofuran derivatives. The choice of strategy—be it the classical and robust domino Sonogashira coupling, the efficient Heck-type cyclization, or the modern and atom-economical C-H activation—depends on the specific synthetic target, available starting materials, and desired functional group tolerance. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to leverage the full potential of palladium catalysis in their drug discovery and development endeavors.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. atlantis-press.com [atlantis-press.com]
- 7. Palladium( ii ) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot sy ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03485F [pubs.rsc.org]
- 8. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment | Educación Química [elsevier.es]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Laboratory Experiment [scielo.org.mx]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins† (2013) | Upendra Sharma | 210 Citations [scispace.com]
- 14. Palladium‐Catalyzed Synthesis of 2,3‐Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled … [ouci.dntb.gov.ua]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffold: Applications of 3-Methyl-5-benzofuranol in Medicinal Chemistry
Introduction: In the landscape of medicinal chemistry, the benzofuran scaffold stands out as a "privileged structure," a molecular framework that consistently appears in biologically active compounds.[1][2][3] Its unique electronic and structural properties make it an ideal starting point for the design and synthesis of novel therapeutic agents. Among the myriad of benzofuran derivatives, 3-Methyl-5-benzofuranol has emerged as a particularly valuable building block. The presence of a hydroxyl group at the 5-position and a methyl group at the 3-position provides strategic points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols, biological evaluation data, and an analysis of structure-activity relationships.
I. Synthesis of the Core Scaffold: this compound
A practical and efficient one-pot synthesis of this compound has been developed, making this key intermediate readily accessible for drug discovery programs.[1] This method avoids tedious multi-step isolation and purification, enhancing production efficiency and reducing chemical waste.
Protocol 1: One-Pot Synthesis of this compound
Principle: This protocol outlines a three-step, one-pot process involving the reaction of a secondary amine (morpholine), an aldehyde (propionaldehyde), and p-benzoquinone.
Materials:
-
Morpholine
-
Propionaldehyde
-
p-Benzoquinone
-
Toluene
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of morpholine (1.1 equiv.) in toluene, add propionaldehyde (1.0 equiv.) dropwise at 0 °C. Stir the mixture for 30 minutes.
-
Add a solution of p-benzoquinone (1.2 equiv.) in toluene to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture with 2 M HCl and stir for 1 hour.
-
Separate the organic layer and wash it with saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.
Causality behind Experimental Choices: The use of a one-pot procedure significantly improves the overall yield and reduces the environmental impact by minimizing solvent usage and purification steps. The initial formation of an enamine from morpholine and propionaldehyde is crucial for the subsequent Michael addition to p-benzoquinone, which then undergoes cyclization and aromatization to form the benzofuran ring.
II. Applications in Anticancer Drug Discovery
The this compound scaffold has been successfully employed in the development of potent anticancer agents, particularly as inhibitors of key signaling pathways involved in tumor growth and angiogenesis. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis.[4][5]
A. VEGFR-2 Inhibitors for Non-Small Cell Lung Cancer
Derivatives of 3-methylbenzofuran have shown significant promise in inhibiting the proliferation of non-small cell lung cancer (NSCLC) cell lines, A549 and NCI-H23, through the inhibition of VEGFR-2.[4][6]
| Compound ID | Modification from Core Scaffold | A549 IC₅₀ (µM)[4][6] | NCI-H23 IC₅₀ (µM)[4][6] | VEGFR-2 IC₅₀ (nM)[4][6] |
| 4b | 2-carbohydrazide derivative | 1.48 | 5.90 | 77.97 |
| 15a | 2-carbohydrazide, 3-(morpholinomethyl) derivative | 5.27 | 2.52 | 132.5 |
| 16a | 2-carbohydrazide, 3-(morpholinomethyl) derivative with 3-methoxy substitution on phenyl ring | 1.50 | 0.49 | 45.4 |
| Staurosporine | Reference Drug | 1.52 | 1.24 | - |
The data reveals that modifications at the 2 and 3-positions of the benzofuran ring significantly impact anticancer activity.[4][6]
-
The introduction of a carbohydrazide moiety at the 2-position appears to be crucial for activity.
-
Further substitution at the 3-position with a morpholinomethyl group generally enhances potency, particularly against the NCI-H23 cell line.[4][6]
-
The addition of a methoxy group to the phenyl ring of the carbohydrazide side chain in compound 16a leads to a substantial increase in both cellular and enzymatic potency.[4][6] This suggests that the electronic and steric properties of this substituent are important for binding to the VEGFR-2 active site.
Protocol 2: Synthesis of 3-Methylbenzofuran-2-carbohydrazide Derivatives
Principle: This protocol describes a multi-step synthesis starting from ethyl 3-methylbenzofuran-2-carboxylate to generate carbohydrazide derivatives which can be further modified.
Materials:
-
Ethyl 3-methylbenzofuran-2-carboxylate
-
Hydrazine hydrate
-
Isopropanol
-
Appropriate isothiocyanates or isocyanates
-
Dry toluene
Procedure:
Step 1: Synthesis of 3-methylbenzofuran-2-carbohydrazide (2)
-
Reflux a mixture of ethyl 3-methylbenzofuran-2-carboxylate (1 equiv.) and hydrazine hydrate (10 equiv.) in isopropanol for 2 hours.[4]
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Wash the solid with cold isopropanol and dry to obtain 3-methylbenzofuran-2-carbohydrazide.
Step 2: Synthesis of 1-acylatedthiosemicarbazides (e.g., 4b)
-
Reflux a mixture of 3-methylbenzofuran-2-carbohydrazide (1 equiv.) and the appropriate isothiocyanate (1.1 equiv.) in dry toluene for 7 hours.[4]
-
Cool the reaction mixture and collect the precipitated solid by filtration.
-
Recrystallize the solid from a suitable solvent to obtain the final product.
III. Applications in Antimicrobial Drug Discovery
The this compound scaffold also serves as a valuable starting point for the development of novel antimicrobial agents. The hydroxyl group at the 5-position is a key handle for introducing various pharmacophores that can interact with microbial targets.
A. Benzofuran-Isoxazole Hybrids
Hybrid molecules incorporating both benzofuran and isoxazole moieties have demonstrated promising antibacterial and antifungal activities.[5]
| Compound ID | Modification from Core Scaffold | M. luteus MIC (µg/mL)[5] | S. aureus MIC (µg/mL)[5] | C. albicans MIC (µg/mL)[5] |
| 7a | 5-((3-phenylisoxazol-5-yl)methoxy) derivative | 6.25 | 12.5 | 12.5 |
| 7b | 5-((3-(4-chlorophenyl)isoxazol-5-yl)methoxy) derivative | 3.12 | 6.25 | 6.25 |
| 7i | 5-((3-(4-methoxyphenyl)isoxazol-5-yl)methoxy) derivative | 6.25 | 12.5 | 12.5 |
| Gentamicin | Reference Antibiotic | 1.56 | 3.12 | - |
| Nystatin | Reference Antifungal | - | - | 6.25 |
The antimicrobial activity of these hybrid molecules is influenced by the substitution pattern on the phenyl ring of the isoxazole moiety.[5]
-
The presence of an electron-withdrawing group, such as a chloro substituent at the para-position of the phenyl ring (7b ), enhances both antibacterial and antifungal activity compared to the unsubstituted analog (7a ).[5]
-
An electron-donating methoxy group at the para-position (7i ) results in activity comparable to the unsubstituted compound.[5]
Protocol 3: Synthesis of 5-Alkoxybenzofuran Derivatives
Principle: This protocol describes the etherification of the 5-hydroxyl group of a benzofuran precursor, a key step in the synthesis of the benzofuran-isoxazole hybrids.
Materials:
-
(5-hydroxy-3-methylbenzofuran-2-yl)(phenyl)methanone (precursor)
-
Appropriate propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
To a solution of the 5-hydroxybenzofuran precursor (1 equiv.) in acetone, add potassium carbonate (2 equiv.) and the desired propargyl bromide (1.2 equiv.).
-
Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.
-
After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 5-propargyloxybenzofuran derivative, which can then be used to construct the isoxazole ring.
IV. Conclusion and Future Perspectives
This compound is a versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and the presence of reactive handles at the 3 and 5-positions make it an attractive starting point for the development of a wide range of therapeutic agents. The demonstrated success in generating potent anticancer and antimicrobial compounds highlights the potential of this scaffold.
Future research should focus on:
-
Exploring a wider range of substitutions at the 5-position (e.g., esters, amines, and other heterocyclic moieties) to further probe the structure-activity landscape.
-
Investigating additional biological targets , including other kinases, enzymes, and receptors, to expand the therapeutic applications of this compound derivatives.
-
Optimizing the pharmacokinetic properties of lead compounds to enhance their drug-like characteristics, such as solubility, metabolic stability, and oral bioavailability.
By leveraging the chemical tractability and proven biological relevance of the this compound core, medicinal chemists are well-positioned to discover and develop the next generation of innovative medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of 3-Methyl-5-benzofuranol as a Versatile Chemical Intermediate
Abstract
This document provides a comprehensive technical guide on the application of 3-Methyl-5-benzofuranol as a pivotal intermediate in organic synthesis. Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2] this compound, in particular, offers a readily functionalizable scaffold for building molecular complexity. We will explore its synthesis, key chemical transformations, and provide detailed, field-tested protocols for its use in the laboratory. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Importance of this compound
This compound (CAS No. 7182-21-0) is a heterocyclic compound featuring a benzofuran core substituted with a methyl group at the C3 position and a hydroxyl group at the C5 position.[3][4] This substitution pattern is strategically significant. The phenolic hydroxyl group provides a reactive handle for a multitude of chemical transformations, such as etherification, esterification, and electrophilic aromatic substitution, while the benzofuran ring system itself is a privileged scaffold found in many pharmacologically active agents.[5][6]
Its utility spans several high-value sectors:
-
Drug Discovery: It serves as a key intermediate for synthesizing bioactive molecules, including Caspase-3 inhibitors, antitumor agents targeting NAD(P)H: quinone oxidoreductase 1, and TGR5 agonists.[7]
-
Agrochemicals: The benzofuran scaffold is explored for the development of new pesticides and herbicides.
-
Fragrance Industry: It is a precursor to compounds with unique and desirable aroma profiles, notably those with complex leathery notes.[8]
Physicochemical Properties & Safety Data
A clear understanding of the physical properties and safety profile of a starting material is critical for experimental design and safe handling.
| Property | Value | Source |
| IUPAC Name | 3-methyl-1-benzofuran-5-ol | [3] |
| CAS Number | 7182-21-0 | [4] |
| Molecular Formula | C₉H₈O₂ | [3] |
| Molecular Weight | 148.16 g/mol | [3] |
| Appearance | Solid (form may vary) | General |
| GHS Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause an allergic skin reaction, Toxic to aquatic life with long-lasting effects. | [3] |
Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[3]
Synthesis of this compound: An Efficient One-Pot Protocol
While several synthetic routes to this compound exist, many involve multiple steps, hazardous reagents, and low overall yields.[7] A highly efficient and scalable three-step, one-pot process has been developed, affording the product in high yields (85-87%) from inexpensive starting materials.[7][9] This method significantly improves production efficiency and reduces chemical waste.[9]
The overall transformation involves the reaction of an enamine (formed in situ from morpholine and propionaldehyde) with p-benzoquinone, followed by an acid-catalyzed deamination and cyclization.
Synthesis Workflow Diagram
Caption: One-pot synthesis of this compound.
Detailed Laboratory Protocol for Synthesis
This protocol is adapted from a reported high-yield, one-pot process.[7]
Materials and Reagents:
-
Morpholine
-
Propionaldehyde
-
p-Benzoquinone (PBQ)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium chloride (NaCl), saturated solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-water bath
-
Heating mantle with temperature controller
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Enamine Formation:
-
To a three-necked flask under a nitrogen atmosphere, add morpholine (1.1 eq) and anhydrous THF. Cool the flask to 0 °C using an ice-water bath.
-
Slowly add propionaldehyde (1.0 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete. The enamine is formed in situ.
-
-
Michael Addition:
-
In a separate beaker, dissolve p-benzoquinone (1.0 eq) in THF.
-
Add this solution to the reaction flask containing the enamine, again ensuring the temperature is maintained at 0 °C. The reaction is often exothermic.
-
Stir the reaction mixture at 0 °C for 20-30 minutes. Reaction progress can be monitored by TLC. Optimization studies show that 20 minutes is often sufficient at this temperature to maximize yield and minimize byproduct formation.[7]
-
-
Deamination and Cyclization:
-
Once the addition reaction is complete, slowly and carefully add 2 M aqueous HCl (2.0 eq) to the flask.
-
Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 65-70 °C) and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with a saturated NaCl solution.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.
-
Expected Yield: 85-87%.[7]
Application as a Core Intermediate: Synthetic Pathways
The true value of this compound lies in its role as a versatile precursor. The C5-hydroxyl group is the primary site of functionalization.
Key Synthetic Transformations
Caption: Key synthetic transformations of this compound.
Protocol: General O-Alkylation for Ether Synthesis
This protocol provides a general method for synthesizing ether derivatives, which are common motifs in TGR5 agonists and other bioactive molecules.[7]
Materials and Reagents:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone or Dimethylformamide (DMF) as solvent
Procedure:
-
To a round-bottom flask, add this compound, anhydrous K₂CO₃, and the chosen solvent (Acetone is suitable for reactive halides; DMF may be needed for less reactive ones).
-
Stir the suspension at room temperature for 10 minutes.
-
Add the alkyl halide dropwise.
-
Heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) and monitor by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the K₂CO₃.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol: Hydrogenation to 3-Methyl-2,3-dihydro-benzofuran-5-ol
This reaction modifies the furan ring, saturating the double bond to produce dihydrobenzofuran derivatives used in the fragrance industry.[8]
Materials and Reagents:
-
This compound (1.0 eq)
-
Palladium on carbon (Pd/C), 5% or 10% (1-2 mol%)
-
Tetrahydrofuran (THF) or Ethanol as solvent
-
Hydrogen (H₂) gas
Equipment:
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas cylinder with regulator
Procedure:
-
Carefully add the Pd/C catalyst to a high-pressure reaction vessel.
-
Add a solution of this compound in THF or ethanol.
-
Seal the vessel and purge several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (a pressure of 200 psi is cited in literature).[8]
-
Heat the mixture to the desired temperature (e.g., 145 °C) and agitate.[8]
-
Monitor the reaction by observing hydrogen uptake or by GC analysis of aliquots. The reaction may take several hours.
-
Once complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation or chromatography.
Conclusion
This compound is a high-value, versatile chemical intermediate whose importance is underscored by its role in the synthesis of a wide array of functional molecules. The development of efficient, one-pot synthetic procedures has made this building block more accessible for both academic research and industrial applications.[9] The protocols and pathways detailed in this guide provide a robust framework for researchers to leverage the unique chemical properties of this compound in drug discovery, materials science, and beyond. The inherent reactivity of its phenolic hydroxyl group, combined with the stable benzofuran core, ensures its continued relevance as a strategic starting material.
References
- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 3-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 13542526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US9212336B2 - 3-methyl-benzofuran-5-ol and its use in perfume compositions - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Analytical Detection of 3-Methyl-5-benzofuranol
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide delineates robust analytical methodologies for the qualitative and quantitative determination of 3-Methyl-5-benzofuranol. Recognizing the burgeoning interest in benzofuran scaffolds across pharmaceutical and chemical industries, this document provides detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Each protocol is designed to be a self-validating system, with an emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility. This guide is intended to empower researchers to confidently implement and adapt these methods for their specific analytical challenges.
Introduction: The Analytical Imperative for this compound
This compound, a member of the benzofuran class of heterocyclic compounds, is a molecule of significant interest due to its structural motifs which are prevalent in numerous biologically active compounds. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] As such, the development of novel therapeutics and specialty chemicals often involves the synthesis and evaluation of molecules like this compound.
The precise and accurate quantification of this analyte is paramount for several key areas of research and development:
-
Drug Discovery and Development: To determine pharmacokinetic profiles, assess metabolic stability, and ensure the purity of active pharmaceutical ingredients (APIs).
-
Process Chemistry: To monitor reaction kinetics, optimize synthetic yields, and control impurity profiles.
-
Quality Control: To ensure the identity, purity, and strength of raw materials and finished products.
-
Toxicology and Safety Assessment: To quantify exposure levels in biological matrices and environmental samples.
This application note provides a tripartite approach to the analysis of this compound, leveraging the distinct advantages of HPLC, GC-MS, and UPLC-MS/MS to address a wide range of analytical needs, from routine purity assessments to trace-level quantification in complex matrices.
Foundational Knowledge: Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the bedrock of robust method development.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | PubChem |
| Molecular Weight | 148.16 g/mol | PubChem |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane. | Inferred from structural similarity to other benzofurans. |
| UV Absorbance | Expected to have significant absorbance in the UV region due to the benzofuran ring system. | General knowledge of chromophores. |
High-Performance Liquid Chromatography with UV and Mass Spectrometric Detection (HPLC-UV/MS)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Coupling with both UV and MS detectors provides a dual-layered approach to identification and quantification.
Rationale for Method Selection
The choice of a reversed-phase HPLC (RP-HPLC) method is predicated on the moderate polarity of this compound. A C18 stationary phase provides excellent retention and separation from both more polar and less polar impurities. UV detection is a robust and cost-effective method for quantification, leveraging the inherent chromophore of the benzofuran ring. The addition of a mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) and can offer enhanced sensitivity and selectivity, especially in complex matrices.
Experimental Protocol: HPLC-UV/MS
This protocol is a starting point and should be optimized and validated for your specific application in accordance with ICH guidelines.[2]
3.2.1. Sample Preparation
-
For Pharmaceutical Formulations (e.g., Tablets, Capsules):
-
Accurately weigh a portion of powdered tablets or capsule contents equivalent to 10 mg of this compound into a 100 mL volumetric flask.[3]
-
Add approximately 70 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Sonicate for 15 minutes to ensure complete dissolution.[3]
-
Allow the solution to cool to room temperature and dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Further dilute the filtered solution with the mobile phase to a concentration within the calibration range (e.g., 1-100 µg/mL).
-
-
For Biological Matrices (e.g., Plasma, Urine):
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Liquid-Liquid Extraction (LLE):
-
Adjust the pH of the sample (e.g., 500 µL of urine) to be slightly acidic (pH 5-6) with a suitable buffer.
-
Add 2 mL of an appropriate extraction solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).
-
Vortex for 2 minutes and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove interferences.
-
Elute the analyte with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase. SPE often provides cleaner extracts compared to LLE.[4]
-
-
3.2.2. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for compounds of moderate polarity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for phenolic compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase chromatography. |
| Gradient | Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. | A gradient elution is suitable for separating compounds with a range of polarities and for cleaning the column.[3] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| UV Detection | Diode Array Detector (DAD) scanning from 200-400 nm; quantification at λmax. | DAD allows for the determination of the optimal wavelength for quantification and assessment of peak purity. |
3.2.3. Mass Spectrometry Conditions (for HPLC-MS)
| Parameter | Recommended Setting | Rationale |
| Ionization Source | Electrospray Ionization (ESI), Positive and Negative Mode | ESI is suitable for polar to moderately polar compounds. Both modes should be tested to determine the most sensitive ionization. |
| Capillary Voltage | 3.5 kV | A typical starting point for ESI. |
| Drying Gas Flow | 10 L/min | Facilitates desolvation. |
| Drying Gas Temp. | 350°C | Aids in solvent evaporation. |
| Scan Range | m/z 50-500 | To capture the parent ion and potential fragments. |
Data Interpretation and Validation
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of a series of known standards. The concentration of this compound in unknown samples can then be determined from this curve.
-
Validation Parameters: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Workflow Diagram
Caption: General workflow for the HPLC-UV/MS analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, which has a hydroxyl group, derivatization is often necessary to improve its volatility and chromatographic behavior.
Rationale for Method Selection
GC-MS offers excellent chromatographic resolution and highly specific detection, making it ideal for the analysis of complex mixtures and for confirmatory analysis. The electron ionization (EI) source provides reproducible fragmentation patterns that can be compared to spectral libraries for confident identification. Derivatization of the phenolic hydroxyl group to a less polar and more volatile silyl ether is a common and effective strategy.
Experimental Protocol: GC-MS
4.2.1. Sample Preparation and Derivatization
-
Prepare the sample extract as described in the HPLC section (LLE or SPE are generally preferred for GC-MS to obtain a clean extract).
-
Evaporate the extract to complete dryness under a stream of nitrogen. It is crucial to remove all water and protic solvents as they will react with the derivatizing agent.
-
Add 50 µL of a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
4.2.2. GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas providing good efficiency. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless mode enhances sensitivity. |
| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min. | This temperature program should provide good separation of the analyte from other components. |
| MS Transfer Line | 280°C | Prevents condensation of the analyte. |
| Ion Source Temp. | 230°C | A standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns. |
| Scan Range | m/z 40-550 | To capture the molecular ion and characteristic fragments of the silylated derivative. |
Data Interpretation
-
Identification: The derivatized this compound will have a characteristic retention time and mass spectrum. The molecular ion of the trimethylsilyl (TMS) derivative will be observed at m/z 220 (148 + 72).
-
Quantification: For quantitative analysis, it is recommended to use selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. An internal standard should be used to correct for variations in sample preparation and injection.
GC-MS Analysis Workflow
Caption: Workflow for the GC-MS analysis of this compound following derivatization.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as bioanalysis of low-dose pharmaceuticals or trace-level impurity analysis, UPLC-MS/MS is the method of choice.
Rationale for Method Selection
UPLC utilizes smaller particle size columns (sub-2 µm), which provides faster analysis times and sharper peaks, leading to improved resolution and sensitivity compared to conventional HPLC. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity by monitoring a specific fragmentation of the parent ion to a product ion. This specificity allows for quantification even in the presence of co-eluting interferences.
Experimental Protocol: UPLC-MS/MS
5.2.1. Sample Preparation
Sample preparation methods are similar to those for HPLC-MS but may require more rigorous cleanup to minimize matrix effects, which can be more pronounced in UPLC-MS/MS. The use of an isotopically labeled internal standard is highly recommended.
5.2.2. UPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm | A short column with small particles for fast and efficient separations. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard mobile phase for reversed-phase UPLC. |
| Mobile Phase B | Acetonitrile | Strong solvent for elution. |
| Gradient | A fast gradient is typically employed, e.g., 5-95% B in 2-3 minutes. | To achieve high throughput. |
| Flow Rate | 0.4-0.6 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40-50°C | Higher temperatures reduce viscosity and can improve peak shape. |
| Injection Volume | 1-5 µL | Smaller injection volumes are typical for UPLC. |
5.2.3. MS/MS Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Source | ESI, Positive or Negative Mode | To be optimized during method development. |
| MRM Transitions | To be determined empirically. | Infuse a standard solution of this compound to identify the precursor ion (m/z 149.06 for [M+H]⁺ or 147.04 for [M-H]⁻) and optimize collision energy to find the most abundant and stable product ions. |
| Dwell Time | 50-100 ms | To ensure a sufficient number of data points across the peak. |
Logical Relationship Diagram
Caption: Logical flow of a UPLC-MS/MS analysis in MRM mode.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the detection and quantification of this compound. The choice of technique—HPLC-UV/MS, GC-MS, or UPLC-MS/MS—should be guided by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the desired throughput. It is imperative that any method adapted from this guide undergoes rigorous in-house validation to ensure its suitability for the intended purpose. By following the principles and protocols outlined herein, researchers can achieve reliable and accurate analytical data, thereby advancing their research and development objectives.
References
Synthesis and Diverse Applications of 3-Methyl-5-benzofuranol Derivatives: A Technical Guide for Researchers
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2][3][4] Among its numerous derivatives, 3-methyl-5-benzofuranol and its analogues represent a particularly promising class of molecules, demonstrating a broad spectrum of pharmacological activities.[2][5][6] This technical guide provides an in-depth exploration of the synthesis and multifaceted applications of these derivatives, offering valuable insights and detailed protocols for researchers, scientists, and professionals engaged in drug development.
I. Strategic Synthesis of the this compound Core
The efficient construction of the this compound skeleton is a critical first step for further derivatization and biological evaluation. Herein, we detail a highly efficient one-pot, three-step process, alongside a classical multi-step approach, providing a comprehensive view of synthetic strategies.
Method 1: One-Pot Synthesis from p-Benzoquinone
A highly efficient and practical one-pot synthesis has been developed for this compound, starting from readily available reagents: p-benzoquinone, propionaldehyde, and a secondary amine like morpholine.[7] This method is advantageous due to its high yield (85-87%), operational simplicity, and reduced chemical waste, making it suitable for large-scale production.[7]
Causality of Experimental Choices: The reaction proceeds through a cascade of transformations. The initial Michael addition of the amine to p-benzoquinone is followed by an aldol-type condensation with the aldehyde. Subsequent intramolecular cyclization and dehydration lead to the formation of the benzofuran ring. The choice of a secondary amine is crucial for the initial activation of the aldehyde.
Protocol 1: One-Pot Synthesis of this compound
Materials:
-
p-Benzoquinone
-
Propionaldehyde
-
Morpholine
-
Toluene
-
Hydrochloric acid (20%)
-
Palladium on carbon (Pd/C, 5%)
-
Hydrogen gas (H₂)
Procedure:
-
Step 1: Formation of 4-Propenyl-morpholine. In a suitable reaction vessel, combine morpholine and propionaldehyde. The reaction is typically exothermic and proceeds readily to form the enamine, 4-propenyl-morpholine.
-
Step 2: Reaction with p-Benzoquinone. Dissolve p-benzoquinone in toluene. To this solution, add the freshly prepared 4-propenyl-morpholine dropwise with stirring. Allow the reaction mixture to age overnight.[8]
-
Step 3: Cyclization and Aromatization. The intermediate, 3-methyl-2-morpholin-4-yl-2,3-dihydro-benzofuran-5-ol, is formed. This intermediate is then treated with 20% hydrochloric acid and heated to approximately 56°C for 3 hours to induce cyclization and aromatization to yield 3-methyl-benzofuran-5-ol.[8]
-
Step 4: Purification. After cooling, the crude product is extracted with toluene. The combined organic phases are evaporated, and the resulting solid is purified by recrystallization to afford pure 3-methyl-benzofuran-5-ol.[8]
Method 2: Multi-Step Synthesis via Perkin Rearrangement
A more traditional, yet versatile, approach involves the Perkin rearrangement of a 3-coumaranone intermediate. This method allows for the introduction of various substituents on the aromatic ring.
Causality of Experimental Choices: This pathway relies on the formation of a key intermediate, a 2-hydroxyacetophenone derivative, which undergoes cyclization to a benzofuranone. Subsequent reduction and dehydration steps yield the desired this compound. The choice of reducing agent is critical to selectively reduce the ketone without affecting other functional groups.
Protocol 2: Multi-Step Synthesis of this compound
Materials:
-
2',5'-Dihydroxyacetophenone
-
Ethyl bromoacetate
-
Sodium ethoxide
-
Sodium borohydride
-
Hydrochloric acid
Procedure:
-
Step 1: O-Alkylation. React 2',5'-dihydroxyacetophenone with ethyl bromoacetate in the presence of a base like sodium ethoxide to form the corresponding ether.
-
Step 2: Intramolecular Cyclization (Perkin Rearrangement). Heat the resulting ether to induce an intramolecular Perkin rearrangement, forming a 2-acetyl-5-hydroxybenzofuran-3(2H)-one intermediate.
-
Step 3: Reduction. Reduce the ketone functionality of the intermediate using a mild reducing agent such as sodium borohydride to yield the corresponding alcohol.
-
Step 4: Dehydration and Aromatization. Treat the alcohol with a strong acid, like hydrochloric acid, to facilitate dehydration and aromatization, yielding this compound.
-
Step 5: Purification. The crude product is purified using column chromatography on silica gel.
II. Diverse Applications of this compound Derivatives
The strategic placement of the methyl group at the 3-position and the hydroxyl group at the 5-position of the benzofuran core provides a versatile platform for developing a wide range of biologically active compounds.
Antimicrobial and Antifungal Agents
Derivatives of this compound have demonstrated significant potential as antimicrobial and antifungal agents.[9][10][11] The introduction of various substituents, particularly halogens and heterocyclic moieties, can enhance their activity against a spectrum of pathogens.[10][12]
For instance, novel benzofuran-isoxazole hybrid molecules have been synthesized and evaluated for their antimicrobial properties.[9] Several of these compounds exhibited moderate to excellent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9] The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 1: Antimicrobial Activity of Selected this compound Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| Benzofuran-isoxazole hybrid 7a | Micrococcus luteus | Potent Activity | [9] |
| Benzofuran-isoxazole hybrid 7b | Methicillin-resistant Staphylococcus aureus | Potent Activity | [9] |
| Halogenated 3-benzofurancarboxylic acid derivative VI | Candida albicans | 100 | [10] |
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Gentamicin, Nystatin)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: Grow microbial cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compounds and standard drugs in the appropriate broth medium in the 96-well plates.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
Anticancer Agents
The benzofuran scaffold is a privileged structure in the design of anticancer agents, and this compound derivatives are no exception.[1][3][13][14] These compounds have been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer and leukemia.[15][16]
The anticancer activity of these derivatives can be attributed to several mechanisms, including the inhibition of key enzymes like VEGFR-2, disruption of microtubule polymerization, and induction of apoptosis.[13][15] The introduction of specific functional groups, such as morpholinomethyl or benzene-sulfonamide moieties, has been shown to significantly enhance their cytotoxic effects against cancer cells.[1][12][15]
Table 2: Anticancer Activity of Selected 3-Methyl/3-(morpholinomethyl)benzofuran Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-methylbenzofuran derivative | A549 (Non-small cell lung carcinoma) | 1.48 - 47.02 | [15] |
| 3-(morpholinomethyl)benzofuran derivative | NCI-H23 (Non-small cell lung carcinoma) | 0.49 - 68.9 | [15] |
Diagram 1: General Synthetic Pathway to this compound Derivatives
References
- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US9212336B2 - 3-methyl-benzofuran-5-ol and its use in perfume compositions - Google Patents [patents.google.com]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antimicrobial evaluation of new benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [ouci.dntb.gov.ua]
- 14. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Methyl-5-benzofuranol: A Versatile Building Block in Synthesis and Fragrance Development
Introduction: Unveiling the Potential of 3-Methyl-5-benzofuranol
This compound, a substituted benzofuran derivative, has emerged as a molecule of significant interest for researchers and professionals in drug development and the fragrance industry. Its unique structural features make it a valuable synthetic intermediate for the construction of complex bioactive molecules.[1] Furthermore, its distinct olfactory properties have led to its application in the creation of sophisticated fragrance compositions.[2] This guide provides in-depth, field-proven insights and detailed experimental protocols for the synthesis and application of this compound, empowering researchers to harness its full potential.
The benzofuran scaffold is a privileged motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[3][4] this compound serves as a key precursor for the synthesis of various biologically active compounds, such as NAD(P)H: quinone oxidoreductase 1 (NQO1)-directed antitumor quinone substrates and analogues of Tanshinone IIA.[1][5] In the realm of fragrance, it is prized for its powerful and complex leathery note, adding a touch of natural sophistication to perfumes and other scented products.[2]
This document will provide detailed protocols for a highly efficient one-pot synthesis of this compound. Subsequently, it will explore its application as a key intermediate in the synthesis of a precursor to Tanshinone I, a bioactive natural product. Finally, a comprehensive protocol for the sensory evaluation of its unique fragrance profile will be presented.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₂ | PubChem |
| Molecular Weight | 148.16 g/mol | PubChem |
| CAS Number | 7182-21-0 | PubChem |
| Appearance | Not specified, likely a solid | - |
| Solubility | Soluble in water (1749 mg/L @ 25 °C, est.) | The Good Scents Company |
Safety and Handling: this compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[6] It is also toxic to aquatic life with long-lasting effects.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Protocol 1: Efficient One-Pot Synthesis of this compound
Traditional multi-step syntheses of this compound are often tedious and result in low overall yields. A recently developed one-pot process offers a practical and efficient alternative, significantly enhancing production efficiency and reducing chemical waste.[1] This protocol is based on the procedure described by Li, et al. in Organic Process Research & Development.[1]
Causality of Experimental Choices:
This one-pot synthesis involves a three-step sequence: the formation of an enamine from morpholine and propionaldehyde, a Michael addition of the enamine to p-benzoquinone, and a subsequent acid-catalyzed cyclization and dehydration to form the benzofuran ring. The use of a one-pot procedure avoids the need for isolation and purification of intermediates, which streamlines the process and minimizes product loss. Toluene is used as the solvent for the initial steps due to its ability to form an azeotrope with water, which can be removed to drive the enamine formation. The final cyclization is achieved by the addition of hydrochloric acid, which protonates the intermediate and facilitates the ring closure and subsequent aromatization.
Experimental Workflow Diagram:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. researchgate.net [researchgate.net]
- 4. Research and Development of Natural Product Tanshinone I: Pharmacology, Total Synthesis, and Structure Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. environodour.com.au [environodour.com.au]
- 6. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
Troubleshooting & Optimization
Technical Support Center: 3-Methyl-5-benzofuranol Synthesis
Welcome to the technical support center for the synthesis of 3-methyl-5-benzofuranol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. As a key intermediate for numerous bioactive molecules and a valuable additive in the fragrance industry, mastering the synthesis of this compound is a significant achievement.[1] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Overview of Synthetic Strategies
Historically, the synthesis of this compound has been approached via several routes, each with distinct advantages and challenges. The choice of method often depends on factors like precursor availability, scalability, and tolerance for hazardous reagents.
-
Route A: This pathway begins with 2-acetyl-4-methoxyphenol and ethyl bromoacetate. It involves multiple steps including condensation, hydrolysis, cyclization, and demethylation. However, this route is hampered by the use of expensive and toxic reagents like ethyl bromoacetate and boron tribromide, and typically results in a low overall yield of around 31%.[1]
-
Route B: A more common approach involves reacting an enamine (formed from a secondary amine like morpholine and propionaldehyde) with p-benzoquinone, followed by deamination with hydrochloric acid. While using cheaper materials, this route has been known for inconsistent and often difficult-to-reproduce yields, ranging from 25% to 76%.[1]
-
Optimized One-Pot Process: A significant advancement on Route B, this method combines the steps into a single, efficient process. It involves the reaction of morpholine, propionaldehyde, and p-benzoquinone in a one-pot setup, consistently achieving high isolated yields of 85-87%.[1][2] This process is more efficient, reduces chemical waste, and has demonstrated good scalability.[1][2]
The following troubleshooting guide will focus primarily on the Optimized One-Pot Process , as it represents the most efficient and high-yielding method reported to date.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Typical Yield | Key Advantages | Key Disadvantages |
| Route A | 2-acetyl-4-methoxyphenol, Ethyl bromoacetate | ~31%[1] | Established multi-step synthesis | Low yield, expensive precursors, toxic/hazardous reagents (boron tribromide), multiple purification steps.[1] |
| Route B | Secondary amine, Propionaldehyde, p-Benzoquinone | 25-76%[1] | Milder reaction conditions, cheaper raw materials.[1] | Inconsistent yields, difficult to control, requires purification of enamine intermediate.[1] |
| One-Pot Process | Morpholine, Propionaldehyde, p-Benzoquinone | 85-87% [1][2] | High and consistent yield, reduced waste, scalable, avoids intermediate isolation.[1][2] | Requires careful control of reaction conditions (e.g., addition rate, temperature). |
Troubleshooting Guide & FAQs
Issue 1: Low Overall Yield
Question: My overall yield for the one-pot synthesis of this compound is significantly lower than the reported 85-87%. What are the most probable causes?
Answer: Achieving a high yield in this one-pot synthesis hinges on precise control over several key parameters. A low yield is typically traced back to one of the following factors:
-
Purity and Quality of Reagents:
-
p-Benzoquinone: This reagent is prone to polymerization. Use freshly purified p-benzoquinone for best results.
-
Propionaldehyde: Aldehydes can oxidize to carboxylic acids or undergo self-condensation upon storage. It is advisable to use freshly distilled propionaldehyde.
-
Solvents: Ensure solvents like Tetrahydrofuran (THF) are anhydrous, as water can interfere with the enamine formation.
-
-
Rate of Addition: The reaction between the in-situ formed enamine and p-benzoquinone is highly exothermic.
-
Causality: A rapid addition leads to a spike in temperature, which significantly promotes the formation of undesired polymeric side products from p-benzoquinone.
-
Protocol: The solution containing propionaldehyde and morpholine should be added dropwise to the cooled p-benzoquinone solution over a prolonged period (e.g., 12 hours in some protocols) to maintain a low and stable internal temperature.[1]
-
-
Temperature Control:
-
Enamine-Benzoquinone Reaction: This step should be conducted at a low temperature. For instance, a dry ice/isopropyl alcohol bath is used to cool the initial p-benzoquinone solution.[3] Maintaining this low temperature throughout the addition is critical.
-
Deamination Step: The final acid-catalyzed deamination requires heating. A patent describes heating the reaction mixture to 56°C for 3 hours to ensure the complete conversion of the intermediate to the final product.[3] Insufficient heating can result in an incomplete reaction.
-
-
Inefficient Workup and Purification:
-
Extraction: The product is extracted from the acidic aqueous layer. Toluene is an effective solvent for this extraction.[3] Ensure you perform multiple extractions (e.g., three times) to maximize the recovery of the product from the aqueous phase.
-
Purification: The crude product often requires purification. Recrystallization is a common and effective method to obtain pure this compound.[3] Losses can occur if the wrong solvent is chosen or if the product is highly soluble in the mother liquor.
-
Issue 2: Impure Product and Side Reactions
Question: My final product shows significant impurities on TLC and NMR analysis. What are the likely side products and how can I minimize their formation?
Answer: The presence of impurities is a common challenge, often stemming from the high reactivity of the starting materials and intermediates.
-
Primary Side Product - Polymeric Materials:
-
Cause: p-Benzoquinone readily polymerizes, especially in the presence of heat or impurities. This is the most common source of tar-like, insoluble byproducts.
-
Prevention: As mentioned, the key is strict temperature control and slow, dropwise addition of the enamine precursor solution to the p-benzoquinone.[1][3]
-
-
Incomplete Deamination:
-
Observation: A major impurity could be the intermediate, 3-methyl-2-morpholin-4-yl-2,3-dihydro-benzofuran-5-ol.[3]
-
Cause: This indicates that the final acid hydrolysis step was incomplete. The concentration of the acid (e.g., 20% HCl), the reaction temperature (e.g., 56°C), and the reaction time (e.g., 3 hours) are all critical for driving this elimination reaction to completion.[3]
-
Validation: Monitor the reaction by TLC until the intermediate spot has completely disappeared.
-
-
Oxidation of the Final Product:
-
Cause: The product, this compound, is a phenol. Phenols are susceptible to oxidation, especially when exposed to air over time, which can lead to colored impurities.
-
Prevention: During workup, minimize the exposure of the purified product to air. For long-term storage, keep the product under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.
-
Workflow Diagram: One-Pot Synthesis
The following diagram illustrates the optimized one-pot workflow for synthesizing this compound.
Caption: Workflow for the high-yield one-pot synthesis of this compound.
Validated Experimental Protocol
This protocol is synthesized from the high-yield one-pot process and patent literature.[1][2][3] It serves as a reliable starting point for laboratory synthesis.
Materials and Equipment:
-
p-Benzoquinone
-
Propionaldehyde
-
Morpholine
-
Toluene
-
Hydrochloric Acid (20% aqueous solution)
-
Standard laboratory glassware, including a three-neck round-bottom flask, a dropping funnel, and a reflux condenser
-
Magnetic stirrer and heating mantle
-
Cooling bath (e.g., dry ice/isopropanol)
Step-by-Step Procedure:
-
Reaction Setup: In a three-neck flask equipped with a stirrer and a thermometer, dissolve p-benzoquinone (1.0 eq) in toluene.
-
Cooling: Cool the solution using a dry ice/isopropanol bath to below 0°C.
-
Enamine Formation (in dropping funnel): In a separate vessel or the dropping funnel, mix morpholine (1.1 eq) and propionaldehyde (1.1 eq). This mixture will form the reactive enamine in situ.
-
Controlled Addition: Add the morpholine/propionaldehyde mixture dropwise to the cooled p-benzoquinone solution over several hours. Crucially, maintain the internal reaction temperature below 5°C throughout the addition.
-
Aging: After the addition is complete, allow the reaction mixture to stir and age. Some protocols suggest aging overnight.[3]
-
Intermediate Isolation: The intermediate, 3-methyl-2-morpholin-4-yl-2,3-dihydro-benzofuran-5-ol, will precipitate. Filter the reaction mixture to collect the solid.
-
Deamination (Hydrolysis): Transfer the collected solid to a new flask. Add 20% hydrochloric acid.
-
Heating: Heat the mixture to approximately 56°C and maintain this temperature for 3 hours with stirring to drive the deamination.[3] Monitor the reaction's completion via TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract three times with toluene.[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system to afford pure this compound.[3]
-
Key Mechanistic Steps
The core of the synthesis involves a cascade of reactions, which can be simplified into the following key transformations.
Caption: Key chemical transformations in the one-pot synthesis of this compound.
References
Optimization of reaction conditions for benzofuran synthesis
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds, exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. [1]The efficient synthesis of benzofuran derivatives is, therefore, a critical task in medicinal chemistry and drug development. This guide, designed for researchers and scientists, provides in-depth technical support for optimizing reaction conditions, troubleshooting common issues, and understanding the underlying principles of benzofuran synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the benzofuran core?
A1: The synthesis of benzofuran derivatives typically involves intramolecular or intermolecular cyclization reactions to form the core heterocyclic structure. [1]The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern. [1]Key strategies include:
-
Palladium-Catalyzed Reactions: These are versatile and widely used methods, often involving a Sonogashira or Heck coupling followed by intramolecular cyclization. A common and effective route is the coupling of o-iodophenols with terminal alkynes. [1][2]* Copper-Catalyzed Synthesis: Offering a more cost-effective and environmentally friendly alternative to palladium, copper catalysts are effective for certain cyclization reactions. [1][2]This can involve the coupling of o-halophenols with various partners or the intramolecular cyclization of appropriately substituted phenols. [1]* Acid-Catalyzed Cyclization: Various acids can be employed to catalyze the cyclization of suitable precursors to form the benzofuran ring. [3][4]* Perkin Rearrangement: This classic reaction involves the ring contraction of a 2-halocoumarin in the presence of a base to yield a benzofuran. [5][6]
Q2: How do I choose the right catalyst for my benzofuran synthesis?
A2: Catalyst selection is a critical parameter that significantly influences the yield and selectivity of the reaction.
-
For Palladium-Catalyzed Reactions: The choice of the palladium source (e.g., Pd(OAc)₂, (PPh₃)PdCl₂) and the supporting ligand is crucial. [2]The ligand stabilizes the palladium complex and modulates its reactivity. For instance, in palladium-catalyzed C-H arylation, the electronic properties of the ligand can influence the reaction's success. [7]In some cases, a co-catalyst like copper(I) iodide (CuI) can facilitate the Sonogashira coupling portion of the reaction, leading to improved outcomes. [2]* For Copper-Catalyzed Reactions: Copper(I) iodide (CuI) is a commonly used catalyst, often in combination with a base. [1]Copper-catalyzed reactions can be a good alternative to palladium-based methods, especially when considering cost and environmental impact. [1]* For Acid-Catalyzed Reactions: A variety of Brønsted and Lewis acids can be used. The choice will depend on the specific substrate and reaction mechanism. For example, polyphosphoric acid (PPA) is often used for the cyclization of acetal substrates. [3]
Q3: What is the role of the base and solvent in optimizing the reaction?
A3: The base and solvent play pivotal roles in the success of benzofuran synthesis.
-
Base Selection: The choice of base is critical, particularly in palladium-catalyzed reactions. [7]Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and organic amines (e.g., triethylamine). [2][7]The strength and solubility of the base can significantly impact the reaction rate and yield. [7]It is important to select a base that does not introduce water into the reaction, especially at high temperatures, as water can deactivate the palladium catalyst. [2]* Solvent Choice: The solvent affects the solubility of reactants, catalyst stability, and overall reaction kinetics. [7]Common solvents include DMF, THF, toluene, and acetonitrile. [7][8]In some cases, "greener" solvents like deep eutectic solvents (DES) have been successfully employed. [1]The optimal solvent will depend on the specific reaction and substrates being used.
Q4: My reaction is not proceeding to completion or giving low yields. What are the common causes?
A4: Low yields or incomplete reactions are common challenges. Several factors could be at play:
-
Catalyst Inefficiency or Deactivation: The chosen catalyst may not be optimal for your specific substrates, or it may be deactivating under the reaction conditions. [2]"Tarring" or decomposition of starting materials at high temperatures can also poison the catalyst. [2]* Suboptimal Reaction Conditions: The temperature, solvent, or base may not be ideal for the reaction. For instance, in a Sonogashira coupling followed by cyclization, the conditions may favor the initial coupling but hinder the subsequent cyclization step. [2]* Electronic and Steric Effects of Substrates: The electronic and steric properties of your starting materials can greatly influence the reaction's success. [7]Bulky substituents near the reaction site can sterically hinder the approach of the catalyst, while electron-withdrawing or electron-donating groups can affect the electronic favorability of the reaction. [7]* Presence of Water: As mentioned earlier, water can be detrimental, especially in palladium-catalyzed reactions, by causing catalyst deactivation. [2]
Troubleshooting Guide
This section provides a structured approach to troubleshoot common problems encountered during benzofuran synthesis.
Issue 1: Low to No Product Formation in Palladium-Catalyzed Synthesis
Scenario: You are attempting a Larock-type benzofuran synthesis from an o-iodophenol and an internal alkyne using NaHCO₃ as the base in DMF at 110°C, but the yield is less than 5%. [2]
| Potential Cause | Explanation | Recommended Solution |
|---|---|---|
| Water Formation from Base | Sodium bicarbonate (NaHCO₃) can decompose at high temperatures to produce water, which can deactivate the palladium catalyst. [2] | Switch to an anhydrous base that does not generate water upon heating, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (NEt₃). [2] |
| Catalyst Inefficiency/Deactivation | The chosen palladium catalyst, such as (PPh₃)₂PdCl₂, may not be optimal for your specific substrates. High temperatures can also lead to catalyst poisoning from the decomposition of starting materials. [2] | Screen different palladium sources, such as Pd(PPh₃)₄, which may be more robust. [2]Consider adding a co-catalyst like copper(I) iodide (CuI) to facilitate the Sonogashira coupling step. [2] |
| Electronic Mismatch of Substrates | The electronic properties of your specific iodophenol and alkyne may not be favorable under the current reaction conditions. [2]| If possible, modify the substrates by altering electron-donating or -withdrawing groups. Alternatively, a different synthetic route or catalytic system that is more tolerant of your functional groups may be necessary. [2]|
Issue 2: Formation of Uncyclized Intermediate
Scenario: You are observing a significant amount of the Sonogashira coupling product (the alkyne intermediate) but little to no of the desired benzofuran. [2]
| Potential Cause | Explanation | Recommended Solution |
|---|
| Suboptimal Conditions for Cyclization | The reaction conditions (temperature, solvent, or base) may be suitable for the initial C-C bond formation (Sonogashira coupling) but not for the subsequent intramolecular C-O bond formation (cyclization). [2]| After the initial coupling is complete (as monitored by TLC), try increasing the reaction temperature to provide the necessary activation energy for the cyclization step. [2]You may also need to screen different solvents or bases that are more favorable for the cyclization. |
Issue 3: Poor Regioselectivity in Acid-Catalyzed Cyclization
Scenario: An acid-catalyzed cyclization of an acetal substrate is producing a mixture of regioisomers, with the undesired isomer being the major product. [3]
| Potential Cause | Explanation | Recommended Solution |
|---|---|---|
| Kinetic vs. Thermodynamic Control | The reaction may be under kinetic control, favoring the formation of the less stable isomer. | Altering the reaction conditions, such as temperature or reaction time, may shift the equilibrium towards the thermodynamically more stable product. |
| Electronic Effects of Substituents | The electronic nature of the substituents on the aromatic ring dictates the preferred site of electrophilic attack during cyclization. [3]| A thorough understanding of the electronic effects of your substituents is necessary. Computational analysis, such as examining the Highest Occupied Molecular Orbital (HOMO) of the reactive intermediate, can help predict the regioselectivity. [3]If the inherent electronics favor the undesired product, a different synthetic strategy may be required. |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Sonogashira Coupling and Cyclization
[1][2] This protocol describes a widely used method for the synthesis of 2-substituted benzofurans.
Materials:
-
o-iodophenol
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., (PPh₃)PdCl₂ or Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., acetonitrile or triethylamine)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a sealable reaction tube, add the palladium catalyst (e.g., 2.5 mol%), CuI (e.g., 5 mol%), and the o-iodophenol (1.0 equiv.). [2]2. Seal the tube and thoroughly flush with an inert gas (Argon or Nitrogen) for 10-15 minutes. [2]3. Under the inert atmosphere, add the solvent, followed by the base (e.g., 1.2 equiv.) and the terminal alkyne (e.g., 2.0 equiv.) via syringe. [2]4. Securely cap the reaction tube and place it in a preheated oil bath at the desired temperature (e.g., 70-90 °C). [2]5. Stir the reaction for the required time (typically 2-20 hours), monitoring its progress by Thin-Layer Chromatography (TLC). [2]6. Upon completion, cool the reaction vessel to room temperature. [2]7. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product. [2]8. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzofuran derivative. [1][2]
Protocol 2: Microwave-Assisted Perkin Rearrangement
[6] This method provides an efficient synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.
Materials:
-
3-Halocoumarin (e.g., 3-bromocoumarin)
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid (for workup)
Procedure:
-
In a microwave reaction vessel, combine the 3-halocoumarin, sodium hydroxide, and ethanol.
-
Subject the mixture to microwave irradiation for a short duration (e.g., 5 minutes). [6]3. After the reaction is complete, cool the vessel.
-
During workup, add hydrochloric acid to hydrolyze the resulting sodium salt and precipitate the free benzofuran-2-carboxylic acid. [6]
Visualizing Reaction Pathways and Troubleshooting
Simplified Reaction Pathway for Benzofuran Synthesis via Sonogashira Coupling and Cyclization
Caption: A simplified workflow for benzofuran synthesis via Sonogashira coupling and subsequent intramolecular cyclization.
Troubleshooting Workflow for Low-Yield Benzofuran Synthesis
Caption: A decision tree for troubleshooting common issues leading to low yields in benzofuran synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. benchchem.com [benchchem.com]
- 5. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
Technical Support Center: Synthesis of 3-Methyl-5-benzofuranol
Welcome to the technical support center for the synthesis of 3-Methyl-5-benzofuranol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important intermediate. Here, we address common challenges and impurities encountered during its synthesis, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Impurities and Experimental Issues
This section is structured to help you diagnose and resolve specific problems you may encounter during the synthesis and purification of this compound.
Question 1: My final product is a dark, tar-like substance instead of the expected solid. What went wrong?
Answer:
The appearance of a dark, tar-like product is a common issue and often points to the presence of polymeric or oxidized impurities. The primary culprits are typically related to the reactivity of p-benzoquinone and the stability of the final product.
Causality:
-
p-Benzoquinone Polymerization: p-Benzoquinone is highly reactive and can undergo self-polymerization, especially in the presence of trace impurities or under non-optimal reaction conditions. It is also a strong oxidizing agent[1].
-
Product Degradation: this compound, being a phenolic compound, is susceptible to oxidation, which can lead to the formation of colored quinone-like impurities. This is often exacerbated by prolonged exposure to air, light, or residual acid from the workup.
-
Side Reactions with p-Benzoquinone: The reaction of the enamine with p-benzoquinone can sometimes lead to the formation of charge-transfer complexes or other deeply colored byproducts[2].
Troubleshooting Protocol:
-
Control of Reaction Temperature: Ensure the reaction temperature is strictly controlled, especially during the addition of the enamine solution to p-benzoquinone. Exothermic reactions can accelerate polymerization.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of both the starting materials and the final product.
-
Purification of p-Benzoquinone: If the purity of your p-benzoquinone is questionable, consider purifying it by sublimation or recrystallization before use.
-
Workup and Purification:
-
After the reaction is complete, promptly quench the reaction and proceed with the workup.
-
During extraction, use degassed solvents to minimize oxidation.
-
For purification, column chromatography on silica gel is often effective. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can separate the desired product from polymeric material.
-
Workflow for Troubleshooting Dark Product Formation:
Caption: Troubleshooting workflow for dark product formation.
Question 2: My NMR spectrum shows an unexpected set of peaks in the aliphatic region, and my mass spectrum has a higher mass peak than the desired product. What is this impurity?
Answer:
This analytical signature strongly suggests the presence of the intermediate, 3-methyl-2-morpholin-4-yl-2,3-dihydro-benzofuran-5-ol . This impurity arises from the incomplete acid-catalyzed elimination of the morpholine group in the final step of the synthesis.
Formation Pathway:
Caption: Formation of the dihydrobenzofuran intermediate.
Troubleshooting Protocol:
-
Optimize the Elimination Step:
-
Acid Concentration: Ensure that the concentration of the acid (e.g., HCl) used for the elimination step is sufficient.
-
Reaction Time and Temperature: Increase the reaction time or temperature of the acid treatment step to drive the elimination to completion. Monitor the reaction by TLC or HPLC to determine the optimal conditions.
-
-
Purification:
-
If the impurity is still present after optimizing the reaction, it can often be separated from the final product by column chromatography. The intermediate is significantly more polar than the final product due to the presence of the morpholine ring.
-
Expected Analytical Signatures:
| Compound | 1H NMR (approximate δ, ppm) | Mass Spectrum (M+H)+ |
| This compound | Aromatic protons, methyl singlet, hydroxyl proton | 149.0597 |
| 3-methyl-2-morpholin-4-yl-2,3-dihydro-benzofuran-5-ol | In addition to aromatic and methyl protons, will show characteristic peaks for the morpholine ring protons (typically in the 2.5-4.0 ppm range) and the dihydrobenzofuran ring protons. | 250.1439 |
Question 3: I see multiple spots on my TLC plate that are close in Rf value to my product. Could these be isomers?
Answer:
Yes, the presence of multiple spots with similar Rf values is often indicative of isomeric impurities. In the synthesis of this compound, regioisomers can form during the reaction of the enamine with p-benzoquinone.
Causality:
The nucleophilic attack of the enamine on the p-benzoquinone ring can occur at different positions, leading to the formation of regioisomeric intermediates. While the desired product results from attack at a specific position followed by cyclization, alternative attack and cyclization pathways can lead to other isomers.
Troubleshooting Protocol:
-
Control of Addition: The slow, dropwise addition of the enamine solution to a cooled solution of p-benzoquinone can improve the regioselectivity of the reaction.
-
Solvent Effects: The choice of solvent can influence the regioselectivity. It is advisable to stick to established protocols that have been optimized for the desired isomer.
-
Purification: Careful column chromatography is the most effective method for separating regioisomers. The use of a high-resolution column and a slow solvent gradient can improve separation. Preparative HPLC may be necessary for achieving high purity.
Potential Regioisomeric Impurities:
It is important to characterize the isolated impurities by 2D NMR techniques (e.g., COSY, HMBC) to definitively determine their structures.
Question 4: My reaction yield is low, and I have a significant amount of a greasy byproduct. What could this be?
Answer:
A low yield accompanied by a greasy byproduct often points to the aldol condensation of propionaldehyde, the starting material for the enamine formation.
Causality:
Propionaldehyde can undergo self-condensation in the presence of a base (the amine used for enamine formation) to form 3-hydroxy-2-methylpentanal, which can then dehydrate to 2-methyl-2-pentenal. These aldol products and their subsequent reaction products can form a greasy residue.[3][4]
Aldol Condensation of Propionaldehyde:
Caption: Aldol condensation of propionaldehyde.
Troubleshooting Protocol:
-
Temperature Control during Enamine Formation: Keep the temperature low during the formation of the enamine to minimize the rate of the competing aldol condensation.
-
Order of Reagent Addition: Add the propionaldehyde slowly to the amine to maintain a low concentration of the aldehyde at any given time.
-
Purification of the Enamine: If the one-pot synthesis is problematic, consider synthesizing and purifying the enamine first before reacting it with p-benzoquinone.
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the one-pot synthesis of this compound?
The most common and efficient one-pot synthesis of this compound utilizes morpholine, propionaldehyde, and p-benzoquinone.
Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of impurities.
-
Gas Chromatography (GC): Can also be used for purity assessment, particularly for volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): For structural confirmation of the final product and identification of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Q3: How can I remove unreacted p-benzoquinone from my final product?
Unreacted p-benzoquinone can often be removed by:
-
Washing with a reducing agent solution: A dilute aqueous solution of sodium bisulfite can reduce the benzoquinone to the more water-soluble hydroquinone, which can then be removed by extraction.
-
Column Chromatography: p-Benzoquinone has a different polarity compared to this compound and can be separated on a silica gel column.
Q4: Can other secondary amines be used instead of morpholine?
Yes, other secondary amines such as piperidine or pyrrolidine can be used to form the enamine. However, the reaction conditions and yields may vary, and it is important to consult the relevant literature for specific protocols.
Q5: Is it possible to have regioisomers other than the 5-hydroxy isomer?
While the 5-hydroxy isomer is the major product under optimized conditions, the formation of other regioisomers is possible depending on the reaction conditions. Careful control of the reaction parameters is crucial for maximizing the yield of the desired product.
References
- 1. 1,4-Benzoquinone - Wikipedia [en.wikipedia.org]
- 2. Study of a novel reaction between p-benzoquinone and resorcinol in aqueous solution - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. sarthaks.com [sarthaks.com]
Technical Support Center: 3-Methyl-5-benzofuranol Reactions
<_ _>
Welcome to the technical support center for 3-Methyl-5-benzofuranol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during reactions with this versatile intermediate. This compound is a key building block in the synthesis of numerous bioactive molecules and fine chemicals.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
I. General Considerations & FAQs
Before initiating any reaction, it is crucial to understand the stability, storage, and handling requirements of this compound.
FAQ 1: What are the optimal storage conditions for this compound?
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and air.[2] Phenolic compounds can be susceptible to oxidation, which may lead to discoloration and the formation of impurities over time. For long-term storage, refrigeration is recommended.
FAQ 2: What are the primary safety precautions when working with this compound?
This compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[4] It is also toxic to aquatic life with long-lasting effects.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[2][4]
FAQ 3: How can I monitor the progress of my reaction involving this compound?
Thin-layer chromatography (TLC) is a rapid and effective method for monitoring reaction progress. A typical mobile phase for TLC analysis could be a mixture of ethyl acetate and hexane. Staining with potassium permanganate or ceric ammonium molybdate (CAM) can help visualize the spots. For more quantitative analysis, techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are recommended.[6] Advanced methods such as Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time insights into reaction mechanisms and intermediate species.[7]
II. Troubleshooting Common Reactions
This section addresses specific issues that may arise during common synthetic transformations of this compound.
A. O-Alkylation (Ether Synthesis)
The phenolic hydroxyl group of this compound is a common site for O-alkylation to form ethers, which are important intermediates in drug discovery.
Problem 1: Low yield of the desired ether product.
-
Potential Cause A: Incomplete deprotonation of the phenol. The phenolic proton must be removed by a suitable base to form the more nucleophilic phenoxide. Weak bases may not drive the equilibrium towards the phenoxide, leading to a sluggish or incomplete reaction.
-
Solution: Employ a stronger base such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3). The choice of base can be critical and is often solvent-dependent. For instance, K2CO3 in a polar aprotic solvent like acetone or DMF is a common and effective combination.
-
-
Potential Cause B: Poor reactivity of the alkylating agent. Sterically hindered or less reactive alkylating agents (e.g., secondary or neopentyl halides) will react more slowly.
-
Solution: Consider using a more reactive alkylating agent, such as an alkyl iodide or triflate, if compatible with other functional groups in your molecule. The Finkelstein reaction (in-situ generation of an alkyl iodide from an alkyl chloride or bromide using a catalytic amount of sodium iodide) can also enhance reactivity.[8]
-
-
Potential Cause C: Side reactions. The phenoxide can also participate in C-alkylation, although this is generally less favored than O-alkylation.
-
Solution: Lowering the reaction temperature may improve the selectivity for O-alkylation. The choice of solvent can also influence the O/C alkylation ratio.
-
Problem 2: Formation of multiple products observed by TLC or GC-MS.
-
Potential Cause: Dialkylation or reaction with the solvent. If the alkylating agent is highly reactive or used in large excess, dialkylation of other positions on the benzofuran ring might occur. Some solvents, like DMF, can decompose at high temperatures to generate reactive species that can lead to byproducts.
-
Solution: Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture. Optimize the reaction temperature to avoid solvent decomposition.
-
B. Esterification
Esterification of the hydroxyl group is another common transformation, often performed to modify the biological activity or physicochemical properties of the molecule.[9]
Problem 1: Incomplete esterification reaction.
-
Potential Cause A: Reversible nature of the reaction. Fischer-Speier esterification (reaction with a carboxylic acid in the presence of an acid catalyst) is a reversible process.[10] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.
-
Solution: Use a dehydrating agent or a technique to remove water as it is formed. A Dean-Stark apparatus is commonly used for this purpose when the reaction is run in a suitable solvent like toluene. Alternatively, using a large excess of the alcohol or carboxylic acid can also drive the reaction to completion.[11]
-
-
Potential Cause B: Steric hindrance. If either the this compound or the carboxylic acid is sterically hindered, the reaction rate will be significantly slower.
-
Solution: Employ a coupling agent such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), known as the Steglich esterification.[11][12] This method is generally more efficient for sterically demanding substrates. Alternatively, convert the carboxylic acid to a more reactive species like an acid chloride or anhydride before reacting it with the this compound.[10]
-
Problem 2: Degradation of starting material or product.
-
Potential Cause: Harsh acidic conditions. Strong acid catalysts, especially at elevated temperatures, can cause degradation of the benzofuran ring or other sensitive functional groups.
-
Solution: Use a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or an acidic resin. Alternatively, switch to non-acidic esterification methods like the Steglich esterification.
-
C. Palladium-Catalyzed Cross-Coupling Reactions
The benzofuran core can be further functionalized through various palladium-catalyzed cross-coupling reactions. While the hydroxyl group itself is not directly involved, its presence can influence the reaction. Often, the hydroxyl group is protected or converted to a triflate for use in Suzuki, Buchwald-Hartwig, or Sonogashira couplings.
Problem 1: Low or no catalytic activity.
-
Potential Cause A: Inappropriate ligand or palladium source. The choice of ligand and palladium precatalyst is critical for the success of cross-coupling reactions and is highly substrate-dependent.[13][14][15][16]
-
Potential Cause B: Catalyst poisoning. The phenolic hydroxyl group or impurities in the starting materials can potentially poison the palladium catalyst.
-
Solution: Ensure the starting materials are pure and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Protecting the hydroxyl group as a methyl ether or another suitable protecting group before the coupling reaction can be beneficial.
-
-
Potential Cause C: Incorrect base or solvent. The base and solvent system plays a crucial role in the catalytic cycle.
-
Solution: Optimize the base (e.g., K2CO3, Cs2CO3, K3PO4) and solvent (e.g., toluene, dioxane, DMF). The solubility of the reagents and the stability of the catalytic intermediates are highly dependent on the reaction medium.
-
Problem 2: Formation of homocoupling byproducts.
-
Potential Cause: Undesired side reactions in the catalytic cycle. Homocoupling of the coupling partners can occur, especially at higher temperatures or with certain catalyst systems.
-
Solution: Lower the reaction temperature and optimize the stoichiometry of the reactants. Adding a small amount of a reducing agent, if compatible with the reaction, can sometimes suppress homocoupling.
-
III. Experimental Protocols & Data
A. General Procedure for O-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add the base (e.g., K2CO3, 1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 eq) and heat the reaction to the desired temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, filter off any solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Condition |
| Base | K2CO3, Cs2CO3, NaH |
| Solvent | Acetone, DMF, THF |
| Temperature | Room Temperature to 80 °C |
B. General Procedure for Steglich Esterification
-
Dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq) in an anhydrous solvent (e.g., dichloromethane, THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography.
IV. Visualizing Workflows
A. O-Alkylation Workflow
Caption: Workflow for the O-alkylation of this compound.
B. Palladium-Catalyzed Cross-Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
V. References
-
Three-Step One-Pot Process of this compound from Amine, Aldehydes, and p-Benzoquinone. American Chemical Society. --INVALID-LINK--
-
Three-Step One-Pot Process of this compound from Amine, Aldehydes, and p-Benzoquinone. ACS Publications. --INVALID-LINK--
-
This compound | CAS No.7182-21-0 Synthetic Routes. Guidechem. --INVALID-LINK--
-
US9212336B2 - 3-methyl-benzofuran-5-ol and its use in perfume compositions. Google Patents. --INVALID-LINK--
-
3-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 13542526. PubChem. --INVALID-LINK--
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. University of Windsor. --INVALID-LINK--
-
SAFETY DATA SHEET. Sigma-Aldrich. --INVALID-LINK--
-
SAFETY DATA SHEET. Fisher Scientific. --INVALID-LINK--
-
SAFETY DATA SHEET. TCI Chemicals. --INVALID-LINK--
-
SAFETY DATA SHEET. Fisher Scientific. --INVALID-LINK--
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Publishing. --INVALID-LINK--
-
Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives. Semantic Scholar. [https://www.semanticscholar.org/paper/Pd-Cu-catalyzed-access-to-novel-3-(benzofuran-2-ylm-Kumar-Shakyawar/f62243d4c798782f0c292150937a4e698fd44754](--INVALID-LINK--
-
This compound (C9H8O2). PubChemLite. --INVALID-LINK--
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. PMC - PubMed Central. --INVALID-LINK--
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. NIH. --INVALID-LINK--
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. PubliCatt. --INVALID-LINK--
-
(PDF) Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. ResearchGate. --INVALID-LINK--
-
Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. Indian Journal of Chemistry. --INVALID-LINK--
-
(PDF) Reactivity of Benzofuran Derivatives. ResearchGate. --INVALID-LINK--
-
463976-22-9|3-Methyl-5-(trifluoromethyl)benzofuran|BLD Pharm. BLD Pharm. --INVALID-LINK--
-
Ester synthesis by esterification. Organic Chemistry Portal. --INVALID-LINK--
-
Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. --INVALID-LINK--
-
3-Methyl-benzofuran-5-carboxylic acid. Fluorochem. --INVALID-LINK--
-
Acid to Ester - Common Conditions. Organic Chemistry Data. --INVALID-LINK--
-
esterification - alcohols and carboxylic acids. Chemguide. --INVALID-LINK--
-
How to Make Esters through Esterification | Examples Explained!. YouTube. --INVALID-LINK--
-
Analysis of benzofury compounds in blood using different sample preparation methods and ultra fast liquid chromatography-tandem mass spectrometry (UFLC-MS/MS). Semantic Scholar. --INVALID-LINK--
-
Resolution of 2,3-dihydro-benzofuran-3-ols. Indian Academy of Sciences. --INVALID-LINK--
-
Benzofuran, 3-methyl-. NIST WebBook. --INVALID-LINK--
-
This compound | 7182-21-0. ChemicalBook. --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. 3-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 13542526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. US9212336B2 - 3-methyl-benzofuran-5-ol and its use in perfume compositions - Google Patents [patents.google.com]
- 7. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. Ester synthesis by esterification [organic-chemistry.org]
- 13. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publicatt.unicatt.it [publicatt.unicatt.it]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 3-Methyl-5-benzofuranol Synthesis
Welcome to the technical support center for the synthesis of 3-methyl-5-benzofuranol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical intermediate. This compound is a key building block in the synthesis of numerous bioactive molecules and fragrance components.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, ensuring a more efficient and scalable process.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound, and what are their respective advantages and disadvantages for scaling up?
A1: There are two main traditional routes for synthesizing this compound, along with a more recent, highly efficient one-pot process.
-
Route A: This method starts with the expensive 2-acetyl-4-methoxyphenol and ethyl bromoacetate. The synthesis involves condensation, hydrolysis, cyclization, and demethylation. A significant drawback of this route is the multi-step process requiring isolation and purification of intermediates, often through column chromatography and crystallization. Furthermore, it utilizes toxic and hazardous reagents like ethyl bromoacetate and boron tribromide, which complicates waste disposal. The overall yield is typically low, around 31%.[1]
-
Route B: This route involves the reaction of an enamine (prepared from a secondary amine like piperidine or morpholine and propionaldehyde) with p-benzoquinone.[1] The resulting intermediate undergoes deamination in the presence of hydrochloric acid to yield this compound. While potentially higher yielding than Route A (25-76%), this process can be difficult to control and reproduce.[1] The slow addition of p-benzoquinone over an extended period (e.g., 12 hours) can be a bottleneck for large-scale production.[1]
-
One-Pot Process: A more recent and highly efficient method involves a one-pot reaction of a secondary amine (like morpholine), propionaldehyde, and p-benzoquinone.[1][2] This approach offers significant advantages for scalability, including:
-
High Yields: Isolated yields of 85-87% have been reported.[1][2]
-
Process Efficiency: It avoids tedious multi-step isolations and purifications, dramatically enhancing production efficiency.[1][2]
-
Reduced Waste: The one-pot nature minimizes chemical waste.[1][2]
-
Scalability: The process has been shown to maintain performance when scaled up to the mole level.[1]
-
Q2: I'm experiencing low yields in the one-pot synthesis of this compound. What are the most likely causes?
A2: Low yields in the one-pot synthesis can often be attributed to several critical factors:
-
Purity of Reagents: The purity of p-benzoquinone is crucial. Old or impure p-benzoquinone can lead to the formation of side products and a significant decrease in yield. It is recommended to use freshly purified p-benzoquinone.
-
Reaction Temperature: The temperature during the addition of p-benzoquinone needs to be carefully controlled. Exothermic reactions can lead to the formation of undesired byproducts.
-
Addition Rate of p-Benzoquinone: A slow and controlled addition of the p-benzoquinone solution is essential to maintain the reaction temperature and prevent the formation of polymeric materials.
-
Solvent Quality: The use of anhydrous solvents is important, as water can interfere with the reaction intermediates.
Q3: My final product is a dark, tar-like substance instead of the expected crystalline solid. How can I resolve this?
A3: The formation of a dark, tarry product is a common issue, often resulting from the polymerization of p-benzoquinone or reaction intermediates. Here's how to troubleshoot this:
-
Strict Temperature Control: As mentioned, maintaining a low and consistent temperature during the addition of p-benzoquinone is critical. Use an efficient cooling bath (e.g., ice-salt or dry ice/acetone) to manage the exothermic nature of the reaction.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that contribute to the formation of colored impurities.
-
Purification of p-Benzoquinone: Sublimation or recrystallization of p-benzoquinone before use can remove impurities that may catalyze polymerization.
-
Work-up Procedure: Ensure that the work-up is performed promptly after the reaction is complete. Delays can lead to product degradation.
Q4: What are the best practices for purifying this compound on a large scale?
A4: For large-scale purification, column chromatography can be impractical. The following methods are more suitable:
-
Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system (e.g., toluene, heptane, or a mixture) should be determined at a small scale first. The crude product can be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.
-
Extraction: A thorough aqueous work-up is crucial to remove inorganic salts and water-soluble impurities. Washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities.
II. Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions, structured in a cause-and-effect format.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no formation of the enamine intermediate. | 1. Impure or wet secondary amine and/or propionaldehyde.2. Incorrect reaction temperature. | 1. Use freshly distilled amines and aldehydes. Ensure all glassware is dry.2. Optimize the reaction temperature for enamine formation. This is often done at or below room temperature. |
| Reaction stalls after the addition of p-benzoquinone. | 1. Inactive p-benzoquinone.2. Insufficient reaction time or temperature for the cyclization/deamination step. | 1. Use freshly purified p-benzoquinone.2. After the addition of p-benzoquinone, allow the reaction to warm to room temperature and stir for an adequate amount of time. Monitor the reaction progress by TLC or GC. |
| Formation of multiple, difficult-to-separate byproducts. | 1. Reaction temperature too high during p-benzoquinone addition.2. Presence of oxygen leading to oxidative side reactions. | 1. Maintain a low and controlled temperature (e.g., -5 to 5 °C) during the addition.2. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Product decomposes during work-up or purification. | 1. Exposure to strong acids or bases for prolonged periods.2. Overheating during solvent removal or distillation. | 1. Use mild acidic and basic washes during the work-up. Minimize contact time.2. Use a rotary evaporator at a moderate temperature and appropriate vacuum. For distillation, use a high vacuum to lower the boiling point. |
| Inconsistent yields between batches. | 1. Variability in reagent quality.2. Inconsistent control of reaction parameters (temperature, addition rate). | 1. Establish strict quality control for all starting materials.2. Implement a standardized and well-documented procedure with precise control over all critical parameters. |
III. Experimental Protocols
Optimized One-Pot Synthesis of this compound
This protocol is based on the highly efficient one-pot process.[1][2]
Materials:
-
Morpholine
-
Propionaldehyde
-
p-Benzoquinone
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene or Heptane for recrystallization
Procedure:
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add morpholine (1.0 eq) and anhydrous THF.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add propionaldehyde (1.1 eq) to the cooled solution while maintaining the temperature below 10 °C.
-
Stir the mixture at this temperature for 1 hour to allow for the formation of the enamine.
-
In a separate beaker, dissolve p-benzoquinone (1.2 eq) in anhydrous THF.
-
Slowly add the p-benzoquinone solution to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete (monitor by TLC or GC).
-
Add an aqueous solution of HCl (e.g., 2 M) and stir vigorously for 1-2 hours to facilitate the deamination and cyclization.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent such as toluene or heptane to yield pure this compound.
Workflow for Troubleshooting Low Yields
Caption: A decision-tree workflow for systematically troubleshooting low yields in the synthesis of this compound.
IV. Reaction Mechanism Visualization
The one-pot synthesis of this compound proceeds through a fascinating cascade of reactions. The following diagram illustrates the key steps involved.
Caption: A simplified representation of the reaction mechanism for the one-pot synthesis of this compound.
V. References
-
Three-Step One-Pot Process of this compound from Amine, Aldehydes, and p-Benzoquinone. American Chemical Society. --INVALID-LINK--
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
Three-Step One-Pot Process of this compound from Amine, Aldehydes, and p-Benzoquinone. ACS Publications. --INVALID-LINK--
References
Technical Support Center: Purification of 3-Methyl-5-benzofuranol
Welcome to the dedicated technical support guide for navigating the purification challenges of 3-Methyl-5-benzofuranol. This resource is tailored for researchers, medicinal chemists, and process development professionals who handle this versatile intermediate. The inherent reactivity of the benzofuran scaffold, combined with the phenolic hydroxyl group, presents unique purification hurdles that demand a nuanced, problem-solving approach. This guide provides field-proven insights and systematic troubleshooting protocols to help you achieve high purity and yield.
Section 1: Foundational Challenges & Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. A prevalent modern method is the one-pot synthesis from morpholine, propionaldehyde, and p-benzoquinone.[1][2]
-
Unreacted Starting Materials: Residual p-benzoquinone or intermediates can persist if the reaction does not go to completion.
-
Polymerization Products: Phenolic compounds, especially under acidic or oxidative conditions, are prone to polymerization, resulting in high molecular weight, often colored, impurities. Furan derivatives are also known to polymerize in the presence of acid.[3]
-
Isomeric Byproducts: Depending on the synthetic strategy, constitutional isomers may form, which often have very similar polarities, making them particularly challenging to separate via standard chromatography.[4]
-
Oxidation Products: The phenol moiety is susceptible to oxidation, especially when exposed to air over time, leading to the formation of quinone-type structures that are highly colored.
-
Solvent Adducts: Residual high-boiling point solvents (e.g., toluene, DMF) used in the reaction or workup can be difficult to remove.
Q2: How can I quickly assess the purity of my crude this compound?
A2: Thin-Layer Chromatography (TLC) is the most efficient initial technique for purity assessment. A single, well-defined spot suggests high purity, whereas multiple spots indicate the presence of impurities.[5]
Recommended TLC Conditions:
| Component | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ plates. |
| Mobile Phase | A starting point of 20-30% Ethyl Acetate in Hexane (v/v) is recommended. The polarity can be adjusted to achieve an optimal Rf value of 0.3-0.4 for the product spot. |
| Visualization | The aromatic ring allows for visualization under UV light (254 nm). Staining with a potassium permanganate (KMnO₄) solution is also highly effective, as it reacts with the phenol and furan moieties, typically producing a yellow/brown spot on a purple background. |
For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are the methods of choice.[6][7]
Q3: My purified this compound is stable initially but darkens over time. What is happening and how can I prevent it?
A3: The darkening is almost certainly due to oxidation. The phenolic hydroxyl group is susceptible to air oxidation, which forms colored quinone-like impurities. This process can be accelerated by exposure to light and trace metal contaminants.
Prevention Strategies:
-
Inert Atmosphere: Store the purified solid under an inert atmosphere (e.g., Argon or Nitrogen).[8]
-
Light Protection: Use amber vials or wrap containers in aluminum foil to protect the compound from light.[9][10]
-
Low Temperature: Store the compound at low temperatures (e.g., in a refrigerator or freezer) to slow the rate of degradation.
Section 2: Purification Workflow & Methodology Selection
The choice of purification method is critical and depends on the scale of your experiment and the nature of the impurities. The following diagram outlines a logical workflow for purifying crude this compound.
Caption: Decision workflow for selecting the optimal purification method.
Section 3: Troubleshooting Purification Protocols
This section provides detailed troubleshooting for the most common purification techniques.
A. Flash Column Chromatography
This is often the most versatile method for removing a wide range of impurities.[11]
Q4: My compound is streaking badly on the silica gel column, leading to poor separation. What's the cause?
A4: Streaking or "tailing" is typically caused by strong interactions between the acidic phenolic group of your compound and the slightly acidic silica gel stationary phase.
Troubleshooting Steps:
-
Add a Modifier: Add a small amount (~0.5-1%) of acetic acid to your eluent. This protonates the silica surface silanol groups, reducing the strong ionic interactions with your phenolic compound and resulting in sharper bands.
-
Reduce Sample Load: Overloading the column is a common cause of band broadening and tailing. Ensure your sample is loaded in a minimal volume of solvent as a concentrated, narrow band.[5]
-
Consider an Alternative Stationary Phase: If streaking persists, switch to a less acidic stationary phase like neutral alumina. This can offer different selectivity and mitigate the strong acidic interactions.[12]
Q5: The separation between my product and a key impurity is very poor (ΔRf < 0.1). How can I improve this?
A5: This is a classic challenge, especially with isomers.[12] Troubleshooting Steps:
-
Fine-Tune the Mobile Phase: A shallow solvent gradient or isocratic elution with a finely tuned solvent mixture is crucial. Use TLC to test various solvent systems. A move from ethyl acetate/hexane to dichloromethane/methanol might offer different selectivity.
-
Employ Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[12]
Caption: Troubleshooting flowchart for column chromatography issues.
B. Recrystallization
Recrystallization is a powerful technique for achieving high purity, provided a suitable solvent system can be found.
Q6: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.[5]
Troubleshooting Steps:
-
Slow Down Cooling: This is the most critical factor. Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before moving it to an ice bath. Rapid cooling favors oil formation over crystal lattice formation.
-
Add More Solvent: The oil may be a sign that the solution is too concentrated. Add a small amount of additional hot solvent to redissolve the oil, then attempt the slow cooling process again.
-
Change Solvent System: Your compound may be too soluble in the chosen solvent. Use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.
Potential Recrystallization Solvents:
| Solvent/System | Rationale |
| Toluene | Aromatic compounds often crystallize well from toluene. |
| Ethyl Acetate / Hexane | A versatile binary system. Dissolve in hot ethyl acetate and add hexane until cloudy. |
| Methanol / Water | For polar compounds. Dissolve in hot methanol and add water. |
| Dichloromethane / Hexane | Good for less polar compounds. |
C. Vacuum Distillation
For thermally stable, non-solid compounds, distillation can be effective for separating components with different boiling points. Due to the phenolic group, this compound may be susceptible to decomposition at atmospheric boiling points.
Q7: I suspect my compound is decomposing during distillation. How can I purify it this way?
A7: Use vacuum distillation. Lowering the pressure significantly lowers the boiling point of a compound, allowing it to distill at a temperature below its decomposition point.[13][14] For example, glycerol boils with decomposition at 290 °C (563 K) at atmospheric pressure, but at a reduced pressure of 12 mmHg, it boils at 180 °C (453 K) without decomposing.[14]
Protocol: Vacuum Distillation
-
Setup: Assemble a vacuum distillation apparatus using high-quality, thick-walled glassware. Check all glassware for star cracks before use. Use a magnetic stir bar for smooth boiling.
-
Pressure Application: Connect the apparatus to a vacuum pump. Slowly and carefully apply the vacuum. The mixture may bubble vigorously as residual low-boiling solvents are removed.[13]
-
Heating: Once a stable, low pressure is achieved, begin heating the distillation flask using a heating mantle or an oil bath.
-
Fraction Collection: Collect any low-boiling impurities as the first fraction. When the temperature stabilizes at the boiling point of your product, switch to a clean receiving flask to collect the pure this compound.
-
Shutdown: After collection, remove the heat source and allow the system to cool completely before slowly re-introducing air into the apparatus.
Section 4: Safety & Handling
As a Senior Application Scientist, I must emphasize that safety is paramount. Always consult the Safety Data Sheet (SDS) before handling any chemical.[8][9][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[16][17]
-
Ventilation: Handle this compound and all organic solvents in a well-ventilated chemical fume hood.[16]
-
Static Discharge: Use explosion-proof equipment and take precautionary measures against static discharge, especially when handling flammable solvents.[10][17]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9] The material can be sensitive to air and light.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Uncertainty Estimates of Purity Measurements Based on Current Information: Toward a “Live Validation” of Purity Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iiste.org [iiste.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. moravek.com [moravek.com]
- 12. benchchem.com [benchchem.com]
- 13. Purification [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. 3-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 13542526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. aksci.com [aksci.com]
- 17. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Analysis of 3-Methyl-5-benzofuranol and 3-Methylbenzofuran for the Research Professional
In the landscape of heterocyclic chemistry, benzofuran derivatives stand out as privileged scaffolds, forming the core of numerous natural products and pharmacologically active compounds.[1][2][3] Their versatile biological activities, ranging from anticancer and antimicrobial to anti-inflammatory and antioxidant properties, make them a focal point in drug discovery and development.[1][3][4][5] This guide provides an in-depth, objective comparison of two closely related benzofuran derivatives: 3-Methyl-5-benzofuranol and 3-Methylbenzofuran. By examining their distinct physicochemical properties, reactivity, and biological relevance, supported by experimental data and established protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to effectively select and utilize these molecules in their research endeavors.
At a Glance: Structural and Physicochemical Distinctions
The primary structural difference between this compound and 3-Methylbenzofuran is the presence of a hydroxyl group at the 5-position of the benzofuran ring in the former. This single functional group modification imparts significant changes to the molecule's physical and chemical properties, influencing its polarity, solubility, and reactivity, which in turn dictates its potential applications.
| Property | This compound | 3-Methylbenzofuran | References |
| Molecular Formula | C₉H₈O₂ | C₉H₈O | [6][7] |
| Molecular Weight | 148.16 g/mol | 132.16 g/mol | [6][7] |
| Appearance | Not specified (likely solid) | Colorless to almost clear liquid | [8] |
| Boiling Point | Not available | 195-197 °C at 760 mmHg | [9] |
| Density | Not available | 1.046 g/mL at 25 °C | [9] |
| Refractive Index | Not available | n20/D 1.554 | [9] |
| CAS Number | 7182-21-0 | 21535-97-7 | [6][7] |
Synthesis Protocols: A Tale of Two Methodologies
The synthetic routes to this compound and 3-Methylbenzofuran reflect their distinct functionalities. The synthesis of the hydroxylated compound often involves precursors that either carry the hydroxyl group or a precursor that can be readily converted to it.
Protocol 1: Efficient One-Pot Synthesis of this compound
A highly efficient, three-step, one-pot process has been developed for the synthesis of this compound, achieving high yields and demonstrating scalability.[10][11] This method is advantageous as it avoids tedious multi-step isolation and purification, enhancing production efficiency and reducing chemical waste.[10][11]
Workflow for the One-Pot Synthesis of this compound
Caption: One-pot synthesis of this compound.
Experimental Procedure:
-
Enamine Formation: Morpholine and propionaldehyde are reacted, typically in a suitable solvent like THF, to form the corresponding enamine in situ.
-
Michael Addition: The reaction mixture is cooled (e.g., to 0 °C), and p-benzoquinone is added. The enamine undergoes a Michael addition to the p-benzoquinone.[10]
-
Cyclization and Deamination: An acid, such as hydrochloric acid, is added to the reaction mixture, which is then refluxed. This step facilitates the cyclization and subsequent deamination to yield this compound.[10] The product can then be isolated and purified, with reported yields of 85-87%.[10][11]
Protocol 2: Classical Synthesis of 3-Methylbenzofuran
The synthesis of 3-Methylbenzofuran can be achieved through various methods, often involving the cyclization of appropriately substituted phenols. A common approach involves the reaction of a phenolate with a halo ketone followed by cyclodehydration.[1] Another established route involves the reaction of a substituted o-hydroxyacetophenone with chloroacetone.[12]
General Workflow for 3-Methylbenzofuran Synthesis
Caption: Synthesis of 3-Methylbenzofuran via cyclization.
Experimental Procedure:
-
O-Alkylation: o-Hydroxyacetophenone is reacted with chloroacetone in the presence of a base, such as potassium carbonate, in a solvent like acetonitrile. This mixture is heated under reflux.[12]
-
Work-up and Cyclization: After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are then processed to yield the cyclized product, 3-Methylbenzofuran.[12]
Comparative Reactivity and Biological Significance
The hydroxyl group in this compound is a key determinant of its reactivity and biological potential. It can act as a proton donor, engage in hydrogen bonding, and serve as a site for further functionalization, such as etherification or esterification. This makes this compound a valuable intermediate for the synthesis of more complex, biologically active molecules.[10] It is a known key intermediate for the preparation of numerous bioactive compounds, including Caspase-3 inhibitors and TGR5 agonists.[10]
In contrast, 3-Methylbenzofuran is less polar and lacks the reactive hydroxyl group. Its reactivity is primarily centered on the benzofuran ring system itself, which can undergo electrophilic substitution, and the methyl group, which can be a site for radical reactions like bromination.[13]
The broader class of benzofuran derivatives has been extensively studied for a wide range of pharmacological applications.[1][2][3] These include anticancer, antiviral, antifungal, antioxidant, and anti-inflammatory activities.[1][3][4] The mechanism of action for their anticancer properties can involve various pathways, including the inhibition of enzymes like VEGFR-2, which is crucial for angiogenesis in tumors.[14][15]
Hypothetical Signaling Pathway for Benzofuran Derivatives in Cancer
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 13542526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Methylbenzofuran | C9H8O | CID 88939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-Methylbenzofuran 97 21535-97-7 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Rising Profile of 3-Methyl-5-benzofuranol: A Comparative Guide to Its Biological Activity
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active natural products and synthetic compounds.[1][2] This heterocyclic system, consisting of a fused benzene and furan ring, serves as a versatile template for the design of novel therapeutic agents with a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] The biological profile of a benzofuran derivative is intricately dictated by the nature and position of its substituents on the core structure.[6] This guide provides an in-depth comparison of the biological activity of 3-Methyl-5-benzofuranol with other key benzofuran derivatives, underpinned by experimental data and established methodologies.
The Structural Significance of this compound
While extensive research has been conducted on a vast array of benzofuran derivatives, this compound presents a unique combination of a methyl group at the C3 position and a hydroxyl group at the C5 position. The hydroxyl group, a key feature of many phenolic compounds, is anticipated to be a significant contributor to its antioxidant potential through mechanisms like hydrogen atom transfer. The methyl group at the C3 position can influence the molecule's lipophilicity and steric interactions with biological targets, potentially modulating its potency and selectivity across different biological assays. This guide will extrapolate and compare its potential activities based on established structure-activity relationships (SAR) within the broader benzofuran class.
Comparative Analysis of Biological Activities
Antioxidant Activity
The capacity of benzofuran derivatives to scavenge free radicals and mitigate oxidative stress is a well-documented phenomenon.[7] This activity is often attributed to the presence of hydroxyl groups on the benzofuran core, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS).
Table 1: Comparison of Antioxidant Activity of Benzofuran Derivatives
| Compound/Derivative Class | Assay | Activity Metric (IC50/EC50) | Reference |
| Benzofuran-1,3-thiazolidin-4-ones | DPPH Radical Scavenging | Varies by substituent | [7] |
| 2,3-Dihydro-5-benzofuranols | Leukotriene Biosynthesis Inhibition | Varies by lipophilicity | [8] |
| This compound (Predicted) | DPPH/ABTS Radical Scavenging | Predicted to be active | N/A |
The methyl group at the C3 position in this compound may further enhance its antioxidant activity by increasing its lipophilicity, thereby improving its interaction with lipid-based radicals within cell membranes.
Anti-inflammatory Activity
Inflammation is a complex biological response, and several benzofuran derivatives have demonstrated the ability to modulate key inflammatory pathways.[9][10] The anti-inflammatory effects of these compounds are often linked to the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the suppression of inflammatory mediators such as nitric oxide (NO) and various cytokines.[9][11]
For instance, certain fluorinated benzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of COX-2 and inducible nitric oxide synthase (iNOS).[11] Some of these compounds exhibited IC50 values for interleukin-6 (IL-6) and nitric oxide (NO) release in the low micromolar range.[11] The anti-inflammatory mechanism of some benzofuran hybrids has been linked to the inhibition of the NF-κB and MAPK signaling pathways.[9]
Table 2: Comparison of Anti-inflammatory Activity of Benzofuran Derivatives
| Compound/Derivative Class | Target/Assay | Activity Metric (IC50) | Reference |
| Fluorinated Benzofurans | IL-6 release | 1.2 - 9.04 µM | [11] |
| Fluorinated Benzofurans | NO release | 2.4 - 5.2 µM | [11] |
| Piperazine/Benzofuran Hybrids | NO generation | 5.28 µM | [12] |
| This compound (Predicted) | NO/Cytokine Inhibition | Potentially active | N/A |
Based on these findings, it is plausible that this compound could exhibit anti-inflammatory properties. The 5-hydroxyl group might contribute to this activity through its antioxidant effects, as oxidative stress is closely linked to inflammation.
Antimicrobial Activity
The benzofuran scaffold is a recurring motif in compounds with significant antimicrobial properties against a range of bacterial and fungal pathogens.[13][14] The antimicrobial efficacy is highly dependent on the substitution pattern around the benzofuran nucleus.
For example, certain 3-benzofurancarboxylic acid derivatives have shown activity against Gram-positive bacteria and Candida strains.[15] A series of novel benzofuran-isoxazole hybrids demonstrated moderate to excellent activity against various microbes, with some compounds showing potent effects. Specifically, benzofuran-5-ol derivatives have been identified as potent antifungal agents.[13]
Table 3: Comparison of Antimicrobial Activity of Benzofuran Derivatives
| Compound/Derivative Class | Organism(s) | Activity Metric (MIC) | Reference |
| 3-Benzofurancarboxylic Acid Derivatives | Gram-positive bacteria, Candida spp. | 50 - 200 µg/mL | [15] |
| Benzofuran-isoxazole Hybrids | Bacteria and Fungi | Varies (some potent) | |
| Benzofuran-5-ol Derivatives | Fungi | Potent | [13] |
| This compound (Predicted) | Bacteria and Fungi | Potentially active | N/A |
Given that benzofuran-5-ols are known for their antifungal activity, this compound is a promising candidate for further investigation as an antifungal agent. The 3-methyl group could also influence its spectrum of activity and potency.
Anticancer Activity
The development of benzofuran derivatives as anticancer agents has been a highly active area of research.[6][16] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cancer cell proliferation.[17][18][19]
Structure-activity relationship studies have revealed that substitutions at the C2, C3, and C5 positions of the benzofuran ring can significantly impact cytotoxic activity.[6][16] For instance, a study on 3-methylbenzofuran derivatives demonstrated their potential as antitumor agents against non-small cell lung cancer cells, with some compounds exhibiting IC50 values in the low micromolar range.[17] Another study highlighted that the presence of a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cells.[16]
Table 4: Comparison of Anticancer Activity of Benzofuran Derivatives
| Compound/Derivative Class | Cell Line(s) | Activity Metric (IC50) | Reference |
| 3-Methylbenzofuran Derivatives | A549 (Lung Cancer) | 1.48 - 47.02 µM | [17] |
| Halogenated 3-Methylbenzofurans | K562, HL60 (Leukemia) | 0.1 - 5 µM | [16] |
| 5,6-Dihydroxylated Benzofurans | Various Cancer Cells | Varies | [18] |
| This compound (Predicted) | Various Cancer Cells | Potentially cytotoxic | N/A |
The established anticancer potential of 3-methylbenzofuran derivatives suggests that this compound warrants evaluation for its cytotoxic effects. The 5-hydroxyl group may also contribute to its anticancer profile, potentially through pro-oxidant mechanisms at higher concentrations within the tumor microenvironment.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key biological assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This spectrophotometric assay is widely used to assess the ability of a compound to act as a free radical scavenger.
Methodology:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent to a final absorbance of approximately 1.0 at 517 nm.
-
In a 96-well plate, add varying concentrations of the test compound to different wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control group with the solvent and DPPH solution only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used to measure the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Culture the desired cancer cell line in a suitable medium and seed the cells into a 96-well plate at a specific density.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound.
-
Include a control group with medium only.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing Experimental Workflows
Graphviz Diagram of the MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion
This compound is a structurally intriguing molecule with the potential for a diverse range of biological activities. Based on the well-established structure-activity relationships of the benzofuran class, it is hypothesized that this compound will exhibit notable antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 5-hydroxyl group is a strong indicator of its potential as a radical scavenger, while the 3-methyl group may fine-tune its potency and selectivity. Further experimental validation is crucial to fully elucidate the biological profile of this compound and to determine its potential as a lead compound for drug discovery. The protocols and comparative data presented in this guide provide a solid foundation for future investigations into this promising benzofuran derivative.
References
- 1. bipublication.com [bipublication.com]
- 2. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate [mdpi.com]
- 3. EAS Publisher | The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives [easpublisher.com]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 5. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 7. article.scholarena.com [article.scholarena.com]
- 8. 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 3-Methyl-5-benzofuranol: A Comparative Spectroscopic Guide
In the landscape of drug discovery and fine chemical synthesis, the unambiguous structural confirmation of novel or key intermediate molecules is a cornerstone of rigorous scientific practice. 3-Methyl-5-benzofuranol, a significant building block for various bioactive molecules and fragrance components, presents a compelling case for the application of modern spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a comparative framework for researchers to validate its structure with confidence. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogs and foundational spectroscopic principles to present a robust predictive analysis.
The Imperative of Orthogonal Structural Validation
Reliance on a single analytical technique for structural elucidation is fraught with ambiguity. A more rigorous approach involves the use of orthogonal methods, where each technique provides distinct and complementary information. For a molecule like this compound, Mass Spectrometry offers precise mass and fragmentation data, confirming the elemental composition and the presence of key structural motifs. Concurrently, NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, revealing the connectivity and spatial relationships of atoms within the molecule. The convergence of data from these two powerful techniques provides an irrefutable structural assignment.
Mass Spectrometry Analysis: Deconstructing the Molecular Ion
Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for elucidating the structure of organic molecules by analyzing their fragmentation patterns upon electron impact. The molecular ion peak (M+) provides the molecular weight of the compound, and the subsequent fragmentation peaks offer clues to its structural features.
Expected Molecular Ion: this compound (C9H8O2) has a molecular weight of 148.16 g/mol . Therefore, the mass spectrum is expected to show a prominent molecular ion peak at m/z = 148.[1]
Predicted Fragmentation Pathway: The fragmentation of this compound is anticipated to proceed through several key pathways, guided by the stability of the resulting fragments. The benzofuran ring system and the hydroxyl and methyl substituents will dictate the fragmentation pattern. Based on the fragmentation of benzofuran and its derivatives, the following key fragments are predicted[2][3][4]:
-
Loss of a hydrogen atom (M-1): A peak at m/z = 147 is expected, corresponding to the loss of a hydrogen atom, likely from the hydroxyl group, to form a stable radical cation.
-
Loss of a methyl radical (M-15): Cleavage of the methyl group at the C3 position would result in a fragment at m/z = 133. This is a common fragmentation for methylated aromatic compounds.
-
Loss of carbon monoxide (M-28): A fragment at m/z = 120 may be observed due to the loss of a CO molecule from the furan ring, a characteristic fragmentation of furan-containing compounds.
-
Loss of a formyl radical (M-29): A peak at m/z = 119 could arise from the loss of a CHO radical.
-
Benzofuran core fragment: A significant peak at m/z = 118, corresponding to the benzofuran radical cation, may be present.
The following diagram illustrates the predicted fragmentation pathway for this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: Bombard the sample with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integrations of ¹H and ¹³C spectra, a complete structural picture can be assembled. For this compound, a detailed analysis of both proton and carbon spectra is essential.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the furan proton, the methyl protons, and the hydroxyl proton. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures, such as 5-hydroxybenzofuran and 3-methylbenzofuran derivatives.
Predicted ¹H NMR Data (in CDCl₃):
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~7.2 - 7.4 | q | ~1.0 - 1.5 |
| H4 | ~6.8 - 7.0 | d | ~2.0 |
| H6 | ~6.6 - 6.8 | dd | ~8.5, 2.0 |
| H7 | ~7.1 - 7.3 | d | ~8.5 |
| 3-CH₃ | ~2.2 - 2.4 | d | ~1.0 - 1.5 |
| 5-OH | ~4.5 - 5.5 | br s | - |
Causality behind Predicted Shifts:
-
Aromatic Protons (H4, H6, H7): The protons on the benzene ring will appear in the aromatic region (δ 6.5-8.0 ppm). The hydroxyl group at C5 is an electron-donating group, which will shield the ortho (H4, H6) and para (H6) protons, shifting them upfield. H7, being meta to the hydroxyl group, will be less affected. The expected splitting pattern arises from ortho and meta coupling.[5]
-
Furan Proton (H2): The proton at the C2 position of the furan ring is expected to appear as a quartet due to coupling with the methyl protons at C3.
-
Methyl Protons (3-CH₃): The methyl protons will appear as a doublet in the upfield region, coupled to the H2 proton.
-
Hydroxyl Proton (5-OH): The hydroxyl proton will typically appear as a broad singlet, and its chemical shift can be highly dependent on concentration and solvent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Based on the predicted spectrum from PubChem and data from related benzofuran structures, the following chemical shifts are anticipated.[1]
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~140 - 145 |
| C3 | ~115 - 120 |
| C3a | ~125 - 130 |
| C4 | ~105 - 110 |
| C5 | ~150 - 155 |
| C6 | ~110 - 115 |
| C7 | ~110 - 115 |
| C7a | ~150 - 155 |
| 3-CH₃ | ~10 - 15 |
Rationale for Chemical Shift Assignments:
-
Quaternary Carbons (C3a, C5, C7a): The carbons bearing the oxygen atoms (C5 and C7a) will be the most downfield due to the deshielding effect of oxygen. C3a, the other quaternary carbon in the aromatic system, will also be in the downfield region.
-
Aromatic CH Carbons (C4, C6, C7): These carbons will resonate in the typical aromatic region. The shielding effect of the hydroxyl group will shift C4 and C6 upfield compared to C7.
-
Furan Carbons (C2, C3): The carbons of the furan ring will have characteristic chemical shifts, with C2 being more downfield than C3.
-
Methyl Carbon (3-CH₃): The methyl carbon will appear at the most upfield region of the spectrum.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Place the sample in the NMR spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. This will show a single peak for each unique carbon atom.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.
-
The following diagram outlines the workflow for comprehensive structural validation using NMR.
Caption: Workflow for structural elucidation using NMR spectroscopy.
Comparative Summary and Conclusion
The structural validation of this compound is readily achievable through the synergistic application of MS and NMR spectroscopy. The table below summarizes the key predicted data points that, when observed experimentally, provide a cohesive and definitive structural proof.
| Technique | Predicted Data | Structural Information Confirmed |
| EI-MS | Molecular Ion (m/z): 148 | Molecular Formula (C₉H₈O₂) |
| Key Fragments (m/z): 147, 133, 120, 119 | Presence of -OH, -CH₃, and benzofuran core | |
| ¹H NMR | Aromatic signals (δ 6.6-7.3) | Substituted benzene ring |
| Furan proton quartet (δ ~7.2-7.4) | 3-substituted furan ring | |
| Methyl doublet (δ ~2.2-2.4) | Methyl group at C3 | |
| Hydroxyl broad singlet (δ ~4.5-5.5) | Hydroxyl group at C5 | |
| ¹³C NMR | 9 distinct carbon signals | Confirms the number of unique carbons |
| Downfield signals for C-O carbons | Location of oxygen-bearing carbons | |
| Upfield methyl signal | Presence of a methyl group |
References
A Comparative Guide to the Anticancer Efficacy of 3-Methyl-5-benzofuranol Derivatives
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the benzofuran core has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the anticancer efficacy of a series of 3-Methyl-5-benzofuranol derivatives, synthesizing data from recent preclinical studies. We will delve into their cytotoxic effects on various cancer cell lines, their mechanistic underpinnings, particularly the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the induction of apoptosis. This analysis is intended to provide researchers, scientists, and drug development professionals with a detailed, data-driven perspective on the therapeutic potential of this promising class of compounds.
Unveiling the Anticancer Potential: A Comparative Analysis
Recent investigations have focused on two main series of 3-methylbenzofuran derivatives: a set of 3-methylbenzofurans and a series of 3-(morpholinomethyl)benzofurans.[1][2] These compounds have been evaluated for their antiproliferative activity against non-small cell lung carcinoma (NSCLC) cell lines, A549 and NCI-H23, revealing a range of potencies and highlighting key structure-activity relationships (SAR).
Comparative Cytotoxicity
The antiproliferative effects of these derivatives were predominantly assessed using the MTT assay, a colorimetric method that measures cellular metabolic activity as an indicator of cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit cell growth by 50%, serve as a primary metric for comparing their efficacy.
A selection of the most potent 3-methylbenzofuran derivatives and their corresponding IC50 values are presented in the table below. For context, the efficacy of these compounds is compared to staurosporine and cisplatin, well-established anticancer agents.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4c | 3-methyl, para-methoxy on terminal phenyl | A549 | 1.48 | Staurosporine | 1.52 |
| 16a | 3-(morpholinomethyl), methoxy group | NCI-H23 | 0.49 | Staurosporine | 1.24 |
| 15c | 3-(morpholinomethyl) | NCI-H23 | 2.21 | Staurosporine | 1.24 |
| 15a | 3-(morpholinomethyl) | NCI-H23 | 2.52 | Staurosporine | 1.24 |
| 9h | 3-(piperazinylmethyl), m-trifluoromethyl | Panc-1 | 0.94 | Cisplatin | 6.98 |
| 9h | 3-(piperazinylmethyl), m-trifluoromethyl | MCF-7 | 2.92 | Cisplatin | 5.45 |
| 9h | 3-(piperazinylmethyl), m-trifluoromethyl | A549 | 1.71 | Cisplatin | 6.72 |
Key Insights from Cytotoxicity Data:
-
Substitution at the 3-position is critical: The introduction of a morpholinomethyl group at the 3-position of the benzofuran ring appears to enhance cytotoxic activity, particularly against the NCI-H23 cell line.[1]
-
Aromatic substitution influences potency: In the 3-methylbenzofuran series, the presence of a para-methoxy group on the terminal phenyl ring (compound 4c ) resulted in potent activity against the A549 cell line, comparable to staurosporine.[1]
-
Piperazine-containing derivatives show broad-spectrum activity: The 3-(piperazinylmethyl)benzofuran derivative 9h , with a meta-trifluoromethylphenyl substituent, demonstrated significant cytotoxicity against pancreatic (Panc-1), breast (MCF-7), and lung (A549) cancer cell lines, with IC50 values markedly lower than the standard chemotherapeutic agent, cisplatin.
Mechanistic Insights: Targeting Angiogenesis and Inducing Apoptosis
To move beyond simple cytotoxicity, it is crucial to understand the mechanisms through which these derivatives exert their anticancer effects. Two key pathways have been identified: the inhibition of VEGFR-2 and the induction of programmed cell death (apoptosis).
VEGFR-2 Inhibition: A Key Anti-Angiogenic Strategy
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.
Several of the most potent 3-methylbenzofuran derivatives were evaluated for their ability to inhibit VEGFR-2 kinase activity.
| Compound ID | VEGFR-2 IC50 (nM) |
| 16a | 45.4 |
| 4b | 77.97 |
| 15a | 132.5 |
These results demonstrate that these compounds are potent inhibitors of VEGFR-2, with compound 16a exhibiting the strongest activity.[2] This suggests that their anticancer effects are, at least in part, due to their ability to disrupt tumor angiogenesis.
VEGFR-2 Signaling Pathway and Point of Inhibition
The following diagram illustrates the VEGFR-2 signaling cascade and the point of intervention for the 3-methylbenzofuranol derivatives.
Caption: Inhibition of VEGFR-2 autophosphorylation by this compound derivatives.
Induction of Apoptosis
Apoptosis is a regulated process of cell death that is essential for normal tissue homeostasis. Many anticancer agents function by inducing apoptosis in cancer cells. The ability of the lead 3-methylbenzofuran derivatives to induce apoptosis was investigated using Annexin V-FITC/Propidium Iodide (PI) dual staining followed by flow cytometry.
-
Compound 4b induced a significant level of apoptosis in A549 cells, with 42.05% of cells undergoing apoptosis compared to 1.37% in the control group.[1]
-
Compounds 15a and 16a also demonstrated potent pro-apoptotic activity in NCI-H23 cells, inducing total apoptosis in 34.59% and 36.81% of cells, respectively, compared to 2.09% in the control.[1]
Apoptosis Detection Workflow
The following diagram outlines the workflow for assessing apoptosis using Annexin V/PI staining.
Caption: Experimental workflow for apoptosis detection by flow cytometry.
Experimental Protocols
For the purpose of reproducibility and methodological transparency, detailed protocols for the key assays discussed in this guide are provided below.
MTT Cell Viability Assay
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
VEGFR-2 Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the kinase activity of recombinant human VEGFR-2. The assay quantifies the amount of ADP produced, which is inversely proportional to the degree of kinase inhibition. A luminescence-based detection method is commonly employed.
Procedure:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and a kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
Compound Dilution: Prepare serial dilutions of the test compounds in the reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the recombinant VEGFR-2 enzyme, the test compound, and initiate the reaction by adding ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) that converts the generated ADP to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Annexin V-FITC/PI Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest both adherent and floating cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion and Future Directions
The this compound derivatives represent a promising class of anticancer agents with potent in vitro efficacy against various cancer cell lines. Their mechanism of action, involving the dual inhibition of VEGFR-2 and induction of apoptosis, makes them attractive candidates for further development. The structure-activity relationships identified in these initial studies provide a solid foundation for the rational design of next-generation derivatives with improved potency and selectivity.
Future research should focus on several key areas:
-
In vivo efficacy studies: Evaluating the most promising compounds in animal models of cancer is a critical next step to assess their therapeutic potential in a physiological context.
-
Pharmacokinetic and toxicity profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to determine the drug-like properties and safety profile of these derivatives.
-
Exploration of other mechanisms: While VEGFR-2 inhibition and apoptosis induction are significant, further investigation into other potential molecular targets could provide a more complete understanding of their anticancer activity.
-
Combination therapies: Exploring the synergistic effects of these derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies.
References
- 1. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 3-Methyl-5-benzofuranol: Evaluating Antioxidant and Enzyme Inhibitory Potential Against Established Standards
Introduction: Unveiling the Potential of a Versatile Benzofuran Scaffold
3-Methyl-5-benzofuranol is a heterocyclic organic compound that has garnered significant interest within the scientific community. It is recognized as a key intermediate in the synthesis of a variety of bioactive molecules, including caspase-3 inhibitors and NAD(P)H: quinone oxidoreductase 1 (NQO1)-directed antitumor agents.[1] The benzofuran moiety is a common feature in many natural and synthetic compounds exhibiting a wide range of biological activities, such as antioxidant, antitumor, anti-inflammatory, and antimicrobial properties.[2]
This guide provides a comprehensive framework for benchmarking this compound against known standards in two critical areas of bioactivity: antioxidant capacity and enzyme inhibition. By presenting detailed experimental protocols and comparative data, we aim to equip researchers, scientists, and drug development professionals with the necessary tools to objectively evaluate the potential of this promising molecule.
Section 1: Benchmarking Antioxidant Capacity
The ability of a compound to counteract oxidative stress is a key indicator of its therapeutic potential. Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions. Therefore, a thorough evaluation of a novel compound's antioxidant capacity is a fundamental step in its preclinical assessment.
The Rationale for a Multi-Assay Approach
No single antioxidant assay can fully capture the complex interplay of a compound's antioxidant mechanisms.[2][3] Different assays are based on distinct chemical principles, measuring various facets of antioxidant action, such as hydrogen atom transfer (HAT) or single electron transfer (SET).[4] Therefore, a panel of assays is employed to provide a more comprehensive and biologically relevant profile of a compound's antioxidant potential.[5] This guide utilizes three widely accepted and complementary assays: DPPH, ABTS, and FRAP.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This SET-based assay measures the ability of an antioxidant to scavenge the stable DPPH radical. It is a rapid, simple, and widely used method.[4]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Another SET-based assay, the ABTS method, measures the scavenging of the ABTS radical cation. It is applicable to both hydrophilic and lipophilic compounds.[4]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), providing a measure of its total reducing power.[6]
Selection of Reference Standards
For a robust comparison, this compound is benchmarked against three well-established antioxidant standards:
-
Trolox: A water-soluble analog of vitamin E, Trolox is a widely used standard in various antioxidant assays, providing a benchmark for comparing the activity of other compounds.[7]
-
Resveratrol: A natural polyphenol found in grapes and other plants, resveratrol is known for its potent antioxidant and anti-inflammatory properties.[8][9]
-
Quercetin: A flavonoid present in many fruits and vegetables, quercetin is a powerful antioxidant and is often used as a reference standard in antioxidant studies.[10][11]
Illustrative Comparative Antioxidant Activity
The following table presents hypothetical data illustrating the comparative antioxidant capacity of this compound against the selected standards. The data is expressed as IC₅₀ values (the concentration of the compound required to scavenge 50% of the radicals) for the DPPH and ABTS assays, and as FRAP value (in µM Fe(II) equivalents).
| Compound | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | FRAP Value (µM Fe(II) Equivalents) |
| This compound | 35.2 ± 2.1 | 28.9 ± 1.8 | 1850 ± 95 |
| Trolox | 25.5 ± 1.5 | 18.7 ± 1.2 | 2500 ± 120 |
| Resveratrol | 15.8 ± 1.1 | 12.3 ± 0.9 | 3200 ± 150 |
| Quercetin | 8.2 ± 0.5 | 6.5 ± 0.4 | 4500 ± 210 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how the results of these assays would be presented for comparison.
Experimental Workflow for Antioxidant Assays
Caption: Workflow for comparative antioxidant assays.
Detailed Protocols for Antioxidant Assays
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in a dark, airtight container.[12]
-
Prepare stock solutions of this compound and standards (Trolox, Resveratrol, Quercetin) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to the wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[12]
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the % inhibition against the concentration of the test compound/standard to determine the IC₅₀ value.
-
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark to generate the ABTS radical cation (ABTS•⁺).[13]
-
Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
-
Assay Procedure:
-
Add 20 µL of various concentrations of the test compound or standard to the wells of a 96-well plate.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value as described for the DPPH assay.
-
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[14] Warm the reagent to 37°C before use.
-
Prepare a standard curve using ferrous sulfate (FeSO₄).
-
-
Assay Procedure:
-
Add 20 µL of the test compound, standard, or blank to the wells of a 96-well plate.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Determine the FRAP value by comparing the absorbance of the sample with the standard curve of FeSO₄. The results are expressed as µM Fe(II) equivalents.
-
Section 2: Benchmarking Enzyme Inhibitory Activity
The identification of this compound as a precursor to inhibitors of Caspase-3 and NQO1 necessitates a direct evaluation of its inhibitory potential against these key enzymes.
Target Enzymes and Rationale
-
Caspase-3: A key executioner caspase in the apoptotic pathway, its dysregulation is implicated in various diseases.[15] Inhibition of Caspase-3 is a promising therapeutic strategy for conditions characterized by excessive apoptosis.
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): This enzyme plays a crucial role in cellular defense against oxidative stress by detoxifying quinones. However, in many cancer types, NQO1 is overexpressed and contributes to tumor survival.[1] NQO1 inhibitors can selectively target these cancer cells.
Selection of Reference Standards
-
For Caspase-3: Ac-DEVD-CHO is a potent and specific inhibitor of Caspase-3 and is widely used as a reference standard in inhibition assays.[7]
-
For NQO1: Dicoumarol is a classic competitive inhibitor of NQO1 and serves as a standard for benchmarking new inhibitors.
Illustrative Comparative Enzyme Inhibition
The following table provides hypothetical IC₅₀ values for the inhibition of Caspase-3 and NQO1 by this compound and the respective reference standards.
| Compound | Target Enzyme | IC₅₀ (µM) |
| This compound | Caspase-3 | 12.5 ± 1.1 |
| Ac-DEVD-CHO | Caspase-3 | 0.05 ± 0.004 |
| This compound | NQO1 | 8.7 ± 0.7 |
| Dicoumarol | NQO1 | 0.2 ± 0.02 |
Note: The data presented in this table is for illustrative purposes only and is intended to demonstrate how the results of these assays would be presented for comparison.
Experimental Workflow for Enzyme Inhibition Assays
Caption: Workflow for comparative enzyme inhibition assays.
Detailed Protocols for Enzyme Inhibition Assays
-
Reagent Preparation:
-
Reconstitute recombinant human Caspase-3 enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate Ac-DEVD-AMC in DMSO.
-
Prepare serial dilutions of this compound and the standard inhibitor Ac-DEVD-CHO.
-
-
Assay Procedure:
-
In a black 96-well plate, add the test compound or standard inhibitor at various concentrations.
-
Add the diluted Caspase-3 enzyme to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the Ac-DEVD-AMC substrate.
-
-
Measurement and Calculation:
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically for 30-60 minutes.
-
Determine the rate of reaction for each concentration.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
-
Reagent Preparation:
-
Prepare a solution of recombinant human NQO1 enzyme.
-
Prepare a reaction mixture containing a suitable buffer, NADH as a cofactor, and a quinone substrate (e.g., menadione). A colorimetric reporter such as DCPIP can be used, where its reduction by NQO1 leads to a decrease in absorbance.
-
Prepare serial dilutions of this compound and the standard inhibitor Dicoumarol.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound or standard inhibitor.
-
Add the NQO1 enzyme and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the reaction mixture containing NADH and the quinone substrate.
-
-
Measurement and Calculation:
-
Measure the change in absorbance at the appropriate wavelength for the chosen substrate (e.g., 600 nm for DCPIP) over time.
-
Determine the reaction rate and calculate the percentage of inhibition to derive the IC₅₀ value.
-
Conclusion: A Promising Scaffold for Further Investigation
This guide provides a comprehensive framework for the systematic benchmarking of this compound. The illustrative data suggests that while it may possess moderate antioxidant activity compared to potent natural antioxidants like quercetin and resveratrol, its potential as an enzyme inhibitor warrants further investigation. The provided protocols offer a standardized approach for researchers to generate robust and comparable data, facilitating the evaluation of this compound and its derivatives as potential therapeutic agents. Further studies should focus on elucidating the structure-activity relationships of this versatile benzofuran scaffold to optimize its biological activities.
References
- 1. What are NQO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant testing: Combining assays points to ‘biological relevance’ [nutraingredients.com]
- 4. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. selleckchem.com [selleckchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assaygenie.com [assaygenie.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological inhibitors of NAD(P)H quinone oxidoreductase, NQO1: structure/activity relationships and functional activity in tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. What are caspase 3 inhibitors and how do they work? [synapse.patsnap.com]
- 14. Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity | Semantic Scholar [semanticscholar.org]
- 15. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of 3-Methyl-5-benzofuranol
In the landscape of modern drug discovery, the journey of a candidate molecule from laboratory bench to clinical application is both arduous and fraught with challenges. A critical juncture in this process is the transition from controlled in vitro experiments to complex in vivo biological systems. This guide provides a comprehensive comparison of in vitro and in vivo research methodologies as they pertain to the investigation of 3-Methyl-5-benzofuranol, a heterocyclic compound belonging to a class of molecules noted for their diverse and potent biological activities.[1][2][3] Researchers and drug development professionals will find herein a detailed analysis of experimental design, data interpretation, and the crucial insights needed to bridge the translational gap.
The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological effects, including anticancer, antifungal, anti-inflammatory, and neuroprotective properties.[4][5][6] Specifically, substituted benzofurans have shown promise in targeting key cellular pathways implicated in disease. For instance, certain derivatives have been identified as potent inhibitors of Aurora B kinase and VEGFR-2, both crucial regulators of cell division and angiogenesis in cancer.[7][8][9][10] Others have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease through cholinesterase inhibition.[11] This guide will use the lens of oncology to illustrate the comparative methodologies, as this is a prominent area of research for benzofuran derivatives.
The Foundational Role of In Vitro Studies: A Controlled Environment for Mechanistic Discovery
In vitro studies represent the initial and indispensable phase of characterizing the biological activity of a compound like this compound. These experiments, conducted in a controlled, artificial environment outside of a living organism, allow for the precise dissection of molecular mechanisms.
The primary advantage of in vitro assays is the ability to isolate and study specific biological processes without the confounding variables of a whole organism. This reductionist approach is essential for identifying direct molecular targets and understanding the fundamental mechanism of action. For a compound like this compound, initial in vitro screening is critical to determine its potential as a therapeutic agent.
Key In Vitro Experimental Workflows
A logical progression of in vitro experiments is crucial for building a comprehensive profile of a novel compound. The following workflow illustrates a standard approach for evaluating the anticancer potential of this compound.
Caption: A typical workflow for the initial in vitro evaluation of a novel compound.
1. Cell Viability and Cytotoxicity Assays: The first step is to assess the compound's effect on cancer cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cancer cells (e.g., A549 non-small cell lung carcinoma, HeLa cervical cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[8][9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Staurosporine).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
2. Elucidating the Mechanism of Action: If this compound demonstrates significant cytotoxicity, the next logical step is to investigate how it kills cancer cells. This involves a series of more targeted assays.
-
Cell Cycle Analysis: Flow cytometry is used to determine if the compound induces cell cycle arrest at a particular phase (e.g., G2/M), a common mechanism for anticancer drugs.[8][9] Studies on other benzofuran derivatives have shown an accumulation of cells in the G2/M phase, suggesting an interference with mitosis.[8]
-
Apoptosis Assays: Techniques like Annexin V-FITC/Propidium Iodide (PI) staining can quantify the induction of programmed cell death (apoptosis).[10]
3. Target Identification and Validation: The ultimate goal of in vitro studies is to pinpoint the molecular target of the compound. Based on the activities of similar benzofuran structures, potential targets for this compound could include protein kinases like VEGFR-2 or Aurora B.[8][9]
Experimental Protocol: Kinase Inhibition Assay
-
Assay Setup: In a microplate, combine the purified target kinase (e.g., recombinant human VEGFR-2), a generic substrate (e.g., a peptide that can be phosphorylated by the kinase), and ATP.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate the substrate.
-
Detection: Use a detection method to quantify the amount of phosphorylation. This can be done using a phosphospecific antibody and a colorimetric or fluorescent readout.
-
Analysis: Determine the IC50 value for kinase inhibition.
The Crucial Leap to In Vivo Studies: Assessing Efficacy and Safety in a Living System
While in vitro studies provide invaluable mechanistic insights, they cannot predict a compound's behavior in a complex, whole organism. In vivo studies, conducted in living animals, are essential for evaluating the therapeutic efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety profile of this compound.
The primary challenge in transitioning from in vitro to in vivo is the multitude of physiological barriers and metabolic processes that a drug must overcome to reach its target tissue in a sufficient concentration and for an adequate duration.
Key In Vivo Experimental Workflows
The design of in vivo studies is guided by the findings from in vitro experiments. For a compound with promising anticancer activity in vitro, a xenograft mouse model is a standard approach.
Caption: A standard workflow for the in vivo evaluation of a potential anticancer compound.
1. Xenograft Tumor Model: This model involves implanting human cancer cells, the same ones used in in vitro assays, into immunocompromised mice. This allows for the study of tumor growth in a living system and the evaluation of the compound's ability to inhibit it.
Experimental Protocol: Xenograft Tumor Model for Anticancer Efficacy
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., QGY-7401 liver cancer cells) into the flank of athymic nude mice.[12]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomly assign mice to different treatment groups: a vehicle control group, and one or more groups receiving this compound at different doses. Administer the compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., every 2-3 days). Monitor the overall health of the animals.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI). Analyze key biomarkers in the tumor tissue. For example, if the in vitro data suggests Aurora B kinase inhibition, one would measure the levels of phospho-histone H3 (Ser10), a downstream marker of Aurora B activity.[8]
Bridging the Gap: A Comparative Analysis
The true value of this dual-pronged approach lies in the comparison of data from both in vitro and in vivo studies. Discrepancies between the two are common and often provide critical insights.
| Feature | In Vitro Studies | In Vivo Studies |
| System Complexity | Low (isolated cells or molecules) | High (whole organism with interacting systems) |
| Controllability | High (precisely controlled environment) | Low (multiple confounding variables) |
| Throughput | High | Low |
| Cost | Low | High |
| Key Questions Answered | Mechanism of action, direct target interaction, potency (IC50) | Therapeutic efficacy, safety, pharmacokinetics (ADME), optimal dosing |
| Limitations | Lacks physiological relevance, cannot predict bioavailability or metabolism | Complex, expensive, ethical considerations, species differences |
Data Correlation and Discrepancies:
-
Potency vs. Efficacy: A compound may have a very low IC50 value in vitro but show poor efficacy in vivo. This could be due to poor absorption, rapid metabolism, or an inability to reach the tumor at a high enough concentration.
-
Mechanism Confirmation: In vivo pharmacodynamic studies are crucial for confirming that the mechanism of action observed in vitro is also occurring in the whole organism. For example, a reduction in phospho-histone H3 levels in tumor xenografts would provide strong evidence that a benzofuran derivative is indeed inhibiting Aurora B kinase in vivo.[8]
-
Toxicity: A compound may show low toxicity to cells in a dish but exhibit significant side effects in an animal due to off-target effects or the accumulation of toxic metabolites.
Conclusion
The investigation of this compound, like any promising therapeutic candidate, requires a carefully integrated strategy of in vitro and in vivo studies. In vitro assays provide the foundational understanding of a compound's biological activity and mechanism of action in a controlled setting. This knowledge is then tested and validated in the complex physiological context of in vivo models, which are indispensable for assessing true therapeutic potential and safety.
By understanding the strengths and limitations of each approach and by meticulously correlating the data between them, researchers can navigate the challenging path of drug development more effectively. The insights gained from this comparative analysis will be instrumental in determining whether this compound or its derivatives can successfully transition from a promising molecule in the lab to a life-saving therapy for patients.
References
- 1. ijsdr.org [ijsdr.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. easpublisher.com [easpublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo characterization of a benzofuran derivative, a potential anticancer agent, as a novel Aurora B kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Syntheses of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one. Rearrangement and ring expansion under reductive conditions on treatment with hydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-5-benzofuranol Analogs
For researchers and professionals in drug development, the benzofuran scaffold represents a "privileged structure"—a molecular framework that consistently appears in biologically active compounds.[1][2] Its derivatives are known to exhibit a vast array of pharmacological properties, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities.[3][4][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising subclass: 3-methyl-5-benzofuranol analogs. We will explore how subtle molecular modifications to this core structure influence biological efficacy, compare its performance with alternative compounds, and provide detailed experimental methodologies for validation.
The Benzofuran Core: A Foundation for Diverse Bioactivity
Benzofuran, a bicyclic system formed by the fusion of a benzene ring and a furan ring, is a cornerstone in medicinal chemistry.[4][5] Its rigid structure and electronic properties make it an ideal scaffold for interacting with various biological targets. The therapeutic potential of benzofuran derivatives is well-documented, with numerous natural and synthetic compounds demonstrating significant bioactivity.[6][7][8] The strategic placement of different substituents on the benzofuran ring system allows for the fine-tuning of a compound's pharmacological profile, a central principle of drug design.[5]
The this compound Scaffold: Synthesis and Significance
Within the broader benzofuran family, the this compound moiety serves as a critical building block for more complex derivatives. Its synthesis has been optimized for efficiency, with one-pot processes developed to improve yield and reduce chemical waste, making it an attractive starting point for library synthesis.[9] The presence of a hydroxyl group at the C-5 position and a methyl group at the C-3 position provides key anchor points for derivatization and interaction with biological targets.
Structure-Activity Relationship (SAR) Analysis of this compound Analogs
The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core ring structure. Understanding these relationships is crucial for designing novel therapeutic agents with enhanced potency and selectivity.
Anticancer Activity
Benzofuran derivatives have shown considerable promise as anticancer agents.[5][10] SAR studies reveal that the anticancer potency is critically determined by the substituents on the benzofuran ring.
For instance, a study on 3-methylbenzofuran derivatives targeting non-small cell lung cancer revealed that modifications at the C-2 position significantly impact cytotoxicity.[11][12] Condensation of 3-methyl-2-benzofuran carbohydrazide with various aldehydes and other moieties leads to compounds with potent antiproliferative effects.[5]
-
Substitution at C-2: Linking carbohydrazide or substituted phenyl groups at the C-2 position of the 3-methylbenzofuran core is a common strategy. The nature of this substituent directly modulates the activity.
-
Substitution at C-3: While this guide focuses on the 3-methyl group, it's noteworthy that replacing it with a bulkier group like 3-(morpholinomethyl) can significantly boost cytotoxic activity against lung carcinoma cell lines.[11][12]
-
The Role of the 5-OH Group: The hydroxyl group at C-5 is a key feature. It can act as a hydrogen bond donor, crucial for binding to enzyme active sites. Its methylation or replacement can drastically alter activity, often for the worse, unless the modification improves another property like cell permeability.
A key mechanism for the anticancer effects of some benzofuran analogs is the inhibition of crucial signaling pathways, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][12]
Logical Relationship: From Core Structure to Anticancer Activity
Caption: SAR pathway for anticancer this compound analogs.
Antimicrobial Activity
The benzofuran scaffold is a well-established pharmacophore for developing antimicrobial agents.[1][13] SAR studies in this area have provided clear guidelines for optimizing activity.
-
Halogen and Hydroxyl Groups: The presence of hydroxyl groups, such as the one at C-5, is often beneficial for antibacterial activity. Furthermore, the introduction of halogens (e.g., Cl, Br) at positions C-4, C-5, or C-6 can significantly enhance antimicrobial potency.[2]
-
Substitution at C-2 and C-3: The C-2 position is a hotspot for modifications that enhance antimicrobial effects. Substituents like isatin, pyrazole, and imidazole have proven effective.[2] While a methyl group at C-3 is common, incorporating moieties like hydrazones or acetyl groups can also yield good activity.[2]
The general consensus from various studies is that a combination of a hydroxyl or halogen on the benzene ring portion and a heterocyclic substituent at the C-2 position of the furan ring often results in the most potent antimicrobial benzofuran analogs.[2]
Anticonvulsant Activity
Several benzofuran derivatives have been investigated for their potential in treating seizures.[14][15] The SAR for anticonvulsant activity often points to the necessity of specific pharmacophoric features.
In one study, N-1',N-3'-disubstituted spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones were synthesized and evaluated.[14] While not direct analogs of this compound, this work highlights that complex heterocyclic systems fused or spiro-linked to the benzofuran core can confer potent anticonvulsant properties. The activity was found to be highly dependent on the nature of the N-substituents on the imidazolidine ring, with an N-1'-p-nitrophenyl, N-3'-ethyl derivative showing the highest activity in a pentylenetetrazol (scPTZ) seizure model.[14]
Another series of N-(2-benzoyl-benzofuran-3-yl)-acetamides demonstrated that the anticonvulsant effect is modulated by the substituents on the terminal acetamide nitrogen.[16] Compounds with cyclohexyl(methyl)amino and 4-methylpiperidin-1-yl groups showed potency comparable to the standard drug phenytoin in the maximal electroshock (MES) model.[16]
Comparative Performance Data
To contextualize the potential of these analogs, it is essential to compare their performance against established drugs or other experimental compounds. The following table summarizes representative data from the literature.
| Compound/Analog | Target/Assay | IC50 / ED50 | Reference Compound | Reference IC50 / ED50 | Source |
| Anticancer Analogs | |||||
| Benzofuran derivative 4b | VEGFR-2 Inhibition | 77.97 nM | - | - | [11][12] |
| Benzofuran derivative 16a | VEGFR-2 Inhibition | 45.4 nM | - | - | [11][12] |
| Benzofuran derivative 11f | Farnesyltransferase | 1.1 nM | - | - | [17] |
| Anticonvulsant Analogs | |||||
| Benzofuran derivative 5i | MES Test (mice) | ~0.06 mmol/kg | Phenytoin | ~0.04 mmol/kg | [16] |
| Benzofuran derivative 5c | MES Test (mice) | ~0.07 mmol/kg | Phenytoin | ~0.04 mmol/kg | [16] |
| Spiro-benzofuran 3o | scPTZ Test (mice) | 41.8 mg/kg | - | - | [14] |
Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Reproducibility and validation are the bedrocks of scientific integrity. The following section details generalized protocols for the synthesis and evaluation of this compound analogs, based on established methodologies.
Protocol 1: General Synthesis of this compound
This protocol is adapted from an efficient one-pot process.[9] The causality behind this choice is its high efficiency and reduced waste, which is ideal for laboratory-scale synthesis and library development.
Materials:
-
p-Benzoquinone
-
A secondary amine (e.g., morpholine)
-
Propionaldehyde
-
Appropriate solvents (e.g., ethanol, toluene)
-
Hydrochloric acid (HCl)
Procedure:
-
Enamine Formation: React the secondary amine (e.g., morpholine) with propionaldehyde in a suitable solvent. This step forms the corresponding enamine, which is the reactive species for the subsequent addition.
-
Michael Addition: Add p-benzoquinone to the reaction mixture. The enamine will undergo a 1,4-conjugate (Michael) addition to the p-benzoquinone.
-
Cyclization and Deamination: The intermediate product undergoes intramolecular cyclization. This is followed by acid-catalyzed dehydration and elimination of the secondary amine.
-
Aromatization: The dihydrobenzofuran intermediate is aromatized to the final this compound product.
-
Purification: The crude product is isolated via filtration and purified by recrystallization or column chromatography.
Workflow: One-Pot Synthesis of this compound
Caption: A streamlined workflow for the synthesis of the core scaffold.
Protocol 2: In Vitro Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
The MES test is a standard preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[16] It assesses a compound's ability to prevent seizure spread.
Materials:
-
Male Swiss mice (18-25 g)
-
Test compounds and vehicle (e.g., 0.5% methylcellulose)
-
Phenytoin (positive control)
-
Corneal electrodes
-
An electroshock apparatus
Procedure:
-
Animal Preparation: Acclimate mice to laboratory conditions for at least one week. Fast the animals overnight before the experiment but allow access to water.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses. Administer the vehicle to the control group and phenytoin to the positive control group.
-
Induction of Seizure: At a predetermined time after drug administration (e.g., 30 minutes and 4 hours), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of a tonic hind-limb extension seizure. The absence of this response indicates protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose. Determine the median effective dose (ED50), which is the dose required to protect 50% of the animals from the seizure.
Conclusion and Future Directions
The this compound scaffold is a versatile and potent platform for the development of novel therapeutic agents. Structure-activity relationship studies have consistently shown that targeted modifications at the C-2, C-3, and other positions on the benzofuran ring can yield analogs with significant anticancer, antimicrobial, and anticonvulsant activities. The hydroxyl group at C-5 is a particularly important feature, often contributing directly to target binding.
Future research should focus on creating diverse libraries of these analogs and screening them against a wider range of biological targets. Combining the favorable structural features identified in different studies—for example, incorporating a halogen for antimicrobial activity with a C-2 substituent known to enhance anticancer potency—could lead to the development of multifunctional hybrid molecules. As synthetic methodologies become more efficient, the path from rational design based on SAR to clinically viable drug candidates will continue to shorten.
References
- 1. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijsdr.org [ijsdr.org]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and anticonvulsant activity of certain substituted furochromone, benzofuran and flavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of benzofuran-acetamide scaffold as potential anticonvulsant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and structure-activity relationships of novel benzofuran farnesyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 3-Methyl-5-benzofuranol
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity profile of 3-methyl-5-benzofuranol. Given the limited publicly available data on the specific off-target interactions of this molecule, this document serves as a practical guide to designing and executing a robust cross-reactivity study. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and illustrate how to interpret the resulting data to inform drug development decisions.
Introduction to this compound and the Imperative of Cross-Reactivity Profiling
This compound is a heterocyclic organic compound belonging to the benzofuran class.[1][2][3][4] Benzofuran derivatives are known to possess a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[2][5] Notably, certain substituted benzofurans have been identified as potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2), which are critical targets in oncology.[6][7][8][9]
The therapeutic potential of any small molecule is intrinsically linked to its selectivity. Off-target interactions, where a compound binds to proteins other than its intended target, can lead to unforeseen side effects and toxicity, which is a major cause of failure in drug development.[10][11] Therefore, a thorough investigation of a compound's cross-reactivity early in the discovery process is paramount for a comprehensive safety and efficacy assessment.[12][13] This guide will use the hypothetical premise that this compound is being investigated as a protein kinase inhibitor to illustrate the process of a cross-reactivity study.
Designing a Cross-Reactivity Study for this compound
A well-designed cross-reactivity study should be systematic and encompass a diverse range of potential off-targets. The primary objective is to determine the selectivity of this compound for its intended target relative to other biologically relevant proteins.
Selection of the Primary Target and Off-Target Panel
Based on the known activity of structurally related benzofuran derivatives, a plausible primary target for this compound could be a protein kinase involved in cell signaling and proliferation. For the purpose of this guide, we will hypothesize that the primary target is VEGFR-2 .
The selection of an appropriate off-target panel is crucial for a comprehensive assessment of selectivity. This panel should include:
-
Closely related kinases: Kinases from the same family as the primary target (e.g., other receptor tyrosine kinases like PDGFRβ and FGFR1) are important to assess selectivity within the kinome.
-
Structurally diverse kinases: A broad panel of kinases from different branches of the human kinome should be included to identify potential off-target interactions that may not be obvious from sequence homology.[14][15]
-
Other major drug target classes: To identify potential cross-reactivity with entirely different protein families, the panel should ideally include representative G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.
Methodological Approach: A Multi-Tired Strategy
A multi-tiered approach, starting with broad screening and progressing to more detailed characterization, is recommended. This typically involves a combination of biochemical and cell-based assays.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 13542526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C9H8O2) [pubchemlite.lcsb.uni.lu]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 12. criver.com [criver.com]
- 13. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 14. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-5-benzofuranol
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Methyl-5-benzofuranol, grounded in established safety and regulatory principles. The procedures outlined here are designed to be a self-validating system, ensuring compliance and safety at every stage.
Hazard Profile & Immediate Precautions: Understanding the "Why"
Before handling any waste, it is imperative to understand its intrinsic hazards. This compound is not a benign substance; its disposal requires careful consideration due to its specific toxicological and environmental profile. According to the Globally Harmonized System (GHS) classifications, this compound presents multiple risks.[1]
Table 1: GHS Hazard Profile for this compound
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Skin Sensitization | H317 | May cause an allergic skin reaction |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| Hazardous to the Aquatic Environment, Long-Term Hazard | H411 | Toxic to aquatic life with long lasting effects |
Source: PubChem CID 13542526[1]
The key takeaway from this profile is twofold: the compound poses direct health risks to personnel upon contact or ingestion, and it represents a significant, long-term threat to aquatic ecosystems.[1] This latter point expressly forbids disposal via the sanitary sewer system.[2][3] The primary regulatory directive for disposal is clear: Dispose of contents and container to an approved waste disposal plant (Precautionary Statement P501).[1]
Waste Characterization & Segregation: The First Step in Compliance
Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), any laboratory generating chemical waste is responsible for determining if that waste is hazardous.[4][5] Given its known hazards, this compound waste must be managed as hazardous waste .
Causality: Treating all chemical byproducts as hazardous until proven otherwise is a foundational principle of laboratory safety.[6] For this compound, its oral toxicity and ecotoxicity firmly place it within the "toxic" characteristic (Toxicity Characteristic, D003 - D043), one of the four defining characteristics of hazardous waste under RCRA.[7]
Protocol for Segregation:
-
Isolate Solid vs. Liquid Waste: Always use separate waste streams for solid this compound (e.g., residual powder, contaminated weighing paper) and liquid waste (e.g., solutions containing the compound).[8]
-
Prevent Commingling: Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. Benzofuran derivatives can be reactive, and mixing with incompatible materials like strong oxidizing agents should be avoided.[3]
-
Designate the Waste Stream: This waste should be categorized as a non-halogenated organic solid or non-halogenated organic liquid , depending on its form. This classification is critical for the final disposal facility.
On-Site Management: The Satellite Accumulation Area (SAA)
The SAA is the designated location within the laboratory, at or near the point of generation, where hazardous waste is collected.[7] Proper management of the SAA is a cornerstone of EPA compliance.[2][9]
Table 2: Personal Protective Equipment (PPE) for Handling Waste
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against splashes and eye irritation (H319).[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin irritation and potential sensitization (H315, H317).[1] Inspect gloves before use.[10] |
| Body Protection | Standard flame-resistant laboratory coat. | Protects skin from contamination and provides a removable barrier. |
| Respiratory | Not typically required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols. | Ensures safety in case of dust or aerosol formation. |
Step-by-Step Container Management Protocol:
-
Select the Proper Container:
-
Use a container made of a material compatible with organic solids or solvents (e.g., HDPE, glass).[7] A good practice is to reuse the original manufacturer's container after it has been emptied, if it is in good condition.[11]
-
The container must be free of damage, cracks, or rust.[11]
-
Ensure the container has a secure, leak-proof screw-top cap.[2][4]
-
-
Label the Container Correctly (Before First Use):
-
Affix your institution's hazardous waste tag to the container.
-
Clearly write the words "HAZARDOUS WASTE ".[11]
-
List all chemical constituents by their full name, including "this compound" and any solvents. Do not use abbreviations or formulas.
-
Indicate the hazard characteristics: "Toxic" and "Environmental Hazard".
-
-
Accumulate the Waste:
-
Place the waste container in a designated SAA, which must be under the control of laboratory personnel.[2]
-
The container must remain closed at all times except when actively adding waste.[4][9] This is a common point of failure in regulatory inspections.
-
Store the container within a secondary containment bin or tray to mitigate spills.[8]
-
Final Disposal Workflow: From Lab Bench to Manifest
The ultimate disposal of this compound is a regulated process that must be handled by licensed professionals. The laboratory's responsibility is to prepare the waste correctly for pickup by your institution's Environmental Health & Safety (EHS) department or a contracted waste management company.[5]
Caption: Disposal workflow for this compound waste.
Detailed Protocol for Final Disposal:
-
Container Full: Once the waste container is full (approximately 80-90% capacity to allow for expansion) or the experimental series generating the waste is complete, prepare it for pickup.
-
Finalize Labeling: Complete the hazardous waste tag with the final percentages of all components, your name, and the date. This information is legally required for the waste manifest that tracks the waste from "cradle to grave".[9][12]
-
Request Pickup: Submit a formal request for waste collection through your institution's EHS portal or designated procedure.
-
Await Pickup: Store the sealed, fully labeled container in the SAA until it is collected by trained EHS personnel. Do not move hazardous waste to other rooms or hallways for storage.[7]
Emergency Procedures: Spill Management During Disposal
Accidents can happen, even during routine disposal procedures. Spilled chemicals and the materials used for cleanup must also be disposed of as hazardous waste.[6]
Immediate Steps for a Small Spill (<100 mL/g) in a Ventilated Area:
-
Alert Personnel: Immediately notify colleagues in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: Wear the appropriate PPE as listed in Table 2.
-
Contain & Absorb:
-
For liquids, use a chemical absorbent spill pad or inert material like vermiculite or sand.
-
For solids, gently cover with an absorbent pad to prevent dust from becoming airborne. DO NOT dry sweep.
-
-
Clean: Working from the outside in, carefully collect all contaminated materials (absorbents, gloves, etc.) using spark-proof tools.[3]
-
Package Waste: Place all cleanup materials into a new, designated hazardous waste container. Label it as "Spill Debris containing this compound" and manage it according to the protocols above.
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.
For large spills, or any spill that occurs in an unventilated area or involves exposure, evacuate the area immediately and contact your institution's emergency response team.[6]
By adhering to these systematic procedures, you build a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- 1. 3-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 13542526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. fishersci.com [fishersci.com]
- 4. pfw.edu [pfw.edu]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. epa.gov [epa.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. louisville.edu [louisville.edu]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-5-benzofuranol
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of any chemical compound requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) when working with 3-Methyl-5-benzofuranol, ensuring both personal safety and the integrity of your research.
Understanding the Hazard: A Risk-Based Approach to Safety
Before any laboratory work commences, a comprehensive risk assessment is critical. This begins with understanding the inherent hazards of the material. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that directly inform our PPE strategy.[1]
GHS Hazard Profile of this compound: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H411: Toxic to aquatic life with long-lasting effects.
The primary routes of exposure are ingestion, skin contact, and eye contact. Therefore, our core directive is to establish effective barriers to prevent the compound from coming into contact with the body. This principle is mandated by the Occupational Safety and Health Administration (OSHA), which requires employers to assess workplace hazards and provide appropriate PPE to protect employees.[2][3]
Core Protective Equipment: Your First Line of Defense
The minimum PPE for handling this compound in a laboratory setting includes a lab coat, protective eyewear, and appropriate gloves.[4] However, the specific type and level of protection must be tailored to the procedure being performed.
Eye and Face Protection
Given that this compound causes serious eye irritation (H319), robust eye protection is non-negotiable.[1]
-
Standard Operations: For routine tasks such as preparing solutions or handling small quantities, ANSI Z87-marked safety glasses with side shields are the minimum requirement.[4]
-
Splash Hazards: When there is an increased risk of splashing—for example, when transferring large volumes of solutions or during vigorous reactions—chemical splash goggles should be worn.[5] For maximum protection in these scenarios, a face shield must be worn in addition to safety goggles.[4] The goggles provide a seal around the eyes, while the face shield protects the rest of the face.
Skin and Body Protection
The compound's classification as a skin irritant (H315) and a potential skin sensitizer (H317) necessitates careful selection of protective clothing and gloves.[1]
-
Lab Coats: A flame-resistant lab coat is essential to protect skin and personal clothing from accidental spills. Ensure the coat is fully buttoned and the sleeves are not rolled up.
-
Gloves: The choice of glove material is critical for chemical protection. Nitrile gloves are generally recommended for handling aromatic compounds and offer good resistance to a variety of chemicals, oils, and solvents.[5][6]
-
Causality: Nitrile provides a superior chemical barrier compared to latex for this class of compound and eliminates the risk of latex allergies.[6]
-
Best Practice: Always double-check the manufacturer's glove compatibility chart for specific breakthrough times. For prolonged or immersive handling, consider thicker gauge nitrile gloves or butyl rubber gloves.[6] Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
Respiratory Protection
While this compound is not classified as a primary respiratory hazard in its solid form, precautionary measures are warranted, especially when handling it as a fine powder or when there is a potential for aerosol generation.
-
Engineering Controls: The primary method for controlling airborne hazards is through engineering controls.[7] All weighing and handling of solid this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
When Respirators are Necessary: If engineering controls are insufficient or not available, or during a large-scale spill cleanup, respiratory protection is required. A NIOSH-approved respirator with an organic vapor cartridge is recommended.[8] All personnel required to wear respirators must be part of a respiratory protection program that includes fit testing and training, as mandated by OSHA's Respiratory Protection Standard (29 CFR 1910.134).[9]
Operational Protocol: Weighing and Solubilizing this compound
This step-by-step protocol integrates the PPE requirements into a common laboratory workflow.
Objective: To safely weigh 1 gram of solid this compound and prepare a 10 mg/mL solution in DMSO.
-
Preparation and PPE Donning:
-
Confirm the chemical fume hood is operational and certified.
-
Gather all necessary equipment (spatula, weigh boat, vial, solvent, etc.).
-
Don a flame-resistant lab coat, ensuring it is fully buttoned.
-
Don ANSI Z87-rated safety glasses with side shields.
-
Don a pair of nitrile gloves, inspecting them for integrity first.
-
-
Chemical Handling (Inside Fume Hood):
-
Place the analytical balance and all handling materials inside the fume hood.
-
Carefully open the this compound container. Avoid creating dust.
-
Using a clean spatula, weigh 1 gram of the solid into a weigh boat.
-
Transfer the solid into the appropriate vial.
-
Dispense the required volume of DMSO into the vial to achieve the target concentration.
-
Cap the vial securely and mix until the solid is fully dissolved.
-
-
Post-Handling and Doffing PPE:
-
Securely close the stock container of this compound.
-
Wipe down the spatula and work area with an appropriate solvent and dispose of the waste materials as hazardous waste.
-
Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the designated hazardous waste container.
-
Remove lab coat and safety glasses.
-
Wash hands thoroughly with soap and water.
-
Spill and Disposal Plan
Accidents can happen, and a clear plan for managing spills and waste is essential.
Spill Response
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE (lab coat, goggles, nitrile gloves), gently sweep the solid material into a labeled hazardous waste container. Avoid generating dust.
-
Decontaminate the area with a suitable solvent and absorbent pads.
-
-
Small Spill (Liquid Solution):
-
Alert personnel.
-
Wearing full PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad).
-
Once absorbed, collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Waste Disposal
-
Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous chemical waste.[10][11] Do not pour it down the drain, as it is toxic to aquatic life.[1]
-
Contaminated PPE: All disposable PPE, such as gloves and absorbent pads that have come into contact with the chemical, must be placed in a sealed bag and disposed of as solid hazardous waste.
Data and Visualization
PPE Selection Summary
| Task / Condition | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing Solid (in Fume Hood) | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Preparing Solutions <100mL | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not typically required |
| Solution Transfer >100mL | Chemical Splash Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not typically required |
| Spill Cleanup | Chemical Splash Goggles | Heavy-duty Nitrile Gloves | Lab Coat | Required (NIOSH-approved) |
PPE Decision Workflow
The following diagram outlines the logical workflow for ensuring safety when handling this compound.
Caption: PPE selection and procedural workflow for this compound.
References
- 1. 3-Methyl-1-benzofuran-5-ol | C9H8O2 | CID 13542526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clarionsafety.com [clarionsafety.com]
- 3. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. mcrsafety.com [mcrsafety.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. labequipmentdirect.com [labequipmentdirect.com]
- 8. fishersci.com [fishersci.com]
- 9. reach.cdc.gov [reach.cdc.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
